N-Isovalerylglutamic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(3-methylbutanoylamino)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-6(2)5-8(12)11-7(10(15)16)3-4-9(13)14/h6-7H,3-5H2,1-2H3,(H,11,12)(H,13,14)(H,15,16)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVIJONZMYVLAW-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80230106 | |
| Record name | N-Isovalerylglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80230106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isovalerylglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000726 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
80154-63-8 | |
| Record name | N-(3-Methyl-1-oxobutyl)-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80154-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Isovalerylglutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080154638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Isovalerylglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80230106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isovalerylglutamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000726 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-Isovalerylglutamic Acid: Discovery, Origin, and Clinical Significance
This guide provides a comprehensive technical overview of N-Isovalerylglutamic acid, a significant biomarker in the diagnosis and study of Isovaleric Acidemia. Designed for researchers, scientists, and professionals in drug development, this document delves into the discovery, biochemical origins, and analytical methodologies pertinent to this metabolite.
Introduction: The Clinical Significance of a Minor Metabolite
N-Isovalerylglutamic acid is a conjugated amino acid that, while present in trace amounts, plays a crucial role in the metabolic profile of individuals with Isovaleric Acidemia (IVA). IVA is an autosomal recessive inherited disorder of leucine metabolism, caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD)[1]. This enzymatic block leads to the accumulation of isovaleryl-CoA and its derivatives, resulting in a range of clinical manifestations from acute neonatal crisis to chronic intermittent illness[1]. The identification and quantification of metabolites like N-Isovalerylglutamic acid are paramount for the diagnosis, monitoring, and understanding of the pathophysiology of this serious metabolic disease.
Part 1: Discovery and Origin of N-Isovalerylglutamic Acid
Initial Identification in Isovaleric Acidemia
The discovery of N-Isovalerylglutamic acid is intrinsically linked to the study of the metabolic perturbations in Isovaleric Acidemia. The seminal work of W. Lehnert in 1981 first reported the excretion of N-Isovalerylglutamic acid in the urine of patients with IVA. This discovery expanded the known spectrum of metabolites associated with the disorder, which primarily included isovaleric acid, isovalerylglycine, and 3-hydroxyisovaleric acid. Lehnert's findings highlighted that in the face of a primary metabolic block, alternative detoxification pathways are activated, leading to the formation of various acyl-amino acid conjugates.
Biochemical Genesis: A Detoxification Pathway
The origin of N-Isovalerylglutamic acid lies in the cell's attempt to mitigate the toxic effects of accumulating isovaleryl-CoA. In a healthy individual, isovaleryl-CoA, an intermediate in the catabolism of the branched-chain amino acid leucine, is efficiently converted to 3-methylcrotonyl-CoA by the enzyme isovaleryl-CoA dehydrogenase (IVD) in the mitochondria.
In individuals with IVA, the deficiency of IVD leads to a buildup of isovaleryl-CoA within the mitochondrial matrix. To prevent the sequestration of the essential cofactor Coenzyme A and to detoxify the accumulating isovaleric acid, the body utilizes alternative metabolic routes. One such route is the conjugation of isovaleryl-CoA with amino acids. While glycine is the preferred and most abundant conjugation partner, leading to the formation of isovalerylglycine, other amino acids, including glutamic acid, can also serve as acceptors.
The enzymatic basis for this conjugation is attributed to the activity of mitochondrial acyl-CoA:amino acid N-acyltransferases . Although the specific enzyme responsible for the conjugation of isovaleryl-CoA with glutamic acid has not been extensively characterized, it is hypothesized to be a member of this enzyme family, which exhibits broad substrate specificity. These enzymes catalyze the transfer of the isovaleryl group from isovaleryl-CoA to the amino group of glutamic acid, forming N-Isovalerylglutamic acid, which is then excreted in the urine.
Part 2: The Biochemical Pathway of N-Isovalerylglutamic Acid Formation
The formation of N-Isovalerylglutamic acid is a direct consequence of the metabolic block in the leucine catabolic pathway. The following diagram illustrates the key steps leading to its synthesis in Isovaleric Acidemia.
Caption: Leucine catabolism and N-Isovalerylglutamic acid formation in IVA.
Part 3: Analytical Methodologies for Detection and Quantification
The analysis of urinary organic acids is a cornerstone in the diagnosis of inborn errors of metabolism, including Isovaleric Acidemia. Gas chromatography-mass spectrometry (GC-MS) is the most common and robust technique for the identification and quantification of N-Isovalerylglutamic acid and other relevant metabolites.
Quantitative Data
The urinary excretion of N-Isovalerylglutamic acid is significantly elevated in patients with Isovaleric Acidemia, particularly during periods of metabolic decompensation.
| Metabolite | Condition | Urinary Concentration (mmol/mol creatinine) |
| N-Isovalerylglutamic Acid | Isovaleric Acidemia | 20 - 300[2] |
| Healthy Controls | Not typically detected | |
| Isovalerylglycine | Isovaleric Acidemia (Metabolically mild) | 15 - 195[3] |
| Isovaleric Acidemia (Metabolically severe) | up to 3300[3] |
Experimental Protocol: Urinary Organic Acid Analysis by GC-MS
This protocol provides a generalized workflow for the analysis of urinary organic acids, including N-Isovalerylglutamic acid.
3.2.1. Sample Preparation and Extraction
-
Urine Collection: Collect a random urine sample in a sterile, preservative-free container. Store the sample frozen at -20°C or below until analysis.
-
Internal Standard Addition: Thaw the urine sample and centrifuge to remove any particulate matter. To a defined volume of urine (normalized to creatinine concentration, e.g., the volume containing 1 µmol of creatinine), add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled organic acid not present in urine).
-
Oximation (for keto-acids): Treat the sample with hydroxylamine hydrochloride to form oxime derivatives of any keto-acids present. This step is crucial for the stable derivatization of these compounds.
-
Acidification and Extraction: Acidify the sample with a strong acid (e.g., HCl) to a pH of approximately 1. Extract the organic acids into an organic solvent such as ethyl acetate. Repeat the extraction process to ensure complete recovery.
3.2.2. Derivatization
To make the non-volatile organic acids amenable to gas chromatography, they must be converted into volatile derivatives.
-
Drying: Evaporate the combined organic extracts to dryness under a stream of nitrogen.
-
Silylation: Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine, to the dried residue. This will convert the carboxylic acid and hydroxyl groups into their trimethylsilyl (TMS) esters and ethers, respectively.
-
Incubation: Heat the sample at a specific temperature (e.g., 60-80°C) for a defined period to ensure complete derivatization.
3.2.3. GC-MS Analysis
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatography: Separate the derivatized organic acids on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column). Use a temperature program to achieve optimal separation of the various metabolites.
-
Mass Spectrometry: As the compounds elute from the GC column, they are ionized (typically by electron impact ionization) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
Data Analysis: Identify N-Isovalerylglutamic acid by its characteristic retention time and mass spectrum. Quantify the metabolite by comparing the peak area of its characteristic ions to that of the internal standard.
Part 4: Conclusion and Future Directions
N-Isovalerylglutamic acid, though a minor metabolite, provides valuable insight into the pathophysiology of Isovaleric Acidemia and the body's adaptive detoxification mechanisms. Its discovery has contributed to a more complete understanding of the metabolic signature of this disorder.
Future research should focus on the definitive characterization of the specific acyl-CoA:amino acid N-acyltransferase responsible for the synthesis of N-Isovalerylglutamic acid. A deeper understanding of the kinetics and substrate specificity of this enzyme could open new avenues for therapeutic interventions aimed at enhancing the detoxification of isovaleryl-CoA in patients with Isovaleric Acidemia.
References
-
Vockley, J., & Ensenauer, R. (2006). Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity. American Journal of Medical Genetics Part C: Seminars in Medical Genetics, 142C(2), 95–103. [Link]
- Lehnert, W. (1981). Excretion of N-isovalerylglutamic acid in isovaleric acidemia. Clinica Chimica Acta, 116(2), 249-252.
- Ensenauer, R., Vockley, J., Willard, J. M., Huey, J. C., & Sass, J. O. (2004). A common mutation is associated with a mild, potentially asymptomatic phenotype in patients with isovaleric acidemia diagnosed by newborn screening. American journal of human genetics, 75(6), 1136–1142.
- Tanaka, K., & Isselbacher, K. J. (1967). The isolation and identification of N-isovalerylglycine from urine of patients with isovaleric acidemia. The Journal of biological chemistry, 242(12), 2966–2972.
- Fries, J. H., Raine, C. S., & Gissen, H. (1973). Isovaleric acidemia. A new genetic defect of leucine metabolism.
- Lehnert, W. (1983). N-Isovalerylalanine and N-isovalerylsarcosine: two new minor metabolites in isovaleric acidemia. Clinica Chimica Acta, 134(1-2), 207-212.
-
Aurametrix. (n.d.). GC-MS Sample Preparation Protocol for Organic Acids in Urine. Retrieved from [Link]
- Rinaldo, P., Cowan, T. M., & Matern, D. (2008). Inborn errors of metabolism in the era of tandem mass spectrometry. Acta paediatrica (Oslo, Norway : 1992), 97(3), 296–301.
-
MetBioNet. (n.d.). Best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]
-
Springer. (n.d.). Urine Organic Acid Analysis for Inherited Metabolic Disease Using Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
- Nissen, J. B., & Gregersen, N. (1983). The conjugation of isovaleryl-CoA with glycine and glutamic acid in rat liver mitochondria. Biochimica et biophysica acta, 756(2), 168–174.
-
MedLink Neurology. (n.d.). Isovaleric acidemia. Retrieved from [Link]
Sources
N-Isovalerylglutamic Acid: A Technical Guide on its Biological Significance and Pathophysiological Role
This technical guide provides an in-depth exploration of N-Isovalerylglutamic acid, a key metabolite in the context of the inborn error of metabolism, Isovaleric Acidemia (IVA). Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on its biochemical origins, biological implications, and analytical detection. We will delve into the causality behind its formation and its role as a biomarker, grounded in authoritative scientific literature.
Introduction: The Emergence of an N-Acyl Amino Acid in Pathophysiology
N-acyl amino acids (NAAAs) represent a diverse class of endogenous signaling molecules, formed by the amide linkage of a fatty acid to an amino acid.[1][2] This family of lipids, structurally related to endocannabinoids, is increasingly recognized for its broad physiological roles, including neuromodulation and immune response.[3] While many NAAAs are subjects of intensive research for their therapeutic potential, the biological significance of some, like N-Isovalerylglutamic acid, is primarily understood through their association with metabolic disorders.
N-Isovalerylglutamic acid is a minor metabolite that becomes prominent in Isovaleric Acidemia (IVA), a rare autosomal recessive disorder.[4] IVA is caused by a deficiency in the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD), a critical component of the leucine catabolism pathway.[5] This guide will elucidate the biological role of N-Isovalerylglutamic acid as a direct consequence of this enzymatic defect, positioning it as a crucial biomarker and a product of the body's detoxification response to toxic metabolite accumulation.
Biochemical Genesis of N-Isovalerylglutamic Acid
The formation of N-Isovalerylglutamic acid is intrinsically linked to the disruption of leucine metabolism. Under normal physiological conditions, the branched-chain amino acid leucine is broken down for energy production. A key step in this pathway is the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA, catalyzed by the enzyme isovaleryl-CoA dehydrogenase (IVD).[4] In individuals with IVA, a genetic mutation in the IVD gene leads to a deficient or non-functional IVD enzyme.[5]
This enzymatic block results in the upstream accumulation of isovaleryl-CoA.[6] The elevated concentration of this reactive thioester drives its diversion into alternative metabolic pathways as a detoxification mechanism. The primary detoxification route is the conjugation of isovaleryl-CoA with glycine to form N-isovalerylglycine.[6] However, when this pathway is saturated, other amino acids, including glutamic acid, are utilized. The conjugation of isovaleryl-CoA with glutamic acid results in the formation of N-Isovalerylglutamic acid.
Biological Role: A Detoxification Product in a Pathological State
The primary biological role of N-Isovalerylglutamic acid is as a product of a secondary detoxification pathway in Isovaleric Acidemia. Its formation is not a regulated physiological process but rather a consequence of metabolic overflow due to the deficiency of the IVD enzyme. The accumulation of isovaleryl-CoA and its hydrolysis product, isovaleric acid, is toxic to the body.[5]
The toxicity of these accumulating metabolites is multifaceted:
-
Neurotoxicity : Isovaleric acid can cross the blood-brain barrier and cause neurological damage, leading to symptoms such as seizures and lethargy.[5]
-
Metabolic Acidosis : The buildup of isovaleric acid contributes to a state of metabolic acidosis, which can be life-threatening.
-
Inhibition of the Urea Cycle : Isovaleryl-CoA can inhibit N-acetylglutamate synthase, a key enzyme in the urea cycle, leading to hyperammonemia.[4][6]
The conjugation of isovaleryl-CoA with glutamic acid to form N-Isovalerylglutamic acid serves to sequester the reactive isovaleryl group into a less toxic, water-soluble compound that can be excreted in the urine. While N-isovalerylglycine is the major detoxification product, the presence of N-Isovalerylglutamic acid indicates a significant metabolic burden.
N-Isovalerylglutamic Acid as a Diagnostic Biomarker
The detection of N-Isovalerylglutamic acid, along with other specific metabolites, is a key diagnostic indicator for Isovaleric Acidemia. Newborn screening programs often use tandem mass spectrometry (MS/MS) to detect elevated levels of C5-acylcarnitine, which is a primary marker for IVA.[4] However, confirmatory testing involves the analysis of urinary organic acids, where the presence of N-isovalerylglycine is a hallmark of the disease. N-Isovalerylglutamic acid, while present in lower concentrations, serves as a corroborating biomarker.
| Biomarker | Biological Fluid | Significance in Isovaleric Acidemia |
| C5-Acylcarnitine | Blood (DBS) | Primary screening marker; elevated due to conjugation of carnitine with isovaleryl-CoA. |
| N-Isovalerylglycine | Urine | Major detoxification product; highly specific and elevated. |
| 3-Hydroxyisovaleric acid | Urine | Another metabolite formed from the accumulated isovaleryl-CoA. |
| N-Isovalerylglutamic acid | Urine | Minor detoxification product; its presence confirms significant metabolic dysregulation. |
Analytical Methodologies for Detection
The gold standard for the quantitative analysis of N-Isovalerylglutamic acid and other metabolites associated with Isovaleric Acidemia is mass spectrometry coupled with a chromatographic separation technique, such as gas chromatography (GC-MS) or liquid chromatography (LC-MS).
Experimental Protocol: GC-MS Analysis of Urinary Organic Acids
This protocol provides a general workflow for the detection of N-Isovalerylglutamic acid in urine samples.
-
Sample Preparation:
-
Thaw a frozen urine sample (typically 1-2 mL) to room temperature.
-
Add an internal standard (e.g., a stable isotope-labeled version of a related organic acid) to the urine sample for quantification.
-
Acidify the urine sample to a pH of approximately 1-2 with hydrochloric acid.
-
Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate to isolate the organic acids.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To make the organic acids volatile for GC analysis, perform a two-step derivatization.
-
First, add a methoximation reagent to protect the keto groups.
-
Second, add a silylation reagent (e.g., BSTFA with 1% TMCS) to convert the acidic protons to trimethylsilyl esters.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column) for separation.
-
Employ a temperature gradient to elute the organic acids based on their boiling points.
-
Operate the mass spectrometer in full scan mode to identify all detectable compounds and in selected ion monitoring (SIM) mode for targeted quantification of N-Isovalerylglutamic acid and other key biomarkers.
-
-
Data Analysis:
-
Identify N-Isovalerylglutamic acid based on its retention time and mass spectrum, comparing it to a known standard.
-
Quantify the concentration of N-Isovalerylglutamic acid by comparing its peak area to that of the internal standard.
-
The Broader Context: The N-Acyl Amino Acid Family and Potential Signaling Roles
While the known biological role of N-Isovalerylglutamic acid is confined to its function as a detoxification product, its chemical structure places it within the broader family of N-acyl amino acids (NAAAs), many of which are recognized as potent signaling molecules.[1] For instance, N-arachidonoylglycine, another NAAA, has been shown to have antinociceptive effects.[3] Other NAAAs are involved in regulating energy homeostasis and neuroprotection.[7]
The signaling actions of NAAAs are often mediated through their interaction with specific receptors, including G protein-coupled receptors (GPCRs).[7] It is plausible, though currently unproven, that N-Isovalerylglutamic acid could have off-target effects or interact with cellular signaling pathways. However, any such effects would need to be investigated in the context of the high, pathological concentrations at which it is found in IVA.
Future Research Directions
The study of N-Isovalerylglutamic acid presents several avenues for future research that could enhance our understanding of Isovaleric Acidemia and the broader field of N-acyl amino acids.
-
Direct Biological Activity: Investigating whether N-Isovalerylglutamic acid has any direct biological effects, either beneficial or detrimental, at the concentrations found in IVA patients. This could involve cell-based assays to screen for effects on neuronal function, inflammation, or metabolic pathways.
-
Receptor Interaction: Screening for potential interactions of N-Isovalerylglutamic acid with known NAAA receptors or orphan GPCRs. This could uncover novel signaling pathways affected in IVA.
-
Transport and Excretion: Characterizing the specific transporters involved in the cellular efflux and renal excretion of N-Isovalerylglutamic acid. This could identify potential therapeutic targets to enhance its clearance.
-
Comparative Metabolomics: Performing comprehensive metabolomic studies to compare the profiles of IVA patients with high levels of N-Isovalerylglutamic acid to those with lower levels, to identify any correlated metabolic perturbations.
References
-
Battista, N., Di Tommaso, M., Bari, M., & Maccarrone, M. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 844. [Link]
-
Connor, M., & Glass, M. (2011). N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. British Journal of Pharmacology, 163(7), 1364–1376. [Link]
-
Di Marzo, V. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 844. [Link]
-
Merkler, D. J. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 8, 808316. [Link]
-
Miyazaki, T., et al. (2011). Enzymatic synthesis of N-acyl-l-amino acids in a glycerol-water system using acylase I from pig kidney. Journal of Molecular Catalysis B: Enzymatic, 68(2), 193-198. [Link]
-
ResearchGate. (n.d.). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. [Link]
-
Merkler, D. J. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. National Institutes of Health. [Link]
-
DiVA portal. (2013). Biosynthesis and physiological functions of N-acyl amino acids. [Link]
-
van der Westhuizen, F. H., et al. (2022). The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation. National Institutes of Health. [Link]
-
Millington, D. S., Roe, C. R., Maltby, D. A., & Inoue, F. (1987). Endogenous catabolism is the major source of toxic metabolites in isovaleric acidemia. The Journal of pediatrics, 110(1), 56–60. [Link]
-
Vockley, J., & Ensenauer, R. (2006). Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity. American journal of medical genetics. Part C, Seminars in medical genetics, 142C(2), 95–103. [Link]
-
PubMed. (n.d.). Unnatural amino acids as probes of ligand-receptor interactions and their conformational consequences. [Link]
-
PubMed. (n.d.). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. [Link]
-
Tanaka, K., & Isselbacher, K. J. (1967). The Isolation and Identification of N-Isovalerylglycine from Urine of Patients with Isovaleric Acidemia. The Journal of biological chemistry, 242(12), 2966–2972. [Link]
-
PubMed. (n.d.). Modulation by L- and D-isoforms of amino acids of the L-glutamate response of N-methyl-D-aspartate receptors. [Link]
-
Hyman, D. B., & Tanaka, K. (1986). Isovaleryl-CoA dehydrogenase activity in isovaleric acidemia fibroblasts using an improved tritium release assay. Pediatric research, 20(1), 59–61. [Link]
-
National Institutes of Health. (2019). Assessment of the toxicity and biodegradation of amino acid-based ionic liquids. [Link]
-
PubMed. (n.d.). Endothelin receptor synthetic N-terminal fragment interacts with the receptor itself. [Link]
-
National Institutes of Health. (n.d.). Molecular mechanisms of ligand–receptor interactions in transmembrane domain V of the α2A-adrenoceptor. [Link]
-
MedlinePlus. (n.d.). Isovaleric acidemia. [Link]
Sources
- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]
- 3. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isovaleric acidemia: MedlinePlus Genetics [medlineplus.gov]
- 6. The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-Depth Technical Guide on N-Isovalerylglutamic Acid and Isovaleric Acidemia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isovaleric acidemia (IVA) is an autosomal recessive inborn error of leucine metabolism resulting from a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[1][2] This enzymatic block leads to the accumulation of isovaleryl-CoA and its derivatives, most notably isovaleric acid, which is responsible for the characteristic "sweaty feet" odor in affected individuals during metabolic crises.[3] The pathophysiology of IVA is complex, involving the accumulation of several toxic metabolites that can lead to severe neurological damage, metabolic acidosis, vomiting, and lethargy, particularly in the neonatal period.[4][5] A key detoxification pathway in IVA involves the conjugation of isovaleryl-CoA, leading to the formation of N-isovalerylglycine (IVG) and, to a lesser extent, N-Isovalerylglutamic acid. This guide provides a comprehensive overview of the biochemical and genetic underpinnings of IVA, with a specific focus on the role and measurement of its characteristic metabolites. We will delve into the analytical methodologies for diagnosis and monitoring, current and emerging therapeutic strategies, and future directions in the field.
Part 1: The Biochemical and Genetic Landscape of Isovaleric Acidemia (IVA)
The Leucine Catabolic Pathway and the Role of Isovaleryl-CoA Dehydrogenase (IVD)
The catabolism of the branched-chain amino acid leucine is a critical mitochondrial process for energy production. The IVD enzyme catalyzes the third step in this pathway: the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA.[5][6] IVD is a homotetrameric flavoprotein that requires a flavin adenine dinucleotide (FAD) cofactor.[6][7] The electrons generated during this dehydrogenation are transferred to the electron transport chain via the electron transfer flavoprotein (ETF).[7]
Pathophysiology of IVD Deficiency
IVA is caused by mutations in the IVD gene, located on chromosome 15q14-q15.[5][8] These mutations, inherited in an autosomal recessive pattern, lead to a partial or complete loss of IVD enzyme function.[1][9] Consequently, the body cannot properly metabolize leucine, leading to the accumulation of isovaleryl-CoA.[3][5] This buildup has several downstream effects:
-
Accumulation of Toxic Metabolites: The excess isovaleryl-CoA is hydrolyzed to isovaleric acid or converted into various conjugates.[4][10] The accumulation of isovaleric acid and related compounds is toxic, damaging the brain and nervous system.[5] The precise mechanisms of isovaleric acid toxicity are still under investigation but are thought to involve inhibition of the Krebs cycle and mitochondrial oxygen consumption.[4][11]
-
Secondary Hyperammonemia: The accumulation of isovaleryl-CoA can inhibit N-acetylglutamate synthase (NAGS), a key enzyme in the urea cycle, leading to hyperammonemia.[8][12]
-
Carnitine Depletion: Isovaleryl-CoA is conjugated to carnitine to form isovalerylcarnitine (C5-carnitine), which is excreted in the urine.[8][13] This process can lead to a secondary carnitine deficiency.[14]
The Formation and Significance of N-Isovalerylglutamic Acid and Other Conjugates
In response to the buildup of isovaleryl-CoA, the body utilizes detoxification pathways to conjugate and excrete the excess metabolites. The primary conjugate is N-isovalerylglycine (IVG), formed by the enzymatic conjugation of isovaleryl-CoA with glycine.[15] This reaction can be enhanced by oral glycine supplementation.[8] Another important conjugate is isovalerylcarnitine (C5), formed with L-carnitine.[8] N-Isovalerylglutamic acid is also formed, although it is generally considered a minor metabolite compared to IVG.[4][16] The presence and levels of these conjugates, particularly IVG and C5-carnitine, are crucial for the diagnosis and monitoring of IVA.[2][17]
The Spectrum of Toxic Metabolites in IVA
The following table summarizes the key metabolites that accumulate in IVA:
| Metabolite | Significance |
| Isovaleric Acid | Primary toxic metabolite, responsible for the "sweaty feet" odor and neurological symptoms.[4][5] |
| N-Isovalerylglycine (IVG) | Major detoxification product, a key diagnostic marker in urine organic acid analysis.[2][8] |
| Isovalerylcarnitine (C5) | Detoxification product, the primary marker for newborn screening in dried blood spots.[10][18] |
| 3-Hydroxyisovaleric Acid | Another derivative of isovaleryl-CoA that accumulates in body fluids.[8][10] |
| N-Isovalerylglutamic Acid | A minor detoxification product also found in the urine of affected individuals.[4][16] |
Part 2: Analytical Methodologies for Diagnosis and Monitoring
Newborn Screening for IVA
Newborn screening (NBS) for IVA is performed using electrospray ionization-tandem mass spectrometry (ESI-MS/MS) to detect elevated levels of isovalerylcarnitine (C5) in dried blood spots.[18][19] This presymptomatic diagnosis is critical for preventing mortality and morbidity associated with the acute neonatal form of the disease.[18] However, it is important to note that other conditions can also cause elevated C5 levels, such as the use of pivalate-containing antibiotics by the mother, which can lead to false-positive results.[20][21] Therefore, confirmatory testing is essential.
Confirmatory Diagnostic Testing: Urinary Organic Acid Analysis
Gas chromatography-mass spectrometry (GC-MS) analysis of urine is a cornerstone for the definitive diagnosis of IVA.[22] This technique allows for the identification and quantification of a wide range of organic acids, with a characteristic finding in IVA being a significant elevation of N-isovalerylglycine.[2]
Experimental Protocol: GC-MS Sample Preparation for Organic Acids in Urine [22][23][24]
-
Sample Preparation: A volume of urine normalized to its creatinine concentration is used.[22][25] An internal standard is added to account for variations in extraction and derivatization efficiency.[22]
-
Extraction: The urine sample is acidified, and organic acids are extracted into an organic solvent such as ethyl acetate.[22][24]
-
Derivatization: The extracted organic acids are dried and then derivatized to increase their volatility for GC analysis. A common method involves a two-step process:
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The compounds are separated based on their boiling points and retention times on the GC column and then fragmented and detected by the mass spectrometer. The resulting mass spectra are compared to libraries for identification.
Quantitative Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for quantifying key metabolites like isovalerylglycine and isovalerylcarnitine in various biological matrices.[26][27] This is particularly useful for monitoring therapeutic efficacy and for distinguishing between isomers that can interfere with newborn screening.[21]
Molecular Genetic Testing
Sequencing the IVD gene is the definitive method to confirm the diagnosis at a molecular level.[28] Identifying the specific mutations can sometimes provide insights into the potential severity of the disease, although genotype-phenotype correlations are not always straightforward.[29]
Part 3: Therapeutic Strategies and Drug Development
Current Standard of Care
The primary goals of IVA treatment are to reduce the production of toxic metabolites and enhance their detoxification.[2] This is achieved through a multi-faceted approach:
-
Dietary Management: A low-protein diet, specifically restricted in leucine, is fundamental to long-term management.[9][10]
-
Glycine and L-Carnitine Supplementation: Oral supplementation with L-glycine and L-carnitine is a cornerstone of therapy.[8] Glycine enhances the formation and excretion of non-toxic N-isovalerylglycine.[9] L-carnitine facilitates the formation of isovalerylcarnitine, which is also excreted in the urine, and helps to prevent secondary carnitine deficiency.[13][14] Studies have suggested that a combination of both glycine and carnitine may be the most effective approach.[30][31]
Emerging Therapeutic Approaches
While current treatments are effective, there is ongoing research into novel therapies:
-
Substrate Reduction Therapy: This approach aims to inhibit enzymes upstream of IVD to reduce the production of isovaleryl-CoA.
-
Enzyme Replacement Therapy: The development of a functional IVD enzyme that can be administered to patients is a potential future treatment.
-
Gene Therapy: Correcting the underlying genetic defect in the IVD gene holds promise for a curative therapy.
Preclinical Models for IVA Research
The development of new therapies relies on robust preclinical models. These include:
-
Cell-based models: Fibroblasts from IVA patients can be used to study the effects of mutations and to screen potential drug candidates.
-
Animal models: Animal models of IVA are crucial for understanding the in vivo pathophysiology of the disease and for testing the safety and efficacy of new treatments.
Part 4: Future Directions and Unanswered Questions
Despite significant progress in the diagnosis and management of IVA, several challenges remain. A better understanding of the long-term neurological outcomes, even in treated individuals, is needed. The development of more sensitive biomarkers to fine-tune therapeutic interventions is an active area of research. Furthermore, the advancement of novel therapies like gene therapy offers hope for a more definitive treatment for this debilitating disorder. The continued study of metabolites like N-Isovalerylglutamic acid may yet reveal more about the nuanced pathophysiology of IVA and open new avenues for therapeutic intervention.
References
- Isovaleric Acidemia | Syndromes: Rapid Recognition and Perioperative Implic
- Newborn screening for isovaleric acidemia using tandem mass spectrometry. PubMed. (URL: )
- IVD gene. MedlinePlus. (URL: )
- Newborn Screening for Isovaleric Acidemia Using Tandem Mass Spectrometry: Data from 1.6 Million Newborns | Clinical Chemistry | Oxford Academic. (URL: )
- Molecular characterization of four different classes of mutations in the isovaleryl-CoA dehydrogenase gene responsible for isovaleric acidemia. PubMed. (URL: )
- GC-MS Sample Preparation Protocol for Organic Acids in Urine. Aurametrix. (URL: )
- Diagnosis of isovaleric acidaemia by tandem mass spectrometry: false positive result due to pivaloylcarnitine in a newborn screening programme. PubMed. (URL: )
- Newborn Screening for Isovaleric Acidemia Using Tandem Mass Spectrometry: Data
- Organic Acids Qualitative Analysis in Urine by GCMS. Erndim. (URL: )
- Reducing the False Positive of Isovaleric Acidemia in Newborn Screening using Flow Injection Analysis-Tandem Mass Spectrometry. (URL: )
- Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS). (URL: )
- Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions. MDPI. (URL: )
- Aspects of Newborn Screening in Isovaleric Acidemia. MDPI. (URL: )
-
Isovaleric Acidemia. YouTube. (URL: [Link])
- Isovaleric acidemia. MedlinePlus. (URL: )
-
Isovaleric acidemia. Wikipedia. (URL: [Link])
- Structural insights into IVD enzyme function and isovaleric acidemia. News-Medical.Net. (URL: )
- Isovaleric acidemia. MedLink Neurology. (URL: )
- Phenotypic Variability and Newly Identified Mutations of the IVD Gene in Japanese Patients with Isovaleric Acidemia. PubMed. (URL: )
- Isovaleric Acidemia. The Medical Biochemistry Page. (URL: )
- MetBioNet best practice guidelines for analysis of organic acids by Gas Chrom
- The response to L-carnitine and glycine therapy in isovaleric acidaemia. PubMed. (URL: )
- Isovaleric acidemia. Research Explorer. (URL: )
- Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity. PMC - NIH. (URL: )
- Isovaleric acidemia: Therapeutic response to supplementation with glycine, L-carnitine, or both in combination and a 10-year follow-up case study.
- Isovaleric Acidemia. (URL: )
- L-carnitine therapy in isovaleric acidemia. PMC - NIH. (URL: )
- Metabolic Toxicity of Keto-Isovaleric Acid: A Comprehensive Review with Special Reference to Maple Syrup Urine Disease and Renal Involvement.
- Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applic
- Effect of Carnitine Administration on Glycine Metabolism in Patients With Isovaleric Acidemia. PubMed. (URL: )
- Isovaleryl-CoA dehydrogenase – Knowledge and References. Taylor & Francis. (URL: )
- Isovaleric acidaemia.
- Structural Insights into Isovaleryl-Coenzyme A Dehydrogenase: Mechanisms of Substrate Specificity and Implications of Isovaleric Acidemia-Associated Mut
- Isovaleric Acidemia | Syndromes: Rapid Recognition and Perioperative Implic
- isovaleryl-CoA dehydrogenase. WikiGenes. (URL: )
- Endogenous catabolism as source of toxic metabolites in isovaleric acidemia. PubMed. (URL: )
- Stable-isotope dilution measurement of isovalerylglycine by tandem mass spectrometry in newborn screening for isovaleric acidemia. (URL: )
- Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions.
- Acute Metabolic Decompensation of Isovaleric Acidemia Presenting as Persistent Metabolic Acidosis in a Middle-Aged Man: A Case Report. NIH. (URL: )
- Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
- Stable-isotope dilution measurement of isovalerylglycine by tandem mass spectrometry in newborn screening for isovaleric acidemia. PubMed. (URL: )
Sources
- 1. Isovaleric acidemia - Wikipedia [en.wikipedia.org]
- 2. medlink.com [medlink.com]
- 3. Isovaleric acidemia: MedlinePlus Genetics [medlineplus.gov]
- 4. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 5. medlineplus.gov [medlineplus.gov]
- 6. news-medical.net [news-medical.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. mdpi.com [mdpi.com]
- 9. oaanews.org [oaanews.org]
- 10. Aspects of Newborn Screening in Isovaleric Acidemia [mdpi.com]
- 11. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 12. pure.uva.nl [pure.uva.nl]
- 13. L-carnitine therapy in isovaleric acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The response to L-carnitine and glycine therapy in isovaleric acidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isovaleric Acidemia - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 17. Isovaleric acidaemia - Genomics Education Programme [genomicseducation.hee.nhs.uk]
- 18. Newborn screening for isovaleric acidemia using tandem mass spectrometry: data from 1.6 million newborns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Diagnosis of isovaleric acidaemia by tandem mass spectrometry: false positive result due to pivaloylcarnitine in a newborn screening programme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. lcms.cz [lcms.cz]
- 22. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 23. aurametrix.weebly.com [aurametrix.weebly.com]
- 24. erndim.org [erndim.org]
- 25. metbio.net [metbio.net]
- 26. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 27. Stable-isotope dilution measurement of isovalerylglycine by tandem mass spectrometry in newborn screening for isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Molecular characterization of four different classes of mutations in the isovaleryl-CoA dehydrogenase gene responsible for isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Phenotypic Variability and Newly Identified Mutations of the IVD Gene in Japanese Patients with Isovaleric Acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Effect of carnitine administration on glycine metabolism in patients with isovaleric acidemia: significance of acetylcarnitine determination to estimate the proper carnitine dose - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthesis of N-Isovalerylglutamic acid in mammals
An In-depth Technical Guide to the Biosynthesis of N-Isovalerylglutamic Acid in Mammals
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Isovalerylglutamic acid is a minor, yet informative, metabolite that arises from the metabolic dysregulation observed in Isovaleric Acidemia (IVA), an autosomal recessive inborn error of leucine metabolism. This disorder is characterized by a deficiency in the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD), leading to the pathological accumulation of isovaleryl-CoA. In response, mammalian systems activate alternative detoxification pathways to mitigate the toxicity of this acyl-CoA species. While the primary detoxification route involves conjugation with glycine to form N-isovalerylglycine, the formation of N-isovalerylglutamic acid represents a secondary, compensatory mechanism. This guide provides a comprehensive overview of the biochemical context, the putative biosynthetic pathway, detailed analytical methodologies for its detection, and protocols for its in vitro validation. Understanding this pathway offers deeper insights into cellular strategies for managing acyl-CoA toxicity and may inform the development of novel therapeutic interventions.
Part 1: The Biochemical Context – Isovaleric Acidemia and the Accumulation of Isovaleryl-CoA
The metabolic journey of the essential branched-chain amino acid leucine is a critical energy-yielding pathway. A key step in this mitochondrial process is the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA, a reaction catalyzed by isovaleryl-CoA dehydrogenase (IVD).[1][2] In individuals with Isovaleric Acidemia (IVA), a deficiency in IVD disrupts this flow, leading to a significant build-up of its substrate, isovaleryl-CoA, within the mitochondrial matrix.[1]
This accumulation of isovaleryl-CoA is the central pathogenic event in IVA.[1] High concentrations of isovaleryl-CoA can lead to several downstream toxic effects, including the sequestration of the free Coenzyme A (CoASH) pool, which is vital for numerous metabolic processes, and the inhibition of other key mitochondrial enzymes, such as N-acetylglutamate synthase (NAGS), which can impair the urea cycle and lead to hyperammonemia.[1] To counteract this, the cell employs detoxification mechanisms, primarily through the conjugation of the isovaleryl moiety to an amino acid, rendering it more water-soluble and readily excretable in urine.[3][4]
Figure 1. Leucine Catabolism and the Metabolic Block in IVA. A deficiency in the IVD enzyme leads to the accumulation of isovaleryl-CoA, shunting it towards detoxification pathways.
Part 2: The Putative Biosynthetic Pathway of N-Isovalerylglutamic Acid
The formation of N-isovalerylglutamic acid is an enzymatic conjugation reaction occurring within the mitochondria. The core transformation involves the transfer of the isovaleryl group from isovaleryl-CoA to the amino group of L-glutamic acid.
Reaction: Isovaleryl-CoA + L-Glutamic Acid → N-Isovalerylglutamic Acid + Coenzyme A (CoASH)
The Enzymatic Catalyst: A Case of Substrate Promiscuity
While the enzyme definitively responsible for this specific conjugation has not been isolated and characterized, strong evidence points to the activity of a mitochondrial acyl-CoA:amino acid N-acyltransferase . The leading candidates are enzymes that are known to catalyze similar reactions.
-
Glycine N-Acyltransferase (GLYAT) and its Paralogues: GLYAT is the primary enzyme responsible for conjugating various acyl-CoAs with glycine.[5] Studies have shown that while isovaleryl-CoA is not a preferred substrate for GLYAT compared to xenobiotics like benzoyl-CoA, the enzyme does exhibit activity towards it, especially at the high concentrations seen in IVA.[3][6] Mammalian genomes also encode for GLYAT-like proteins, such as GLYATL1, which has been identified as a glutamine N-acyltransferase.[3][7] It is highly probable that under conditions of isovaleryl-CoA overload, one of these enzymes, likely a glutamine- or glutamate-preferring transferase, promiscuously accepts L-glutamic acid as an alternative acyl acceptor.
-
Evidence for Distinct Acyltransferases: Research has identified separate acyl-CoA:glycine and acyl-CoA:L-glutamine N-acyltransferase activities in the liver mitochondria of humans and monkeys.[7] The glutamine-specific enzyme utilizes arylacetyl-CoAs (like phenylacetyl-CoA) as acyl donors.[7] The existence of a distinct enzyme for glutamine conjugation strongly suggests a dedicated or semi-dedicated enzyme may be responsible for conjugating acyl-CoAs to acidic amino acids or their amides, and N-isovalerylglutamic acid formation could be an off-target effect of this enzyme.
The synthesis of N-isovalerylglutamic acid is therefore best understood not as a primary metabolic pathway, but as a consequence of enzymatic spillover driven by the high pathologic concentration of a single substrate, isovaleryl-CoA.
Figure 2. Detoxification of Isovaleryl-CoA in the Mitochondrion. The primary pathway via GLYAT is supplemented by alternative conjugations, including the formation of N-isovalerylglutamic acid.
Part 3: Analytical Methodologies for Detection and Quantification
The identification and quantification of N-isovalerylglutamic acid in biological matrices like urine and plasma are crucial for studying IVA. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for urinary organic acid analysis, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for plasma analysis due to its high sensitivity and specificity.
Protocol 1: Urinary N-Isovalerylglutamic Acid Analysis by GC-MS
This protocol is adapted from established methods for urinary organic acid profiling.[8][9][10] The principle relies on the extraction of organic acids, chemical derivatization to increase volatility, and subsequent separation and detection by GC-MS.
Step-by-Step Methodology:
-
Sample Preparation & Internal Standard Spiking:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 2000 x g for 10 minutes to remove particulate matter.
-
To a 2 mL glass vial, add 100 µL of the urine supernatant.
-
Add 10 µL of an internal standard solution (e.g., 3-Phenylbutyric acid at 1 mg/mL in methanol) to each sample, blank, and quality control.
-
-
Metabolite Extraction (Direct Analysis Approach):
-
Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new 1.5 mL microfuge tube.
-
-
Drying:
-
Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas at 37-40°C. This step is critical and may take 30-60 minutes.
-
-
Derivatization (Two-Step):
-
Step 1: Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Cap tightly and incubate at 50°C for 90 minutes. This step protects keto groups.
-
Step 2: Silylation: Cool samples to room temperature. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Cap tightly and incubate at 60°C for 60 minutes. This step silylates hydroxyl and carboxyl groups.
-
-
GC-MS Analysis:
-
Cool samples to room temperature and transfer to a GC vial with a glass insert.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions (Typical):
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 70°C, hold for 2 min, ramp to 280°C at 5°C/min, hold for 5 min.
-
-
MS Conditions (Typical):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Scan mode (m/z 50-650) for identification. Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions for N-isovalerylglutamic acid-TMS derivative and the internal standard.
-
-
Part 4: In Vitro Validation of the Biosynthetic Pathway
To validate the enzymatic synthesis of N-isovalerylglutamic acid, an in vitro assay can be designed using either a purified recombinant enzyme (e.g., human GLYATL1) or a mitochondrial lysate from a relevant tissue source (e.g., liver). This protocol is based on methodologies used for assaying GLYAT activity.[6][11]
Step-by-Step Methodology:
-
Enzyme Preparation:
-
Option A (Mitochondrial Lysate): Isolate mitochondria from fresh mammalian liver tissue via differential centrifugation. Lyse the mitochondria using a suitable buffer containing a mild detergent (e.g., 0.5% Triton X-100) and protease inhibitors.
-
Option B (Recombinant Enzyme): Express and purify a candidate N-acyltransferase (e.g., His-tagged human GLYATL1) from E. coli or another expression system.
-
-
Reaction Mixture Preparation:
-
In a microfuge tube, prepare a final reaction volume of 100 µL containing:
-
Buffer: 50 mM Tris-HCl, pH 8.0.
-
Substrate 1 (Amino Acid): 10 mM L-Glutamic acid.
-
Substrate 2 (Acyl-CoA): 200 µM Isovaleryl-CoA.
-
Enzyme: 5-10 µg of mitochondrial lysate protein or 1-2 µg of purified recombinant enzyme.
-
-
Prepare a negative control reaction lacking the enzyme or the isovaleryl-CoA substrate.
-
-
Reaction Incubation:
-
Initiate the reaction by adding the enzyme or isovaleryl-CoA.
-
Incubate at 37°C for 30-60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
-
Reaction Termination and Product Analysis:
-
Terminate the reaction by adding 10 µL of 10% trichloroacetic acid or 100 µL of ice-cold acetonitrile.
-
Centrifuge at 15,000 x g for 10 minutes to pellet precipitated protein.
-
Analyze the supernatant for the presence of N-isovalerylglutamic acid using an LC-MS/MS method (as it is more suitable for analyzing aqueous reaction mixtures than GC-MS).
-
-
LC-MS/MS Detection of Product:
-
Use a suitable column (e.g., HILIC or mixed-mode) for separation.[12]
-
Employ a gradient elution with mobile phases such as ammonium formate in water and acetonitrile with formic acid.[12]
-
Detect the product using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. The specific precursor-product ion transition for N-isovalerylglutamic acid would need to be determined using a chemical standard.
-
Figure 3. Experimental Workflow for In Vitro Synthesis. This workflow allows for the validation of the enzymatic formation of N-isovalerylglutamic acid.
Part 5: Quantitative Insights and Clinical Significance
N-isovalerylglutamic acid is considered a minor detoxification product in IVA compared to N-isovalerylglycine. However, its presence and concentration can provide valuable information about the metabolic state of the patient, particularly the saturation of the primary glycine conjugation pathway.
| Metabolite | Typical Urinary Concentration in IVA | Significance |
| N-Isovalerylglycine | High (can exceed 1500 mg/day)[3] | Primary detoxification product; hallmark of IVA.[1][13] |
| N-Isovalerylglutamic Acid | Low / Minor Metabolite[14] | Indicates shunting of isovaleryl-CoA to alternative conjugation pathways, possibly due to high substrate load or limitations in glycine availability. |
| Isovaleryl Glucuronide | Variable; increases when glycine conjugation is saturated[4] | Another secondary detoxification product indicating high metabolic stress. |
| 3-Hydroxyisovaleric Acid | Elevated | Product of an alternative oxidation pathway for isovaleric acid.[13] |
The clinical utility of measuring N-isovalerylglutamic acid lies in its potential as a secondary biomarker. A significant increase in the ratio of N-isovalerylglutamic acid to N-isovalerylglycine could signal that the primary detoxification pathway is overwhelmed. This might occur during periods of metabolic crisis or could reflect limitations in the glycine pool available for conjugation. For drug development professionals, this suggests that therapeutic strategies could focus not only on reducing the production of isovaleryl-CoA but also on supporting all relevant conjugation pathways, potentially through supplementation with both glycine and glutamine/glutamate.
Part 6: Conclusion and Future Directions
The biosynthesis of N-isovalerylglutamic acid in mammals is a clear example of metabolic adaptation in the face of enzymatic deficiency. Driven by the accumulation of isovaleryl-CoA in Isovaleric Acidemia, this pathway represents a secondary detoxification mechanism likely catalyzed by a promiscuous mitochondrial N-acyltransferase. While its quantitative contribution to the removal of toxic metabolites is less than that of glycine conjugation, its study provides crucial insights into the flexibility and limitations of cellular metabolic networks.
Future research should focus on:
-
Definitive Enzyme Identification: Utilizing proteomics and recombinant enzymology to precisely identify the acyltransferase(s) responsible for N-isovalerylglutamic acid synthesis.
-
Kinetic Characterization: Determining the kinetic parameters (Km, kcat) of the identified enzyme with isovaleryl-CoA and L-glutamic acid to quantify its efficiency relative to other detoxification reactions.
-
Clinical Correlation: Conducting larger cohort studies on IVA patients to correlate the urinary levels of N-isovalerylglutamic acid with clinical severity, dietary protein intake, and glycine supplementation status.
A deeper understanding of these minor pathways is not merely academic; it holds the potential to refine diagnostic strategies and develop more holistic therapeutic approaches for managing inborn errors of metabolism.
References
-
Gregersen, N., Kølvraa, S., Rasmussen, K., Mortensen, P. B., Divry, P., David, M., & Hobolth, N. (1983). Acyl-CoA:glycine N-acyltransferase: in vitro studies on the glycine conjugation of straight- and branched-chained acyl-CoA esters in human liver. Clinica Chimica Acta, 132(2), 181–191. [Link]
-
van der Westhuizen, F. H., Sinxadi, P. Z., van der Watt, P. J., van der Merwe, L., Smuts, I., & van der Sluis, R. (2023). The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation. Computational and Structural Biotechnology Journal, 21, 119-129. [Link]
-
Webster, L. T., Siddiqui, U. A., Lucas, S. V., Strong, J. M., & Mieyal, J. J. (1976). Identification of separate acyl- CoA:glycine and acyl-CoA:L-glutamine N-acyltransferase activities in mitochondrial fractions from liver of rhesus monkey and man. Journal of Biological Chemistry, 251(11), 3352–3358. [Link]
-
Li, K., Li, Y., Wang, X., An, C., Shang, S., Yin, L., ... & Xu, G. (2021). A reliable LC–MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Pharmaceutical and Biomedical Analysis, 198, 113998. [Link]
-
Baskal, S., L'Abee, C., Struys, E. A., & Verhoeven-Duif, N. M. (2022). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs. Amino Acids, 54(4), 647–661. [Link]
-
Badenhorst, C. P., van der Sluis, R., Waisberg, J., & van Dijk, A. A. (2013). Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation. Expert Opinion on Drug Metabolism & Toxicology, 9(9), 1139–1153. [Link]
-
Kelley, M., & Vessey, D. A. (1990). Isolation and characterization of mitochondrial acyl-CoA: glycine N-acyltransferases from kidney. The International Journal of Biochemistry, 22(8), 841–846. [Link]
-
Vockley, J., & Ensenauer, R. (2006). Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity. American Journal of Medical Genetics Part C: Seminars in Medical Genetics, 142C(2), 95-103. [Link]
-
Badenhorst, C. P., van der Sluis, R., Waisberg, J., & van Dijk, A. A. (2013). Figure: Kinetic parameters of recombinant human GLYAT enzymes. ResearchGate. [Link]
-
van der Westhuizen, F. H., van der Sluis, R., Smuts, I., & van der Watt, P. J. (2021). Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA. International Journal of Molecular Sciences, 22(6), 3065. [Link]
-
Grünert, S. C., Wendel, U., Lindner, M., Leichsenring, M., Schwab, K. O., Vockley, J., & Sass, J. O. (2021). Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions. Journal of Clinical Medicine, 10(24), 5875. [Link]
-
van der Westhuizen, F. H., Sinxadi, P. Z., van der Watt, P. J., van der Merwe, L., Smuts, I., & van der Sluis, R. (2023). The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation. ResearchGate. [Link]
-
Liu, C., He, Y., Wang, L., Zhang, L., Chen, Z., & Wang, Y. (2022). Substrate promiscuity of acyltransferases contributes to the diversity of hydroxycinnamic acid derivatives in purple coneflower. The Plant Journal, 110(3), 802–813. [Link]
-
Al-Hassnan, Z. N., Al-Owain, M., Al-Odaib, A., Al-Amoudi, M., & Al-Sayed, M. (2021). Glycine N-Acyltransferase Deficiency due to a Homozygous Nonsense Variant in the GLYAT: A Novel Inborn Error of Metabolism. Case Reports in Genetics, 2021, 5537598. [Link]
-
Olivier, A., Loots, D. T., & Mason, S. (2024). Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. STAR Protocols, 5(1), 102830. [Link]
-
Olsen, R. K. J., Olpin, S. E., Andresen, B. S., Miedzybrodzka, Z. H., Pourfarzam, M., Merinero, B., ... & Ferdinandusse, S. (2023). Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism. Journal of Inherited Metabolic Disease, 46(5), 931–942. [Link]
-
Mason, S., van Rensburg, S. J., & Loots, D. T. (2023). Optimising a urinary extraction method for non-targeted GC–MS metabolomics. Metabolomics, 19(11), 93. [Link]
-
Vockley, J., & Ensenauer, R. (2006). Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity. NIH National Center for Biotechnology Information. [Link]
-
Ju, K., Bai, F., Xu, Y., Li, Q., Su, G., Jin, Y., ... & Luan, X. (2025). Structural Insights into Isovaleryl-Coenzyme A Dehydrogenase: Mechanisms of Substrate Specificity and Implications of Isovaleric Acidemia-Associated Mutations. Research, 8, 0661. [Link]
-
Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek. [Link]
-
Walter, T. (2023). Accurate Quantification of Plasma Amino Acids Achieved through HPLC–MS/MS: A Reliable Method for Clinical and Research Applications. LCGC International. [Link]
-
Niwa, T., Maeda, K., Ohki, T., & Takeda, N. (1987). The Identification and the Excretion Pattern of Isovaleryl Glucuronide in the Urine of Patients with Isovaleric Acidemia. Semantic Scholar. [Link]
-
Kodama, H., & Uasa, S. (1979). Isotachophoretic analysis of isovalerylglycine in urine of a patient with isovaleric acidemia. Journal of Chromatography B: Biomedical Sciences and Applications, 163(3), 300-303. [Link]
-
Park, S. W., Choi, H. J., & Kim, M. J. (2007). Enzymatic synthesis of N-acyl-L-amino acids in a glycerol-water system using acylase I from pig kidney. Journal of Molecular Catalysis B: Enzymatic, 45(3-4), 98-104. [Link]
-
Wikipedia contributors. (n.d.). Isovaleryl-CoA. Wikipedia. [Link]
-
Niwa, T., Maeda, K., Ohki, T., Takeda, N., Tatematsu, A., & Hisanaga, N. (1987). The identification and the excretion pattern of isovaleryl glucuronide in the urine of patients with isovaleric acidemia. Clinica Chimica Acta, 167(3), 249–256. [Link]
-
Liu, A., Zhang, H., Wang, H., & Song, F. (2020). GC‐MS analysis of organic acids in rat urine: A protocol of direct ultrasound‐assisted derivatization. Biomedical Chromatography, 34(1), e4713. [Link]
-
Zafra, F., & Giménez, C. (2001). Glial Transporters for Glutamate, Glycine, and GABA III. Glycine Transporters. Glia, 34(2), 126–132. [Link]
-
PDB 6U1W, PDB 6U1V. (2020). Structure of Bovine Glycine N‑Acyltransferase Clarifies Its Catalytic Mechanism. ACS Omega, 5(21), 12157–12166. [Link]
-
Lo, Y. S., & Francklyn, C. S. (2012). In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity. Methods, 56(1), 56–66. [Link]
-
Goncalves, C., Brannigan, J. A., Thinon, E., & Tate, E. W. (2022). Comment on “Binding Affinity Determines Substrate Specificity and Enables Discovery of Substrates for N-Myristoyltransferases”. ACS Catalysis, 12(13), 8036–8039. [Link]
-
Ju, K., Bai, F., Xu, Y., Li, Q., Su, G., Jin, Y., ... & Luan, X. (2025). Structural Insights into Isovaleryl-Coenzyme A Dehydrogenase: Mechanisms of Substrate Specificity and Implications of Isovaleric Acidemia-Associated Mutations. ResearchGate. [Link]
-
Waluk, D. P., & Marnett, L. J. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Pharmacology, 12, 822521. [Link]
-
Vessey, D. A. (1979). Identification of a unique mammalian species of cholyl-CoA: amino acid N-acyltransferase. The Journal of Biological Chemistry, 254(7), 2059–2061. [Link]
-
Musante, V., Neri, E., Feligioni, M., & Pittaluga, A. (2023). Interactions between Glycine and Glutamate through Activation of Their Transporters in Hippocampal Nerve Terminals. International Journal of Molecular Sciences, 24(23), 16862. [Link]
- CN112812031A - Preparation method of N-acyl amino acid type surfactant - Google P
-
Pollegioni, L., & Servi, S. (2021). Promiscuous enzymes generating d-amino acids in mammals: Why they may still surprise us? Biochemical Journal, 478(5), 1133–1137. [Link]
-
Tsuboi, K., Okamoto, Y., & Uyama, T. (2017). Mammalian enzymes responsible for the biosynthesis of N-acylethanolamines. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1862(11), 1364–1372. [Link]
-
Araujo, W. L., Ishizaki, K., Nunes-Nesi, A., Larson, T. R., Tohge, T., Krahnert, I., ... & Fernie, A. R. (2011). Identification of the 2-Hydroxyglutarate and Isovaleryl-CoA Dehydrogenases as Alternative Electron Donors Linking Lysine Catabolism to the Electron Transport Chain of Arabidopsis Mitochondria. The Plant Cell, 23(9), 3289–3303. [Link]
-
Wang, Y., Wang, Z., & Liu, J. (2022). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Polymers, 14(17), 3658. [Link]
Sources
- 1. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Insights into Isovaleryl-Coenzyme A Dehydrogenase: Mechanisms of Substrate Specificity and Implications of Isovaleric Acidemia-Associated Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The identification and the excretion pattern of isovaleryl glucuronide in the urine of patients with isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elearning.uniroma1.it [elearning.uniroma1.it]
- 6. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of separate acyl- CoA:glycine and acyl-CoA:L-glutamine N-acyltransferase activities in mitochondrial fractions from liver of rhesus monkey and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimising a urinary extraction method for non-targeted GC–MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Acyl-CoA: glycine N-acyltransferase: in vitro studies on the glycine conjugation of straight- and branched-chained acyl-CoA esters in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-Isovalerylglutamic Acid: Chemical Structure, Properties, and Clinical Significance
This guide provides a comprehensive technical overview of N-Isovalerylglutamic acid, a key biomarker in the diagnosis and monitoring of the inherited metabolic disorder, Isovaleric Acidemia. We will delve into its chemical architecture, physicochemical properties, and its formation within a clinically relevant metabolic context. This document is intended for researchers, clinicians, and professionals in drug development seeking a deeper understanding of this critical molecule.
Introduction: The Significance of N-Isovalerylglutamic Acid
N-Isovalerylglutamic acid is an acylated amino acid that serves as a secondary metabolite in the detoxification of isovaleryl-CoA. Its presence and concentration in biological fluids are of paramount importance in the clinical diagnosis of Isovaleric Acidemia (IVA), an autosomal recessive disorder caused by the deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[1][2] In healthy individuals, the catabolism of the branched-chain amino acid leucine proceeds efficiently, with isovaleryl-CoA being converted to 3-methylcrotonyl-CoA.[3] However, in individuals with IVA, the enzymatic defect leads to the accumulation of isovaleryl-CoA and its precursor, isovaleric acid.[2][4] To mitigate the toxicity of these compounds, the body utilizes alternative metabolic pathways, including the conjugation of isovaleric acid with amino acids. While the primary detoxification product is N-isovalerylglycine, N-Isovalerylglutamic acid is also formed and excreted in the urine, making it a crucial diagnostic marker.[1][5]
Chemical Structure and Physicochemical Properties
N-Isovalerylglutamic acid is a derivative of glutamic acid where the amino group is acylated with an isovaleryl group.[6][7] This structural modification significantly alters the properties of the parent amino acid.
Chemical Identity
-
IUPAC Name : (2S)-2-(3-methylbutanamido)pentanedioic acid[6][8]
-
Synonyms : N-Isovaleryl-L-glutamic acid, N-Ivga[7]
-
Molecular Weight : 231.24 g/mol [7]
-
CAS Number : 80154-63-8[7]
Structural Representation
The chemical structure of N-Isovalerylglutamic acid is characterized by a branched-chain acyl group attached to the alpha-amino group of L-glutamic acid.
Caption: Chemical Structure of N-Isovalerylglutamic acid.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C10H17NO5 | [6][7] |
| Average Molecular Weight | 231.2457 | [6] |
| Monoisotopic Molecular Weight | 231.110672659 | [6] |
| State | Solid | [6] |
| Water Solubility (Predicted) | 6.32 g/L | [8] |
| logP (Predicted) | 0.27 | [8] |
| pKa (Strongest Acidic) | 3.72 | [8] |
| pKa (Strongest Basic) | -1.4 | [8] |
| Polar Surface Area | 103.7 Ų | [8] |
Biological Role and Clinical Significance in Isovaleric Acidemia
The formation of N-Isovalerylglutamic acid is a direct consequence of the metabolic block in Isovaleric Acidemia. This section outlines the biochemical pathway and the clinical implications of its presence.
Leucine Catabolism and the IVD Deficiency
Leucine, an essential branched-chain amino acid, is catabolized through a series of enzymatic steps primarily in the mitochondria. A key step is the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA, catalyzed by isovaleryl-CoA dehydrogenase (IVD).[3]
Caption: Simplified Leucine Catabolism and the Impact of IVD Deficiency.
In IVA, the deficiency in IVD leads to a buildup of isovaleryl-CoA.[1] This accumulation has several toxic effects, including the inhibition of N-acetylglutamate synthetase, which can lead to hyperammonemia.[1][9] The body attempts to detoxify the excess isovaleryl-CoA by converting it to isovaleric acid, which is then conjugated with glycine and glutamic acid to form N-isovalerylglycine and N-Isovalerylglutamic acid, respectively.[10] These conjugates are more water-soluble and can be excreted in the urine.[1]
Synthesis and Purification
While N-Isovalerylglutamic acid is primarily of interest as a biomarker, understanding its synthesis is crucial for producing standards for analytical methods. A plausible synthetic route involves the acylation of L-glutamic acid with isovaleryl chloride.
Conceptual Synthetic Protocol
Objective: To synthesize N-Isovaleryl-L-glutamic acid.
Materials:
-
L-Glutamic acid
-
Isovaleryl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Appropriate solvents for purification (e.g., ethyl acetate, hexane)
Methodology:
-
Protection of Carboxylic Acid Groups (Optional but Recommended): The two carboxylic acid groups of glutamic acid can be protected, for instance, as benzyl esters, to prevent side reactions. This would involve reacting L-glutamic acid with benzyl alcohol in the presence of an acid catalyst.
-
Acylation Reaction: The protected L-glutamic acid is dissolved in a suitable solvent. Isovaleryl chloride is added dropwise at a controlled temperature (e.g., 0 °C) in the presence of a base (e.g., triethylamine) to neutralize the HCl generated during the reaction.
-
Deprotection: The protecting groups are removed. For benzyl esters, this is typically achieved through catalytic hydrogenation.
-
Work-up and Extraction: The reaction mixture is acidified with HCl and extracted with an organic solvent like diethyl ether. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Causality: The Schotten-Baumann reaction conditions (acylation in the presence of a base) are employed to facilitate the nucleophilic attack of the amino group of glutamic acid on the electrophilic carbonyl carbon of isovaleryl chloride. The optional protection step ensures the regioselectivity of the acylation at the amino group.
Analytical Methodologies
The accurate detection and quantification of N-Isovalerylglutamic acid in biological matrices like urine are essential for the diagnosis and management of IVA. Mass spectrometry-based methods are the gold standard for this purpose.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This allows for the precise identification and quantification of N-Isovalerylglutamic acid even in complex biological samples.[]
Workflow:
Caption: General Workflow for LC-MS/MS Analysis.
Detailed Protocol Steps:
-
Sample Preparation:
-
Urine samples are typically subjected to a simple dilution or a solid-phase extraction (SPE) to remove interfering substances.
-
An internal standard, such as a stable isotope-labeled version of N-Isovalerylglutamic acid (e.g., d9-isovalerylcarnitine is used for acylcarnitines), is added for accurate quantification.[12]
-
-
Chromatographic Separation:
-
A reverse-phase C18 column is commonly used for separation.
-
A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an acid like formic acid, is employed to achieve good peak shape and separation.
-
-
Mass Spectrometric Detection:
-
Electrospray ionization (ESI) in either positive or negative ion mode is used to generate ions of the analyte.
-
In tandem mass spectrometry (MS/MS), a specific precursor ion (the molecular ion or an adduct of N-Isovalerylglutamic acid) is selected in the first mass analyzer (Q1).
-
This selected ion is then fragmented in a collision cell (Q2).
-
Specific fragment ions are monitored in the third mass analyzer (Q3) for highly selective and sensitive quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
While not as sensitive as MS for quantification in biological samples, NMR spectroscopy is a powerful tool for the structural elucidation of synthesized N-Isovalerylglutamic acid and for metabolomics studies where it may be present at higher concentrations. The ¹H NMR spectrum would show characteristic signals for the isovaleryl moiety (doublet for the two methyl groups, a multiplet for the CH group, and a triplet for the CH2 group) and the glutamic acid backbone.
Conclusion and Future Perspectives
N-Isovalerylglutamic acid is a metabolite of significant clinical interest, directly reflecting a critical inborn error of leucine metabolism. Its chemical properties and structure are well-defined, and robust analytical methods, particularly LC-MS/MS, are available for its reliable quantification in clinical settings. Future research may focus on exploring the full range of acylated amino acids in Isovaleric Acidemia and other organic acidurias to gain a more comprehensive understanding of the metabolic dysregulation and to identify potential new biomarkers. Furthermore, a deeper investigation into the specific transport mechanisms for the urinary excretion of N-Isovalerylglutamic acid could provide additional insights into the pathophysiology of the disease.
References
- 1. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isovaleric Acidemia — New England Consortium of Metabolic Programs [newenglandconsortium.org]
- 3. Isovaleryl-CoA - Wikipedia [en.wikipedia.org]
- 4. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 5. researchgate.net [researchgate.net]
- 6. hmdb.ca [hmdb.ca]
- 7. medkoo.com [medkoo.com]
- 8. Showing Compound Isovalerylglutamic acid (FDB022204) - FooDB [foodb.ca]
- 9. mdpi.com [mdpi.com]
- 10. N-Isovalerylglycine | 23590-18-3 | Benchchem [benchchem.com]
- 12. d9-Isovalerylcarnitine | C12H23NO4 | CID 129846230 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-Isovalerylglutamic Acid: A Secondary yet Significant Biomarker in the Diagnosis and Monitoring of Metabolic Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: N-Isovalerylglutamic acid (N-IVGA) is a conjugated amino acid that emerges as a secondary metabolite in certain inborn errors of metabolism, most notably Isovaleric Acidemia (IVA). While not the primary diagnostic marker, its presence and concentration in urine provide valuable confirmatory evidence and insights into the metabolic state and detoxification capacity of affected individuals. This guide provides a comprehensive overview of the biochemical origins of N-IVGA, its clinical relevance, detailed analytical protocols for its quantification, and its application in research and therapeutic development.
Part 1: The Biochemical Basis of N-Isovalerylglutamic Acid Formation
The Leucine Catabolic Pathway: A Primer
The breakdown of the branched-chain amino acid leucine is a critical mitochondrial process for energy production. The pathway involves a series of enzymatic steps that convert leucine into acetyl-CoA and acetoacetate, which can then enter the Krebs cycle.[1] A key enzyme in this pathway is Isovaleryl-CoA Dehydrogenase (IVD).[2]
Pathophysiology of Isovaleryl-CoA Dehydrogenase Deficiency (IVD)
Isovaleric Acidemia (IVA) is an autosomal recessive disorder caused by mutations in the IVD gene, leading to a deficiency of the IVD enzyme.[3][4] This enzymatic block prevents the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA.[1][5] The resulting accumulation of isovaleryl-CoA and its upstream precursor, isovaleric acid, is toxic, leading to severe metabolic acidosis, hyperammonemia, and neurological damage.[3][4][6] The characteristic "sweaty feet" odor observed during acute metabolic crises in patients is caused by the buildup of isovaleric acid.[4][7]
The Role of Conjugation in Detoxification
When the primary leucine catabolic pathway is impaired, the body activates alternative detoxification mechanisms to mitigate the toxicity of accumulating isovaleryl-CoA. The principal detoxification route is the conjugation of isovaleryl-CoA with the amino acid glycine to form N-isovalerylglycine (IVG), which is then excreted in the urine.[8] IVG is the hallmark urinary metabolite of IVA.[5][9]
However, when the glycine conjugation pathway becomes saturated, the body utilizes other amino acids for conjugation. Glutamic acid serves as an alternative substrate, leading to the formation of N-Isovalerylglutamic acid (N-IVGA).[9][10] The presence of N-IVGA is therefore indicative of significant metabolic stress where the primary detoxification pathway is overwhelmed.
// Nodes Leucine [label="Leucine", fillcolor="#F1F3F4"]; KIC [label="α-Ketoisocaproate", fillcolor="#F1F3F4"]; IsovalerylCoA [label="Isovaleryl-CoA", fillcolor="#FBBC05"]; IVD [label="Isovaleryl-CoA\nDehydrogenase (IVD)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Block [label="Metabolic Block in IVA", shape=plaintext, fontcolor="#EA4335"]; MethylcrotonylCoA [label="3-Methylcrotonyl-CoA", fillcolor="#F1F3F4"]; Energy [label="Acetyl-CoA +\nAcetoacetate\n(Energy Production)", fillcolor="#F1F3F4"];
// Detoxification Pathway Detox [shape=plaintext, label="Detoxification Pathways"]; Glycine [label="Glycine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GlutamicAcid [label="Glutamic Acid\n(Alternative Pathway)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IVG [label="N-Isovalerylglycine\n(Primary Biomarker)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NIVGA [label="N-Isovalerylglutamic Acid\n(Secondary Biomarker)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Urine [label="Urinary Excretion", shape=cds, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Leucine -> KIC [label="BCAT"]; KIC -> IsovalerylCoA [label="BCKDH"]; IsovalerylCoA -> IVD [dir=none]; IVD -> MethylcrotonylCoA; MethylcrotonylCoA -> Energy;
// Block visualization IVD -> Block [style=dashed, arrowhead=none, color="#EA4335"];
// Detox Edges IsovalerylCoA -> Detox [style=dashed, arrowhead=open, color="#5F6368"]; Detox -> Glycine [style=invis]; Detox -> GlutamicAcid [style=invis];
{rank=same; Glycine; GlutamicAcid;} IsovalerylCoA -> IVG [label="+ Glycine", style=dashed, constraint=false]; IsovalerylCoA -> NIVGA [label="+ Glutamic Acid", style=dashed, constraint=false];
IVG -> Urine; NIVGA -> Urine; } Figure 1: Leucine catabolism and N-IVGA formation in IVA.
Part 2: Clinical Significance of N-Isovalerylglutamic Acid
N-IVGA is a specific but secondary biomarker. Its primary utility lies in confirming diagnoses and assessing the severity of metabolic dysregulation.
Primary Indication: Isovaleric Acidemia (IVA)
In IVA, the diagnosis is often prompted by newborn screening results showing elevated C5-carnitine (isovalerylcarnitine) in dried blood spots.[5][11] Confirmation requires further testing, including urine organic acid analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][12] While N-isovalerylglycine is the most abundant and characteristic finding, the detection of N-IVGA provides strong corroborative evidence of IVD deficiency.[9][13] Its presence suggests a high substrate load of isovaleryl-CoA that has saturated the primary glycine conjugation system.
Other Metabolic Disorders
N-IVGA has also been identified in the urine of patients with Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), also known as Glutaric Aciduria Type II.[14] MADD is a disorder of electron transport in the mitochondria, affecting the dehydrogenation of multiple acyl-CoA esters, including isovaleryl-CoA. Therefore, the presence of N-IVGA is not entirely specific to IVA and should be interpreted in the context of a broader metabolite profile.
Quantitative Data and Interpretation
In healthy individuals, N-IVGA is undetectable in urine. In patients with IVA, its concentration can vary widely depending on their metabolic state (stable vs. acute crisis) and protein intake.
Table 1: Key Biomarkers for the Diagnosis of Isovaleric Acidemia (IVA)
| Biomarker | Matrix | Expected Finding in Untreated IVA |
| C5-Carnitine | Dried Blood Spot / Plasma | Significantly Elevated[2][5][15] |
| N-Isovalerylglycine (IVG) | Urine / Plasma | Massively Elevated (Primary Marker)[5][8][9] |
| 3-Hydroxyisovaleric Acid | Urine | Elevated[9][16] |
| N-Isovalerylglutamic Acid (N-IVGA) | Urine | Present / Elevated (Secondary Marker)[9][10][13] |
| Isovaleric Acid | Plasma | Elevated, especially during crisis[3][4] |
Part 3: Analytical Methodologies for N-IVGA Quantification
Accurate quantification of N-IVGA requires sensitive and specific analytical techniques, primarily mass spectrometry-based methods. The choice between GC-MS and LC-MS/MS often depends on the laboratory's existing workflows, desired throughput, and specificity requirements.
Sample Type and Preparation
Urine is the exclusive matrix for N-IVGA analysis. Samples should be collected and frozen at -20°C or lower until analysis to ensure metabolite stability.
Experimental Protocol: LC-MS/MS for N-IVGA Analysis
LC-MS/MS is the preferred method for its high specificity, sensitivity, and throughput without the need for chemical derivatization.[]
Rationale: This method leverages the inherent chemical properties of N-IVGA for chromatographic separation and its unique mass-to-charge ratio for detection. Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by monitoring a specific fragmentation pattern, minimizing the risk of interference from other urinary components.
Step-by-Step Methodology:
-
Reagents and Materials:
-
Urine samples (patient and control)
-
N-Isovalerylglutamic acid analytical standard
-
Stable isotope-labeled internal standard (e.g., Glutamic acid-d5)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
0.22 µm syringe filters
-
-
Sample Preparation:
-
Thaw urine samples on ice.
-
Vortex samples for 10 seconds.
-
To 100 µL of urine, add 400 µL of ice-cold acetonitrile containing the internal standard. The acetonitrile serves to precipitate proteins.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
-
Liquid Chromatography (LC) Conditions:
-
Instrument: UPLC or HPLC system.
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm) is ideal for retaining this polar analyte.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 1 min, then return to 95% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
N-IVGA: Precursor ion (Q1) m/z 232.1 -> Product ion (Q3) m/z 130.1 (loss of isovaleryl group).
-
Internal Standard (Glutamic acid-d5): Precursor ion (Q1) m/z 153.1 -> Product ion (Q3) m/z 89.0.
-
-
Note: Specific transitions and collision energies must be optimized for the instrument in use.
-
-
Data Analysis:
-
Quantify N-IVGA by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve prepared with the analytical standard.
-
Part 4: Applications in Research and Drug Development
Monitoring Therapeutic Interventions
For patients diagnosed with IVA, lifelong management includes a protein-restricted (low-leucine) diet and supplementation with L-carnitine and/or L-glycine.[7][16] Urinary concentrations of N-IVGA, along with IVG and other markers, can be used to monitor the effectiveness of these treatments. A decrease in N-IVGA excretion would indicate a reduction in the metabolic load of isovaleryl-CoA, suggesting good dietary compliance and metabolic control.
Investigating Detoxification Pathways
The presence of N-IVGA highlights the plasticity of metabolic detoxification. For researchers, this opens avenues to investigate the regulation and capacity of glutamic acid conjugation pathways. Understanding the enzymes responsible could lead to novel therapeutic strategies aimed at enhancing these alternative detoxification routes.
Pharmacodynamic Biomarker in Drug Development
In the development of new therapies for IVA (e.g., substrate reduction therapies, gene therapy, or pharmacological chaperones), N-IVGA could serve as a valuable pharmacodynamic biomarker. A dose-dependent reduction in urinary N-IVGA following administration of an investigational drug would provide objective evidence of target engagement and biochemical efficacy, supporting further clinical development.
Part 5: Conclusion and Future Perspectives
N-Isovalerylglutamic acid, while a secondary metabolite, is a mechanistically important biomarker in the study of IVA and other related metabolic disorders. Its formation represents a crucial physiological response to a toxic accumulation of isovaleryl-CoA. For researchers and clinicians, its detection and quantification provide a more complete picture of a patient's metabolic status than primary markers alone.
Future research should focus on establishing standardized quantitative ranges for N-IVGA during different metabolic states and exploring its potential role in the pathophysiology of neurological symptoms associated with IVA. Furthermore, the development of highly sensitive, point-of-care tests for N-IVGA and other related metabolites could one day revolutionize the management of acute metabolic crises in patients with these rare but serious disorders.
References
-
Vockley, J., & Ensenauer, R. (2006). Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity. American Journal of Medical Genetics Part C: Seminars in Medical Genetics, 142C(2), 95–103. Available from: [Link]
-
Grünert, S. C., et al. (2024). Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions. Metabolites, 14(3), 163. Available from: [Link]
-
King, M. W. Isovaleric Acidemia. The Medical Biochemistry Page. Available from: [Link]
-
Grünert, S. C., & Wendel, U. (2024). Classic Isovaleric Acidemia. GeneReviews®. Available from: [Link]
-
Derks, T. G. J., et al. (2016). Aspects of Newborn Screening in Isovaleric Acidemia. International Journal of Neonatal Screening, 2(4), 15. Available from: [Link]
-
Loots, D. T., Erasmus, E., & Mienie, L. J. (2005). Identification of 19 New Metabolites Induced by Abnormal Amino Acid Conjugation in Isovaleric Acidemia. Clinical Chemistry, 51(9), 1510–1512. Available from: [Link]
-
Lehnert, W. (1981). Excretion of N-isovalerylglutamic acid in isovaleric acidemia. Clinica Chimica Acta, 116(2), 249–252. Referenced in: [Link]
-
Grünert, S. C., et al. (2024). Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions. ResearchGate. Available from: [Link]
-
Isovaleric Acidemia. AccessAnesthesiology. Available from: [https://accessanesthesiology.mhmedical.com/content.aspx?bookid=2 syndromes§ionid=160911707]([Link] syndromes§ionid=160911707)
-
Isovaleric acidemia. MedlinePlus Genetics. Available from: [Link]
-
Compound: Isovalerylglutamic acid (FDB022204). FooDB. Available from: [Link]
-
Isovaleryl-CoA. Wikipedia. Available from: [Link]
-
Isovaleric Acidemia (IVA). New York State Department of Health, Wadsworth Center. Available from: [Link]
-
Isovaleric acidemia. Newborn Screening, HRSA. Available from: [Link]
-
Reitz, J., et al. (2020). Quantitation of non-derivatized free amino acids for detecting inborn errors of metabolism by incorporating mixed-mode chromatography with tandem mass spectrometry. Metabolomics, 16(5), 60. Available from: [Link]
-
Amino Acids Quantitative by LC-MS/MS, Plasma. ARUP Laboratories. Available from: [Link]
-
Kodama, H., & Uasa, S. (1979). Isotachophoretic analysis of isovalerylglycine in urine of a patient with isovaleric acidemia. Journal of Chromatography B: Biomedical Sciences and Applications, 163(3), 300-303. Referenced in: [Link]
-
Tanaka, K., & Isselbacher, K. J. (1967). The Isolation and Identification of N-Isovalerylglycine from Urine of Patients with Isovaleric Acidemia. Journal of Biological Chemistry, 242(12), 2966-2972. Available from: [Link]
-
Isovaleryl-CoA dehydrogenase deficiency. NCBI. Available from: [Link]
-
Isovaleric acidemia. MedLink Neurology. Available from: [Link]
-
Cohen, S. A., & Michaud, D. P. (1993). Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application for the analysis of hydrolysate amino acids via high-performance liquid chromatography. Analytical Biochemistry, 211(2), 279-287. Referenced in: [Link]
-
The catabolic pathway of leucine. ResearchGate. Available from: [Link]
-
Liu, Y., et al. (2022). Analysis of the genotype–phenotype correlation in isovaleric acidaemia: A case report of long-term follow-up of a chinese patient and literature review. Frontiers in Pediatrics, 10, 977995. Available from: [Link]
-
Miller, M. J., et al. (2018). Characterization of variants of uncertain significance in isovaleryl-CoA dehydrogenase identified through newborn screening: An approach for faster analysis. Molecular Genetics and Metabolism Reports, 15, 71-76. Available from: [Link]
-
Plasma Amino Acid Reference Intervals. Labcorp. Available from: [Link]
Sources
- 1. Isovaleryl-CoA - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Isovaleric Acidemia - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 4. Isovaleric acidemia: MedlinePlus Genetics [medlineplus.gov]
- 5. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Analysis of the genotype–phenotype correlation in isovaleric acidaemia: A case report of long-term follow-up of a chinese patient and literature review [frontiersin.org]
- 7. Classic Isovaleric Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 11. Isovaleric Acidemia (IVA) | New York State Department of Health, Wadsworth Center [wadsworth.org]
- 12. medlink.com [medlink.com]
- 13. researchgate.net [researchgate.net]
- 14. Showing Compound Isovalerylglutamic acid (FDB022204) - FooDB [foodb.ca]
- 15. Characterization of variants of uncertain significance in isovaleryl-CoA dehydrogenase identified through newborn screening: An approach for faster analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to Leucine Metabolism and N-Isovalerylglutamic Acid Formation
Abstract
This technical guide provides a comprehensive examination of the metabolic pathway of leucine, an essential branched-chain amino acid. It delves into the canonical catabolic route and explores the aberrant metabolic pathway that arises in Isovaleric Acidemia (IVA), a rare autosomal recessive disorder. Specifically, this guide focuses on the formation of N-Isovalerylglutamic acid, a key biomarker produced as a detoxification byproduct in IVA. We will detail the enzymatic steps, the pathophysiological consequences of enzyme deficiencies, and present robust analytical methodologies for the quantification of relevant metabolites. This document is intended for researchers, clinicians, and drug development professionals engaged in the study of inborn errors of metabolism, offering both foundational knowledge and practical, field-proven insights for experimental design and data interpretation.
Introduction to Leucine Metabolism
Leucine is one of three branched-chain amino acids (BCAAs), which also include isoleucine and valine. As an essential amino acid, leucine cannot be synthesized de novo by humans and must be obtained from dietary protein. Beyond its fundamental role as a building block for protein synthesis, leucine and its metabolites are crucial signaling molecules, particularly in the regulation of protein metabolism, energy homeostasis, and mitochondrial biogenesis[1]. The catabolism of leucine primarily occurs in the mitochondria of muscle, adipose tissue, kidney, and liver, providing a significant source of energy by ultimately yielding acetyl-CoA and acetoacetate[1][2].
Disruptions in this catabolic pathway, typically due to inherited enzyme deficiencies, lead to a class of disorders known as organic acidemias. Isovaleric Acidemia (IVA) is a prototypical example, resulting from the deficiency of isovaleryl-CoA dehydrogenase (IVD), the enzyme responsible for the third step in leucine catabolism[3][4][5]. This deficiency leads to the accumulation of isovaleryl-CoA and its derivatives, causing a range of clinical manifestations from severe neonatal-onset metabolic crises to milder, later-onset forms[6][7][8][9]. A characteristic feature of IVA is the distinctive "sweaty feet" odor caused by the buildup of isovaleric acid[6][7][10].
The Canonical and Aberrant Pathways of Leucine Catabolism
The breakdown of leucine is a multi-step mitochondrial process. Understanding both the normal pathway and the metabolic derangement in IVA is critical for diagnostics and therapeutic development.
2.1. The Canonical Pathway
-
Transamination: The process begins with the reversible transamination of leucine to α-ketoisocaproate (KIC), catalyzed by branched-chain aminotransferase (BCAT)[1].
-
Oxidative Decarboxylation: KIC is then irreversibly decarboxylated to isovaleryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This is a rate-limiting step for all three BCAAs.
-
Dehydrogenation: Isovaleryl-CoA is subsequently oxidized to 3-methylcrotonyl-CoA by the mitochondrial flavoenzyme isovaleryl-CoA dehydrogenase (IVD)[2][3][11]. This is the critical step that is deficient in IVA.
-
Final Steps: 3-methylcrotonyl-CoA is further metabolized through a series of reactions to ultimately produce acetyl-CoA and acetoacetate, which can then enter the Krebs cycle or be used for fatty acid synthesis[1][2].
2.2. Pathophysiology of Isovaleric Acidemia (IVA) and Detoxification Pathways
IVA is an autosomal recessive disorder caused by mutations in the IVD gene, located on chromosome 15q14-q15[3][7]. The resulting deficiency in IVD activity leads to the accumulation of isovaleryl-CoA in the mitochondrial matrix[3][12][13][14]. The body attempts to mitigate the toxicity of this buildup through alternative metabolic, or "detoxification," pathways:
-
Hydrolysis: Isovaleryl-CoA is hydrolyzed to free isovaleric acid, the compound responsible for the characteristic odor and a contributor to metabolic acidosis[6][10].
-
Conjugation with Glycine: The most significant detoxification route involves the enzymatic conjugation of isovaleryl-CoA with glycine to form N-isovalerylglycine (IVG), which is then excreted in the urine. IVG is a primary diagnostic marker for IVA[3][4][10][15].
-
Conjugation with Carnitine: Isovaleryl-CoA is also conjugated with carnitine to form isovalerylcarnitine (C5-carnitine), another key biomarker detected in newborn screening via tandem mass spectrometry[3][8][16].
-
Formation of N-Isovalerylglutamic Acid: A lesser-known but important detoxification product is N-Isovalerylglutamic acid. It is formed by the conjugation of isovaleryl-CoA with glutamic acid[6][12][13]. While IVG is the major conjugate, the formation of N-Isovalerylglutamic acid represents another mechanism by which the body attempts to sequester and excrete the toxic isovaleryl moiety.
The following diagram illustrates the metabolic crossroads in leucine catabolism, highlighting the enzymatic block in IVA and the subsequent formation of detoxification products.
Sources
- 1. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]
- 2. L-leucine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medlink.com [medlink.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 7. Isovaleric acidemia | Newborn Screening [newbornscreening.hrsa.gov]
- 8. Classic Isovaleric Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Isovaleric Acidemia — New England Consortium of Metabolic Programs [newenglandconsortium.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Isovaleryl-CoA - Wikipedia [en.wikipedia.org]
- 12. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Prenatal Diagnosis of Isovaleric Acidemia From Amniotic Fluid Using Genetic and Biochemical Approaches [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. From Newborn Screen to Genetic Confirmation: The Isovaleric Acidemia (IVA) Diagnostic Journey - Alta DiagnoTech [altadiagnotech.com]
Whitepaper: N-Isovalerylglutamic Acid in Cellular Metabolism: A Consequence of Metabolic Dysfunction and a Beacon for Diagnosis
Executive Summary
N-Isovalerylglutamic acid is not a conventional player in cellular metabolism; its presence in biological fluids is a direct biochemical consequence of a metabolic bottleneck. This technical guide delves into the function of N-Isovalerylglutamic acid, framing it not as a functional metabolite but as a key indicator of metabolic dysregulation, specifically in the context of Isovaleric Acidemia (IVA). We will explore its formation as a secondary detoxification product, its significance as a diagnostic biomarker, and the analytical methodologies required for its detection and quantification. This document is intended for researchers, clinicians, and drug development professionals seeking a deeper understanding of the pathophysiology of organic acidurias and the role of minor metabolites in diagnosing and understanding these complex disorders.
The Leucine Catabolic Pathway: A Primer on Isovaleryl-CoA Metabolism
The branched-chain amino acid L-leucine is an essential amino acid, critical for protein synthesis and various metabolic functions.[1] Its catabolism is a multi-step mitochondrial process that ultimately yields acetyl-CoA and acetoacetate, feeding into the citric acid cycle and ketogenesis.[2] A pivotal step in this pathway is the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA, a reaction catalyzed by the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[2][3][4] IVD is a flavoenzyme that plays an indispensable role in processing dietary proteins.[3][5] A deficiency in this enzyme halts the metabolic flow, leading to the upstream accumulation of its substrate, isovaleryl-CoA.[2][6]
Pathophysiology of Isovaleric Acidemia (IVA)
Isovaleric Acidemia (IVA) is an autosomal recessive inborn error of metabolism caused by mutations in the IVD gene, leading to deficient or absent IVD enzyme activity.[5][7] This deficiency results in the toxic accumulation of isovaleryl-CoA and its hydrolytic product, isovaleric acid.[8][9] The clinical ramifications are severe, ranging from acute neonatal crisis with ketoacidosis, vomiting, and lethargy to chronic, intermittent forms triggered by metabolic stress.[10][11] A characteristic sign of an acute episode is a distinctive odor of "sweaty feet," caused by the volatility of the accumulating isovaleric acid.[1][5][10]
The toxicity of isovaleryl-CoA and its derivatives is multifaceted:
-
Mitochondrial Dysfunction: The accumulation of these metabolites can impair the tricarboxylic acid (TCA) cycle and decrease mitochondrial energy production.[6][8][9]
-
Hyperammonemia: Isovaleryl-CoA is a potent inhibitor of N-acetylglutamate synthetase (NAGS), a key enzyme in the urea cycle.[3][12][13] This inhibition leads to a failure of nitrogen detoxification, resulting in dangerous levels of ammonia in the blood.[13][14]
-
Oxidative Stress: The metabolic block and subsequent mitochondrial distress contribute to an increase in oxidative stress within the cell.[6][8]
To mitigate this toxicity, the cell activates alternative metabolic routes, shunting the excess isovaleryl-CoA into detoxification pathways.
N-Isovalerylglutamic Acid: A Secondary Detoxification Product
In a healthy individual, the concentration of N-Isovalerylglutamic acid is negligible. In IVA, its formation represents a cellular attempt to detoxify and excrete the excess isovaleryl-CoA. This occurs via conjugation, an enzymatic process that links the toxic acyl-CoA group to an amino acid, creating a more water-soluble compound that can be readily excreted in the urine.
The primary detoxification pathways for isovaleryl-CoA are:
-
Glycine Conjugation: The most significant pathway involves the conjugation of isovaleryl-CoA with glycine by glycine N-acyltransferase to form N-isovalerylglycine (IVG).[6][13][15][16] IVG is the hallmark biomarker for IVA found in urine.[3][7][10]
-
Carnitine Conjugation: Isovaleryl-CoA can also be conjugated with carnitine to form isovalerylcarnitine (C5-carnitine), which is the primary biomarker detected in plasma and dried blood spots for newborn screening.[3][9][10]
However, when these primary pathways become saturated during periods of high metabolic load, the cell utilizes other available amino acids for conjugation. N-Isovalerylglutamic acid is formed when isovaleryl-CoA is conjugated with glutamic acid.[17] It is considered a minor or unusual metabolite, and its presence indicates a significant overflow from the primary detoxification routes.[3][7] The identification of other minor conjugates, such as N-isovalerylalanine and N-isovalerylsarcosine, further supports this metabolic shunting model.[3][7]
Metabolic Pathway Overview
The following diagram illustrates the block in leucine catabolism and the subsequent shunting of isovaleryl-CoA into major and minor detoxification pathways.
Analytical Methodologies for Metabolite Quantification
The identification and quantification of N-isovalerylglutamic acid and other related metabolites are crucial for the diagnosis and monitoring of IVA. The gold-standard technique is mass spectrometry, often coupled with a chromatographic separation step.
Data Summary: Key Metabolites in Isovaleric Acidemia
| Metabolite | Abbreviation | Class | Primary Fluid | Role/Significance |
| Isovalerylcarnitine | C5 | Acylcarnitine | Plasma / Blood Spot | Primary newborn screening marker.[10] |
| N-Isovalerylglycine | IVG | Acylglycine | Urine | Primary diagnostic marker; major detoxification product.[3][6][15] |
| 3-Hydroxyisovaleric acid | 3-HIVA | Organic Acid | Urine | Secondary metabolite; indicates metabolic stress.[7][10] |
| N-Isovalerylglutamic acid | IVGlu | Acyl-amino acid | Urine | Minor detoxification product; indicates saturation of primary pathways.[7][17] |
Experimental Protocol: Quantification of Acyl-Amino Acids in Urine by GC-MS
This protocol outlines a robust, self-validating method for the analysis of N-isovalerylglutamic acid and other organic acids from urine samples. The causality for key steps is explained to provide deeper insight.
Objective: To extract, derivatize, and quantify N-isovalerylglutamic acid from urine.
Materials:
-
Urine sample (frozen at -80°C until use)
-
Internal Standard (IS) solution (e.g., 13C-labeled glutamic acid or a non-native analogue)
-
Ethyl acetate, HPLC grade
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
GC-MS system with a non-polar capillary column (e.g., DB-5ms)
Methodology:
-
Sample Thawing and Normalization:
-
Thaw urine samples on ice to prevent degradation of metabolites.
-
Centrifuge at 2000 x g for 5 minutes to pellet cellular debris.
-
Causality: Normalizing the sample volume to creatinine concentration is critical. This corrects for variations in patient hydration and urine dilution, ensuring that metabolite concentrations can be compared reliably across different samples and time points.
-
-
Internal Standard Spiking:
-
To 1 mL of creatinine-normalized urine, add a known amount of the Internal Standard solution.
-
Vortex briefly to mix.
-
Causality: The IS is a compound structurally similar to the analyte but isotopically distinct or not naturally present. It is added at the very beginning to account for metabolite loss during the multi-step extraction and derivatization process. The final analyte-to-IS ratio provides accurate quantification.
-
-
Acidification and Extraction:
-
Acidify the sample to pH ~1.0 with HCl.
-
Add 3 mL of ethyl acetate. Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous phases.
-
Carefully transfer the top organic layer (ethyl acetate) to a clean glass tube.
-
Repeat the extraction twice more, pooling the organic layers.
-
Causality: Acidification protonates the carboxylic acid groups on N-isovalerylglutamic acid, making the molecule less polar and thus more soluble in the organic solvent (ethyl acetate). This allows for its selective extraction away from water-soluble matrix components like salts and sugars.
-
-
Drying and Evaporation:
-
Add a small amount of anhydrous sodium sulfate to the pooled organic extract to remove any residual water.
-
Transfer the dried extract to a new tube and evaporate to complete dryness under a gentle stream of nitrogen gas at 40°C.
-
Causality: Water must be completely removed as it will quench the derivatization agent in the next step, leading to incomplete reactions and inaccurate results.
-
-
Derivatization:
-
To the dried residue, add 100 µL of BSTFA.
-
Cap the tube tightly and heat at 70°C for 60 minutes.
-
Causality: N-isovalerylglutamic acid is a polar, non-volatile compound. Gas chromatography requires analytes to be volatile and thermally stable. Derivatization with BSTFA replaces the active hydrogens on carboxyl and amine groups with trimethylsilyl (TMS) groups, increasing volatility and protecting the molecule from thermal degradation in the GC inlet and column.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Conditions (Typical):
-
Inlet Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (Typical):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan from m/z 50 to 650.
-
-
Causality: The GC oven's temperature program separates the derivatized metabolites based on their boiling points and column interactions. As each compound elutes, it enters the mass spectrometer, where it is fragmented. The resulting fragmentation pattern (mass spectrum) is a unique chemical fingerprint used for positive identification against a spectral library.
-
Experimental Workflow Diagram
Conclusion and Future Directions
N-Isovalerylglutamic acid does not possess a functional role in normal cellular metabolism. Instead, its significance lies in its very existence as a byproduct of metabolic disease. It serves as a sensitive, albeit minor, biomarker for Isovaleric Acidemia, providing a window into the extent of metabolic shunting and the saturation of primary detoxification pathways. For drug development professionals, understanding these secondary pathways is crucial. Therapies aimed at enhancing the capacity of the glycine or carnitine conjugation systems could prove beneficial in managing IVA.[5][10][11] Furthermore, investigating the potential enzymatic machinery responsible for N-isovalerylglutamic acid formation could unveil new therapeutic targets for mitigating the toxic effects of acyl-CoA accumulation in a range of organic acidurias.
References
- 1. Isovaleric acidemia: MedlinePlus Genetics [medlineplus.gov]
- 2. Isovaleryl-CoA - Wikipedia [en.wikipedia.org]
- 3. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Isovaleric acidemia - Wikipedia [en.wikipedia.org]
- 6. The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. revvity.com [revvity.com]
- 11. Isovaleric Acidemia — New England Consortium of Metabolic Programs [newenglandconsortium.org]
- 12. researchgate.net [researchgate.net]
- 13. Isovaleric acidemia: Therapeutic response to supplementation with glycine, l-carnitine, or both in combination and a 10-year follow-up case study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of N-acetylglutamate and acetyl-CoA in the inhibition of ureagenesis by isovaleric acid in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The identification and the excretion pattern of isovaleryl glucuronide in the urine of patients with isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
A Technical Guide to Preliminary In Vitro Toxicity Assessment of N-Isovalerylglutamic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Isovalerylglutamic acid (N-IVGA) is a conjugated metabolite that accumulates in Isovaleric Acidemia (IVA), an inherited metabolic disorder caused by the deficiency of isovaleryl-CoA dehydrogenase (IVD).[1][2] While the toxicity of the primary accumulating metabolite, isovaleric acid, is well-documented, the specific pathophysiological contribution of its conjugates, including N-IVGA, remains largely uncharacterized. This technical guide outlines a systematic, multi-tiered approach for the preliminary in vitro toxicity assessment of N-IVGA. We provide a strategic framework, from foundational cytotoxicity screening to mechanistic assays targeting mitochondrial function, oxidative stress, and neurotoxicity. This document serves as a practical manual, offering detailed, field-tested protocols and data interpretation guidelines to enable researchers to rigorously evaluate the potential toxicological profile of this secondary metabolite.
Introduction and Biochemical Context
Isovaleric Acidemia (IVA) is an autosomal recessive disorder of leucine metabolism, resulting from mutations in the IVD gene that lead to a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase.[1][3] This enzymatic block disrupts the normal catabolism of leucine, causing the accumulation of isovaleryl-CoA and its derivatives.[4] The body attempts to detoxify the excess isovaleryl-CoA by conjugating it with amino acids, primarily glycine and glutamic acid, leading to the formation and excretion of N-isovalerylglycine (IVG) and N-isovalerylglutamic acid (N-IVGA).[1][5]
While this conjugation is a detoxification pathway, the resulting metabolites themselves may not be entirely benign. The core pathology in IVA, including severe metabolic acidosis, hyperammonemia, and neurological damage, is attributed to the accumulation of isovaleric acid and the sequestration of Coenzyme A by isovaleryl-CoA.[2][6][7] The potential for N-IVGA to contribute to this toxicity profile, either directly or by interfering with cellular processes, necessitates a thorough investigation. This guide provides the foundational strategy and detailed methodologies to conduct such a preliminary study.
Metabolic Pathway of N-Isovalerylglutamic Acid Formation
In a state of IVD deficiency, the mitochondrial concentration of isovaleryl-CoA rises significantly. This substrate is then available for alternative metabolic pathways, including conjugation with glutamic acid, a reaction catalyzed by a specific N-acyltransferase.
A Tiered Strategy for In Vitro Toxicity Assessment
A logical, tiered approach is essential to build a comprehensive toxicity profile efficiently. This strategy begins with broad screening assays and progresses to more specific, mechanistic investigations based on the initial findings.
Conclusion and Future Directions
This guide presents a structured, hypothesis-driven framework for conducting preliminary in vitro toxicity studies on N-Isovalerylglutamic acid. The tiered approach, combining general cytotoxicity screening with targeted mechanistic assays, provides a robust method for identifying and characterizing potential cellular liabilities. Positive findings from these initial studies would warrant further investigation using more complex models, such as 3D organoids, primary cell cultures, or animal models of Isovaleric Acidemia, to validate these in vitro results in a more physiologically relevant context. Understanding the toxic potential of N-IVGA and other secondary metabolites is crucial for developing a complete picture of the pathophysiology of IVA and for designing more effective therapeutic strategies.
References
-
Halliwell, B., & Gutteridge, J. M. C. (2015). Free Radicals in Biology and Medicine. Oxford University Press. [Link]
-
Elabscience. (2023). Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools. Retrieved from [Link]
-
Brand, M. D., & Nicholls, D. G. (2011). Assessing mitochondrial dysfunction in cells. Biochemical Journal, 435(2), 297–312. [Link]
-
Nazari, M., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. In Methods in Molecular Biology. Humana, New York, NY. [Link]
-
Price, A., & Hogberg, H. T. (2011). In Vitro Developmental Neurotoxicity Testing: relevant models and endpoints. JRC Publications Repository. [Link]
-
Than, T. A., Win, S., & Kaplowitz, N. (2014). In vitro assays of mitochondrial function/dysfunction. Clinical Pharmacology & Therapeutics, 96(6), 665–668. [Link]
-
OECD. (n.d.). In vitro assays for developmental neurotoxicity. Retrieved from [Link]
-
Atterwill, C. K., & Walum, E. (1989). In vitro techniques for the assessment of neurotoxicity. Archives of Toxicology. Supplement, 13, 33-41. [Link]
-
Creative Bioarray. (n.d.). General in vitro Neurotoxicity Test. Retrieved from [Link]
-
Harry, G. J., Billingsley, M., & Tilson, H. A. (1994). In vitro techniques for the assessment of neurotoxicity. Environmental Health Perspectives, 102 Suppl 2(Suppl 2), 119–126. [Link]
-
Gu, H., et al. (2014). State-of-the-Art Metabolic Toxicity Screening and Pathway Evaluation. Analytical Chemistry, 86(2), 827-835. [Link]
-
Stepanenko, A. A., & Dmitrenko, V. V. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 25(3), 1546. [Link]
-
Van der Hauwaert, C., et al. (2021). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Pharmacology, 12, 693755. [Link]
-
Vockley, J., & Ensenauer, R. (2006). Isovaleric acidemia: new aspects of genetic and phenotypic heterogeneity. American Journal of Medical Genetics Part C: Seminars in Medical Genetics, 142C(2), 95-103. [Link]
-
van der Westhuizen, F. H., et al. (2009). Clinical variability of isovaleric acidemia in a genetically homogeneous population. Molecular Genetics and Metabolism, 97(3), 171-176. [Link]
-
Eagle Biosciences. (n.d.). Assessing Cellular Metabolism. Retrieved from [Link]
-
Lee, H. C., et al. (2017). Isovaleric acidemia: Therapeutic response to supplementation with glycine, l-carnitine, or both in combination and a 10-year follow-up case study. Medicine, 96(11), e6389. [Link]
-
New York State Department of Health. (n.d.). Isovaleric Acidemia (IVA). Wadsworth Center. Retrieved from [Link]
-
Grünert, S. C., et al. (2024). Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions. Nutrients, 16(7), 945. [Link]
-
MedlinePlus. (n.d.). Isovaleric acidemia. Retrieved from [Link]
-
Al-Hussaini, A., et al. (2024). Acute Metabolic Decompensation of Isovaleric Acidemia Presenting as Persistent Metabolic Acidosis in a Middle-Aged Man: A Case Report. Cureus, 16(8), e67067. [Link]
-
Bode, H. B., & Müller, R. (2003). A biosynthetic pathway to isovaleryl-CoA in myxobacteria: the involvement of the mevalonate pathway. Journal of Bacteriology, 185(15), 4567–4570. [Link]
-
Tanaka, K., & Isselbacher, K. J. (1967). The Isolation and Identification of N-Isovalerylglycine from Urine of Patients with Isovaleric Acidemia. The Journal of Biological Chemistry, 242(12), 2966-2972. [Link]
-
Harper's Illustrated Biochemistry. (2023). Nonessential Amino Acid Biosynthesis | Chapter 27. YouTube. [Link]
-
Berry, G. T., et al. (1987). Endogenous catabolism as source of toxic metabolites in isovaleric acidemia. The Journal of Pediatrics, 111(3), 477-478. [Link]
-
Bode, H. B., & Müller, R. (2003). A Biosynthetic Pathway to Isovaleryl-CoA in Myxobacteria: The Involvement of the Mevalonate Pathway. ResearchGate. [Link]
Sources
- 1. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isovaleric acidemia: MedlinePlus Genetics [medlineplus.gov]
- 4. Isovaleric acidemia: Therapeutic response to supplementation with glycine, l-carnitine, or both in combination and a 10-year follow-up case study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isovaleric Acidemia (IVA) | New York State Department of Health, Wadsworth Center [wadsworth.org]
- 7. Acute Metabolic Decompensation of Isovaleric Acidemia Presenting as Persistent Metabolic Acidosis in a Middle-Aged Man: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isovaleric Acidemia: The Role of N-Isovalerylglutamic Acid and Other Key Metabolites
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Defining the Metabolic Lesion
Isovaleric Acidemia (IVA) is an autosomal recessive inborn error of metabolism, first characterized in 1966, that represents a foundational example of an organic aciduria.[1] The disorder arises from mutations in the IVD gene, located on chromosome 15q14-q15, which encodes the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[1][2] This FAD-dependent enzyme is critical for the normal catabolism of leucine, an essential branched-chain amino acid.[3][4] A deficiency in IVD activity disrupts the metabolic pathway, leading to the accumulation of isovaleryl-CoA and its subsequent conversion into a cascade of toxic downstream metabolites, including isovaleric acid, isovalerylglycine, 3-hydroxyisovaleric acid, and N-Isovalerylglutamic acid.[5][6][7]
The clinical presentation of IVA is heterogeneous, ranging from a life-threatening acute neonatal form, characterized by severe metabolic acidosis, vomiting, lethargy, and a distinctive "sweaty feet" odor, to a chronic intermittent form with later onset, and even asymptomatic individuals identified through newborn screening.[2][7][8] Early and accurate diagnosis is paramount, as timely intervention can significantly mitigate the severe neurological damage and developmental delay associated with metabolic crises.[4]
Part 1: Pathophysiology and the Metabolic Signature
The core pathology of IVA is the enzymatic block in the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA.[3] The resulting buildup of isovaleryl-CoA overwhelms the normal metabolic flux, shunting this intermediate into alternative detoxification and metabolic pathways.
The Leucine Catabolism Pathway and Formation of Aberrant Metabolites
Under normal physiological conditions, isovaleryl-CoA is efficiently dehydrogenated. In IVA, this process is impaired, causing isovaleryl-CoA to accumulate within the mitochondria. The cell attempts to mitigate this toxicity through several mechanisms:
-
Hydrolysis: Isovaleryl-CoA is hydrolyzed to free isovaleric acid , a volatile short-chain fatty acid responsible for the characteristic "sweaty feet" odor and a primary contributor to metabolic acidosis and neurotoxicity.[2][5][9]
-
Glycine Conjugation: Isovaleryl-CoA is conjugated with glycine by glycine N-acyltransferase to form N-isovalerylglycine (IVG) , a non-toxic, water-soluble compound that is readily excreted in the urine. This is a major detoxification pathway and IVG is a key diagnostic marker.[1][10]
-
Carnitine Conjugation: The accumulated isovaleryl-CoA is also conjugated with carnitine to form isovalerylcarnitine (C5-carnitine) , which is excreted. This process can lead to a secondary carnitine deficiency.[11]
-
Alternative Oxidation and Conjugation: Isovaleric acid undergoes further metabolism, leading to the formation of minor metabolites such as 3-hydroxyisovaleric acid and N-Isovalerylglutamic acid .[1][5][6] The formation of N-Isovalerylglutamic acid represents another cellular attempt to detoxify and excrete the excess isovaleryl moiety.
Sources
- 1. Isovaleric Acidemia - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 2. Isovaleric acidemia: MedlinePlus Genetics [medlineplus.gov]
- 3. Isovaleric Acidemia — New England Consortium of Metabolic Programs [newenglandconsortium.org]
- 4. medlink.com [medlink.com]
- 5. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 6. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 7. Isovaleric Acidemia: A Rare Case of an Inborn Error of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Classic Isovaleric Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isovaleric acidemia: Therapeutic response to supplementation with glycine, l-carnitine, or both in combination and a 10-year follow-up case study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of N-Isovalerylglutamic Acid in Urine by Stable Isotope Dilution LC-MS/MS
Introduction
Isovaleric Acidemia (IVA) is an autosomal recessive inborn error of metabolism resulting from a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[1][2][3] This enzymatic defect disrupts the normal catabolism of the branched-chain amino acid leucine, leading to the accumulation of isovaleryl-CoA and its derivatives.[1][2][3] The body attempts to detoxify these compounds through alternative pathways, primarily by conjugation with glycine to form N-isovalerylglycine (IVG), the primary diagnostic marker for IVA.[4][5][6] However, other minor metabolites, including N-isovalerylglutamic acid (IVGA), are also formed and excreted in the urine.[4][7] While IVG is the most abundant conjugate, quantifying a panel of related metabolites can provide a more comprehensive biochemical profile for diagnosis and therapeutic monitoring.
This application note provides a detailed protocol for the sensitive and specific quantification of N-Isovalerylglutamic acid in human urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with stable isotope dilution. This methodology is recognized for its high analytical specificity and is considered a gold standard for quantitative biomarker analysis.[8] The principles and protocols outlined herein are grounded in established bioanalytical method validation guidelines to ensure data integrity and reliability for clinical research applications.[9][10][11]
Principle of the Method
The method employs a Stable Isotope Dilution Assay (SIDA), which is the preferred approach for targeted quantitative metabolomics when a stable isotope-labeled standard is available.[12] A known concentration of a stable isotope-labeled internal standard (e.g., N-Isovaleryl-[¹³C₅, ¹⁵N₁]-glutamic acid) is added to each urine sample at the beginning of the sample preparation process.[12][13] This internal standard is chemically identical to the endogenous analyte but has a higher molecular weight due to the isotopic enrichment.
Causality: Because the internal standard and the analyte exhibit nearly identical chemical and physical properties, they co-elute during chromatography and experience the same effects from the sample matrix (e.g., ion suppression) and any variations during sample extraction.[14] By measuring the peak area ratio of the endogenous analyte to the stable isotope-labeled internal standard, precise and accurate quantification can be achieved, as this ratio corrects for variability during sample preparation and analysis.[12][14] The use of tandem mass spectrometry (MS/MS) provides exceptional selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and its internal standard.[14][15]
Leucine Catabolism and IVGA Formation
In a healthy individual, leucine is metabolized through a series of enzymatic steps. A deficiency in isovaleryl-CoA dehydrogenase (IVD) causes a bottleneck, leading to the accumulation of isovaleryl-CoA. This excess substrate is then shunted to alternative detoxification pathways, including conjugation with glutamic acid to form N-isovalerylglutamic acid.
Caption: Leucine catabolism pathway and formation of N-isovalerylglutamic acid in IVA.
Materials and Reagents
-
Chemicals & Solvents: Formic acid (LC-MS grade), Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized water (18.2 MΩ·cm).
-
Standards: N-Isovalerylglutamic acid (analytical standard), N-Isovaleryl-[¹³C₅, ¹⁵N₁]-glutamic acid (Internal Standard, ISTD).
-
Urine: Pooled human urine for calibration standards and quality controls (QC), patient urine samples.
-
Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well plates, autosampler vials with inserts.
-
Equipment: Calibrated pipettes, vortex mixer, centrifuge, analytical balance, Liquid Chromatography system (e.g., Agilent 1290 Infinity II), Tandem Mass Spectrometer (e.g., Agilent 6470 Triple Quadrupole).[16]
Experimental Protocols
Patient and Sample Handling
For optimal results, collect a first-morning urine sample. Patients should maintain their usual diet and medications unless instructed otherwise by a healthcare provider.[17] Samples should be collected in sterile, preservative-free containers and stored frozen at -20°C or lower prior to analysis to ensure analyte stability.
Preparation of Standards and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions for the N-Isovalerylglutamic acid (analyte) and the N-Isovaleryl-[¹³C₅, ¹⁵N₁]-glutamic acid (ISTD) in 50:50 Methanol:Water.
-
Rationale: Preparing separate stock solutions for calibrators and QCs is a requirement of bioanalytical guidelines to ensure an unbiased assessment of accuracy.[10]
-
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards (e.g., 8 levels) and at least three levels of quality control samples (Low, Medium, High).
-
ISTD Working Solution: Dilute the ISTD stock solution to a final concentration of 500 ng/mL in 0.1% formic acid in water.
Urine Sample Preparation Protocol
This protocol utilizes a simple "dilute-and-shoot" method, which is efficient for high-throughput clinical research analysis.[18]
-
Thaw & Mix: Thaw frozen urine samples, standards, and QCs at room temperature. Vortex for 10 seconds to ensure homogeneity.
-
Centrifuge: Centrifuge the samples at 10,000 x g for 5 minutes to pellet any particulate matter.
-
Aliquot: Transfer 25 µL of the supernatant from each sample, calibrator, and QC into a clean 1.5 mL tube or well of a 96-well plate.
-
Add ISTD: Add 375 µL of the ISTD working solution (500 ng/mL) to each tube/well.
-
Rationale: Adding the internal standard early in the process ensures it accounts for variability in all subsequent steps.[13]
-
-
Mix & Transfer: Vortex the plate/tubes for 30 seconds. Transfer the final mixture to autosampler vials or the appropriate 96-well plate for injection.
Caption: High-level workflow for sample preparation and analysis.
LC-MS/MS Instrumental Parameters
The following tables provide typical starting parameters. These must be optimized for the specific instrument configuration.
| Table 1: Liquid Chromatography Parameters | |
| LC System | Agilent 1290 Infinity II |
| Column | Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Gradient | 0-1.0 min (2% B), 1.0-5.0 min (2-95% B), 5.0-6.0 min (95% B), 6.1-8.0 min (2% B) |
| Table 2: Mass Spectrometry Parameters | |
| MS System | Agilent 6470 Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer | 35 psi |
| Sheath Gas Temp | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Table 3: MRM Transitions | | | :--- | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | | N-Isovalerylglutamic acid (Quantifier) | 230.1 | 146.1 | 10 | | N-Isovalerylglutamic acid (Qualifier) | 230.1 | 85.1 | 15 | | ISTD (¹³C₅, ¹⁵N₁) | 236.1 | 151.1 | 10 |
Rationale for Parameter Choices:
-
Column Chemistry: A C18 stationary phase (HSS T3) is chosen for its excellent retention of polar organic acids under reversed-phase conditions.[18]
-
Ionization Mode: Negative mode ESI is selected because carboxylic acids readily deprotonate to form [M-H]⁻ ions, providing high sensitivity.
-
MRM Transitions: The quantifier transition is typically the most intense and stable fragment ion, ensuring sensitivity. A second, qualifier transition is monitored to confirm analyte identity, enhancing the selectivity of the method.[13]
Data Analysis and Quality Control
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Analyte/ISTD) against the nominal concentration of the calibrators. A linear regression with 1/x² weighting is typically used. The correlation coefficient (r²) should be >0.99.
-
Quantification: Determine the concentration of N-Isovalerylglutamic acid in unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Acceptance Criteria: An analytical run is considered valid if:
-
At least 75% of non-zero calibrators are within ±15% of their nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).
-
At least two-thirds of the QC samples are within ±15% of their nominal values, with at least one QC at each concentration level meeting this criterion. These criteria are based on FDA and other international bioanalytical method validation guidelines.[10][19][20]
-
Method Performance Characteristics
A full validation should be performed according to regulatory guidelines.[10][11] The following table summarizes typical performance characteristics for this type of assay.
| Table 4: Typical Method Validation Parameters | |
| Linearity Range | 10 - 5000 ng/mL (r² > 0.99) |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% of nominal |
| Matrix Effect | CV < 15% |
| Recovery | Consistent and reproducible |
| Stability | Bench-top, Freeze-thaw, and Long-term stability established |
Trustworthiness: Adherence to these pre-defined validation parameters and in-study QC checks ensures that the method is robust, reproducible, and fit for its intended purpose, generating reliable data for clinical research.[9][10]
Conclusion
This application note details a robust and specific LC-MS/MS method for the quantification of N-Isovalerylglutamic acid in human urine. The use of stable isotope dilution, coupled with the sensitivity and selectivity of tandem mass spectrometry, provides a reliable tool for researchers investigating the biochemical phenotype of Isovaleric Acidemia and other related metabolic disorders. The described protocol is designed for high-throughput analysis and adheres to the rigorous standards of modern bioanalytical method validation.
References
-
Aurametrix. (n.d.). GC-MS Sample Preparation Protocol for Organic Acids in Urine. Retrieved from [Link]
-
Black, E., & Jones, S. (2018). Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites. Metabolomics, 14(1), 10. Retrieved from [Link]
-
Vibrant Wellness. (2025). How Should Patients Prepare for the Organic Acids Test? Retrieved from [Link]
-
MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]
-
Ferdinandusse, S., et al. (2022). Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. Metabolites, 12(11), 1089. Retrieved from [Link]
-
Hannon, W. H., et al. (2001). Using Tandem Mass Spectrometry for Metabolic Disease Screening Among Newborns. CDC. Retrieved from [Link]
-
Lowes, S. (2018). 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. Bioanalysis Zone. Retrieved from [Link]
-
Bavarian Center for Biomolecular Mass Spectrometry. (n.d.). Stable Isotope Dilution Assay. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation. Retrieved from [Link]
-
Jiang, H., et al. (2013). Stable Isotope- and Mass Spectrometry-based Metabolomics as Tools in Drug Metabolism: A Study Expanding Tempol Pharmacology. The AAPS Journal, 15(2), 521-532. Retrieved from [Link]
-
Ciccimaro, E., & Blair, I. A. (2010). Stable-isotope dilution LC-MS for quantitative biomarker analysis. Bioanalysis, 2(2), 311-341. Retrieved from [Link]
-
Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. Retrieved from [Link]
-
Vockley, J., & Ensenauer, R. (2006). Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity. American Journal of Medical Genetics Part C: Seminars in Medical Genetics, 142C(2), 95-103. Retrieved from [Link]
-
Ensenauer, R. (2022). Isovaleric acidemia. MedLink Neurology. Retrieved from [Link]
-
Coene, K. L. M., et al. (2018). Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism. Journal of Inherited Metabolic Disease, 41(3), 365-375. Retrieved from [Link]
-
D'Antonio, S., Thompson, G., & Zhao, H. (n.d.). Routine Quantitation of 17 Underivatized Amino Acids by LC/MS. Agilent Technologies. Retrieved from [Link]
-
Vockley, J., & Ensenauer, R. (2006). Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity. American Journal of Medical Genetics Part C: Seminars in Medical Genetics, 142C(2), 95-103. Retrieved from [Link]
-
Ensenauer, R., & Vockley, J. (2024). Classic Isovaleric Acidemia. GeneReviews®. Retrieved from [Link]
-
Alta DiagnoTech. (n.d.). From Newborn Screen to Genetic Confirmation: The Isovaleric Acidemia (IVA) Diagnostic Journey. Retrieved from [Link]
-
Dai, Y., et al. (2021). Prenatal Diagnosis of Isovaleric Acidemia From Amniotic Fluid Using Genetic and Biochemical Approaches. Frontiers in Pediatrics, 9, 649646. Retrieved from [Link]
-
AccessAnesthesiology. (n.d.). Isovaleric Acidemia. McGraw Hill. Retrieved from [https://accessanesthesiology.mhmedical.com/content.aspx?bookid=2 syndromes§ionid=16 syndromes]([Link] syndromes§ionid=16 syndromes)
-
Tanaka, K., & Isselbacher, K. J. (1967). The Isolation and Identification of N-Isovalerylglycine from Urine of Patients with Isovaleric Acidemia. The Journal of Biological Chemistry, 242(12), 2966-2972. Retrieved from [Link]
-
Grünert, S. C., et al. (2020). Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions. Journal of Clinical Medicine, 9(12), 3844. Retrieved from [Link]
-
Niwa, T., et al. (1986). The identification and the excretion pattern of isovaleryl glucuronide in the urine of patients with isovaleric acidemia. Clinica Chimica Acta, 157(3), 299-308. Retrieved from [Link]
-
Vockley, J., & Ensenauer, R. (2006). Isovaleric acidemia: new aspects of genetic and phenotypic heterogeneity. American Journal of Medical Genetics. Part C, Seminars in Medical Genetics, 142C(2), 95-103. Retrieved from [Link]
-
Tsikas, D., et al. (2021). Development, validation of a GC-MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Amino Acids, 53(12), 1905-1928. Retrieved from [Link]
Sources
- 1. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Prenatal Diagnosis of Isovaleric Acidemia From Amniotic Fluid Using Genetic and Biochemical Approaches [frontiersin.org]
- 3. Isovaleric acidemia: new aspects of genetic and phenotypic heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medlink.com [medlink.com]
- 5. Classic Isovaleric Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. Stable Isotope Dilution Assay - Bavarian Center for Biomolecular Mass Spectrometry (BayBioMS) [tcf.tum.de]
- 13. metbio.net [metbio.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Using Tandem Mass Spectrometry for Metabolic Disease Screening Among Newborns [cdc.gov]
- 16. lcms.cz [lcms.cz]
- 17. help.vibrant-wellness.com [help.vibrant-wellness.com]
- 18. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 20. centerforbiosimilars.com [centerforbiosimilars.com]
GC-MS Protocol for the Analysis of N-Isovalerylglutamic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the analysis of N-Isovalerylglutamic acid (N-IVGA) in biological matrices, primarily urine, using Gas Chromatography-Mass Spectrometry (GC-MS). N-IVGA is a key metabolite and a critical biomarker for diagnosing and monitoring Isovaleric Acidemia, an inherited metabolic disorder of leucine catabolism.[1][2][3] Due to the polar and non-volatile nature of N-IVGA, chemical derivatization is essential prior to GC-MS analysis.[4] This protocol details a robust methodology encompassing sample preparation, a two-step derivatization process, optimized GC-MS parameters, and data analysis procedures, ensuring scientific integrity and reproducibility for clinical and research applications.
Introduction and Scientific Principle
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry.[5] It is the gold standard for the analysis of small, volatile, and thermally stable compounds. However, many biologically significant molecules, including organic acids and amino acid derivatives like N-IVGA, are inherently non-volatile due to the presence of polar functional groups such as carboxyl (-COOH) and amide (-CONH-).
To overcome this limitation, a chemical derivatization step is employed.[6][7] Derivatization is the process of chemically modifying the analyte to increase its volatility and thermal stability, making it suitable for GC analysis.[4][8] This is typically achieved by replacing the active hydrogens on polar groups with nonpolar moieties.[4]
The overall analytical workflow is a multi-stage process designed to ensure accuracy and precision:
-
Sample Preparation: Isolation and concentration of the target analyte from the complex biological matrix (e.g., urine).
-
Derivatization: Chemical modification of N-IVGA to enhance its volatility.
-
GC-MS Analysis: Separation, identification, and quantification of the derivatized analyte.
-
Data Interpretation: Processing the acquired data to determine the concentration of N-IVGA.
This protocol is designed as a self-validating system, incorporating an internal standard and quality control checks to ensure the trustworthiness of the results.
Experimental Protocol
Materials and Reagents
| Material/Reagent | Grade | Recommended Supplier |
| N-Isovalerylglutamic Acid Standard | ≥98% Purity | Sigma-Aldrich, Santa Cruz Biotechnology |
| Internal Standard (e.g., 15N-Methionine) | ≥98% Purity | Cambridge Isotope Laboratories |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Hexane | HPLC Grade | Fisher Scientific |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Methoxyamine Hydrochloride | ≥98% | Sigma-Aldrich |
| BSTFA + 1% TMCS | Derivatization Grade | Sigma-Aldrich, Thermo Scientific |
| Sodium Hydroxide (NaOH) | ACS Grade | Fisher Scientific |
| Hydrochloric Acid (HCl) | ACS Grade | Fisher Scientific |
| Sodium Chloride (NaCl) | ACS Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate | ACS Grade | Fisher Scientific |
| Deionized Water | Type 1 | Millipore Milli-Q or equivalent |
Sample Collection and Preparation
Proper sample handling is critical for accurate analysis.
-
Sample Type: A random urine sample collected in a sterile, preservative-free container is recommended.[9]
-
Storage: Samples should be stored frozen at -20°C or lower until analysis to ensure stability.[9]
-
Creatinine Normalization: To account for variations in urine dilution, it is best practice to normalize the sample volume to its creatinine concentration. The volume of urine to be extracted should be adjusted to a standard creatinine level (e.g., 1 mmol/L).[9]
-
Example Calculation: If urine creatinine is 1.5 mmol/L, the volume of urine to extract is 1 / 1.5 = 0.667 mL.
-
Liquid-Liquid Extraction (LLE) Protocol:
-
Pipette the creatinine-normalized volume of urine (e.g., 1 mL) into a 15 mL glass screw-cap tube.
-
Add a known amount of internal standard. The use of an internal standard is crucial for accurate quantification as it corrects for variations during sample preparation and injection.[10][11]
-
Acidify the sample to a pH of ~1-2 by adding 2M HCl.
-
Add 5 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes to extract the organic acids into the organic phase.[12]
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Repeat the extraction (steps 4-7) with a fresh 5 mL of ethyl acetate and combine the organic layers.
-
Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 35-40°C. The dried residue contains the organic acids and is now ready for derivatization.
Derivatization: A Two-Step Approach
This protocol employs a two-step derivatization process: oximation followed by silylation. This ensures that any keto-acids present are stabilized and that the carboxyl groups of N-IVGA are made volatile.
Step 1: Oximation
-
Causality: This initial step converts carbonyl (keto) groups into their more stable oxime derivatives.[9] While N-IVGA itself does not contain a keto group, this step is standard in organic acid profiling to prevent peak splitting or degradation of other potentially interfering compounds in the sample.
-
Protocol:
-
To the dried sample extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Cap the vial tightly and vortex briefly.
-
Incubate at 60°C for 30 minutes.[12]
-
Step 2: Silylation
-
Causality: Silylation replaces the acidic protons on the carboxyl groups of N-IVGA with a nonpolar trimethylsilyl (TMS) group.[8] This reaction, using a potent silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), drastically reduces the polarity of the molecule and increases its volatility for GC analysis. The 1% Trimethylchlorosilane (TMCS) acts as a catalyst.
-
Protocol:
-
After the oximation step, cool the vial to room temperature.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.[13]
-
Cap the vial tightly and vortex.
-
Incubate at 70°C for 60 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC-MS injection. Transfer the derivatized sample to a 2 mL autosampler vial with a micro-insert.
-
Workflow Visualization
Caption: Overall workflow for N-IVGA analysis.
Derivatization Reaction Visualization
Caption: Silylation of N-Isovalerylglutamic Acid.
GC-MS Instrumentation and Parameters
The following parameters provide a robust starting point and should be optimized for the specific instrumentation in use.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injection Mode | Splitless (1 µL injection) | Maximizes analyte transfer to the column for trace-level detection.[6][14] |
| Injector Temperature | 280°C | Ensures rapid and complete volatilization of derivatized analytes.[14] |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency.[9][14] |
| Flow Rate | 1.0 mL/min (constant flow) | Typical flow rate for standard capillary columns, balancing speed and resolution.[14] |
| Column | 30m x 0.25mm ID, 0.25µm film thickness, non-polar (e.g., DB-5ms, HP-5ms) | A standard, robust column suitable for separating a wide range of derivatized metabolites.[6] |
| Oven Program | Initial 70°C, hold 2 min; ramp 15°C/min to 300°C; hold 5 min | A general-purpose temperature program that effectively separates early-eluting organic acids from later-eluting compounds.[14] |
| Mass Spectrometer | ||
| Ion Source Temp. | 230°C | Standard temperature for robust ionization. |
| Quadrupole Temp. | 150°C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, reproducible ionization method creating a library-searchable mass spectrum. |
| Acquisition Mode | Full Scan (m/z 50-600) for identification; Selected Ion Monitoring (SIM) for quantification | Scan mode provides full spectral information for compound confirmation. SIM mode increases sensitivity and selectivity for target quantification.[10] |
Data Analysis and Quantification
-
Identification: The di-TMS derivative of N-Isovalerylglutamic acid is identified by its characteristic retention time and its mass spectrum. The mass spectrum should exhibit a molecular ion and specific fragment ions resulting from the EI process. Based on the structure and similar derivatized compounds, key ions would be expected. For instance, the di-TMS derivative of the structurally similar N-isovalerylglycine shows characteristic ions.[15]
-
Quantification: For accurate quantification, use the Selected Ion Monitoring (SIM) mode.[10] Monitor at least two characteristic ions for the analyte and one for the internal standard.
-
Integrate the peak areas for the target analyte and the internal standard.
-
Calculate the Peak Area Ratio (PAR) = (Analyte Peak Area) / (Internal Standard Peak Area).
-
Construct a calibration curve by analyzing standards of known concentrations and plotting their PAR against concentration.
-
Determine the concentration of the analyte in the unknown samples by interpolating their PAR on the calibration curve.
-
Quality Control (QC)
To ensure the reliability of the results, a robust QC system is essential.[11]
-
Blank Samples: Analyze a solvent blank and a procedural blank (a sample containing no analyte that is taken through the entire extraction and derivatization process) with each batch to check for contamination.[12]
-
Calibration Standards: Run a multi-point calibration curve at the beginning of each analytical batch.
-
QC Samples: Analyze at least two levels of QC samples (e.g., low and high concentration) interspersed with the unknown samples (e.g., every 10 injections) to monitor the accuracy and precision of the method throughout the run.[12]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of N-Isovalerylglutamic acid by GC-MS. By following the outlined procedures for sample preparation, derivatization, and instrumental analysis, researchers can achieve reliable and reproducible results. The emphasis on causality, the use of internal standards, and rigorous quality control ensures the method's trustworthiness, making it suitable for both clinical diagnostics and metabolic research.
References
- 1. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. Showing Compound Isovalerylglutamic acid (FDB022204) - FooDB [foodb.ca]
- 4. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Quality Control in Targeted GC-MS for Amino Acid-OMICS [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. metbio.net [metbio.net]
- 10. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. aurametrix.weebly.com [aurametrix.weebly.com]
- 13. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-Isovalerylglycine, 2TMS derivative [webbook.nist.gov]
Quantitative Analysis of N-Isovalerylglutamic Acid in Human Urine by LC-MS/MS
Application Note
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of N-Isovalerylglutamic acid (IVGA) in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). N-Isovalerylglutamic acid is a minor but diagnostically significant metabolite that can be elevated in individuals with Isovaleric Acidemia (IVA), an inherited metabolic disorder of leucine catabolism.[1][2] The presented method utilizes a simple "dilute-and-shoot" sample preparation protocol, followed by rapid and selective analysis. This approach is highly suitable for clinical research and diagnostic settings, offering high throughput and accurate quantification of this key biomarker.
Introduction
Isovaleric Acidemia (IVA) is an autosomal recessive disorder caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[2][3] This enzymatic defect disrupts the normal metabolism of the branched-chain amino acid leucine, leading to the accumulation of isovaleryl-CoA and its derivatives.[2][3] The body attempts to detoxify these compounds through conjugation with glycine and carnitine, forming isovalerylglycine (IVG) and isovalerylcarnitine (C5), which are the primary diagnostic markers for IVA.[1][2][4]
However, other minor metabolites, including N-Isovalerylglutamic acid, are also formed and can be detected in urine.[1][2] While IVG is the major conjugate, the glycine conjugation pathway can become saturated, leading to the utilization of alternative detoxification routes, such as conjugation with glutamic acid and glucuronic acid.[5] Therefore, the analysis of IVGA can provide additional diagnostic information, particularly in cases with ambiguous profiles.
Traditional analysis of organic acids often involves gas chromatography-mass spectrometry (GC-MS), which requires a time-consuming derivatization step.[6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers significant advantages, including minimal sample preparation, higher sensitivity and specificity, and faster analysis times.[6][7][8] This note provides a detailed protocol for a "dilute-and-shoot" LC-MS/MS method optimized for the reliable quantification of IVGA in urine.
Principle of the Method
The method combines the separation capabilities of Liquid Chromatography (LC) with the high selectivity and sensitivity of Tandem Mass Spectrometry (MS/MS).
-
Sample Preparation: Urine samples are subjected to a simple dilution with an internal standard solution to minimize matrix effects and ensure accurate quantification.[9]
-
Chromatographic Separation: The diluted sample is injected into an LC system. A reversed-phase C18 column is used to chromatographically separate N-Isovalerylglutamic acid from other endogenous urine components.[6]
-
Mass Spectrometric Detection: The column effluent is directed to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. The analyte is detected using Multiple Reaction Monitoring (MRM), which provides exceptional specificity by monitoring a specific precursor-to-product ion transition for both the analyte and its stable isotope-labeled internal standard.
Materials and Reagents
-
Analytes and Standards:
-
N-Isovalerylglutamic acid (analytical standard)
-
N-Isovaleryl-L-glutamic-(glutamic-d5) acid (Stable Isotope-Labeled Internal Standard - SIL-IS)
-
-
Reagents:
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (≥18.2 MΩ·cm)
-
-
Equipment:
-
Triple Quadrupole Mass Spectrometer with ESI source
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[6]
-
Standard laboratory equipment (pipettes, vials, centrifuges)
-
Experimental Procedures
Preparation of Standards and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Isovalerylglutamic acid and the SIL-IS in methanol.
-
Working Standard Solutions: Serially dilute the N-Isovalerylglutamic acid primary stock with 50:50 methanol/water to prepare a series of working standards for the calibration curve (e.g., 0.1 to 50 µg/mL).
-
Internal Standard (IS) Working Solution (1 µg/mL): Dilute the SIL-IS primary stock with 50:50 methanol/water. The use of a stable isotope-labeled internal standard is critical as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to higher accuracy and precision.[10][11]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking known amounts of the analyte into a pooled normal urine matrix.
Sample Preparation Protocol
The causality behind this simple "dilute-and-shoot" protocol is to minimize sample handling, reduce potential analyte loss, and enable high-throughput analysis, which is often required in clinical screening.[9]
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
If the urine sample is cloudy, centrifuge at 4,000 x g for 5 minutes.[12]
-
In a clean microcentrifuge tube, combine:
-
50 µL of urine (or standard/QC)
-
450 µL of the Internal Standard Working Solution (1 µg/mL). This results in a 10-fold dilution.
-
-
Vortex the mixture for 10 seconds.
-
Transfer the final solution to an autosampler vial for injection into the LC-MS/MS system.
LC-MS/MS System and Conditions
The following parameters provide a starting point and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)[6] | Provides good retention and separation for polar organic acids. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape and ionization efficiency for carboxylic acids.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate | A gradient is necessary to elute the analyte with good peak shape and clear the column of late-eluting interferences. |
| Injection Volume | 5 µL | Balances sensitivity with potential for matrix effects. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Carboxylic acids readily deprotonate to form [M-H]⁻ ions. |
| Analyte | N-Isovalerylglutamic Acid (MW: 231.24) [13] | |
| Precursor Ion (Q1) | m/z 230.1 | Corresponds to the [M-H]⁻ ion. |
| Product Ion (Q3) | m/z 146.1 (Quantifier), m/z 85.1 (Qualifier) | Specific fragments used for quantification and confirmation. |
| Internal Standard | N-Isovaleryl-L-glutamic-(glutamic-d5) acid | |
| Precursor Ion (Q1) | m/z 235.1 | [M-H]⁻ ion, shifted by the mass of the isotopes. |
| Product Ion (Q3) | m/z 151.1 | Corresponding fragment, also shifted by the mass of the isotopes. |
| Key Voltages | Optimize Collision Energy (CE) and other parameters | Instrument-specific optimization is crucial for maximum sensitivity. |
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to data analysis.
Caption: Workflow for N-Isovalerylglutamic acid analysis.
Data Analysis and System Suitability
-
Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. A linear regression with a weighting factor of 1/x is typically used. The concentration of N-Isovalerylglutamic acid in the urine samples is then calculated from this curve.
-
System Suitability: Before running samples, inject a mid-level QC sample multiple times to ensure system performance. Key criteria include stable retention times (CV < 2%), consistent peak areas (CV < 15%), and adequate peak shape (asymmetry factor between 0.8 and 1.5).
-
Method Validation: For clinical applications, the method should be fully validated according to regulatory guidelines (e.g., CLSI, FDA). Validation should assess linearity, limit of quantification (LLOQ), accuracy, precision (intra- and inter-day), matrix effect, recovery, and stability.
Conclusion
This application note presents a fast, specific, and reliable LC-MS/MS method for the quantification of N-Isovalerylglutamic acid in urine. The simple "dilute-and-shoot" sample preparation makes it ideal for laboratories requiring high-throughput analysis for the investigation of Isovaleric Acidemia and other related metabolic disorders. The use of a stable isotope-labeled internal standard ensures the highest level of accuracy and precision.
References
- JASEM. (n.d.). Organic Acid LC-MS/MS Analysis Kit.
-
Koek, W., et al. (2018). Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism. Journal of Inherited Metabolic Disease, 41(3), 445-453. Available from: [Link]
-
Zivak Technologies. (n.d.). Organic Acids LC-MS/MS analysis kit. Retrieved from [Link]
- Zivak Technologies. (n.d.). Organic Acid Urine LC-MS/MS Analysis Kit User Manual.
-
Tanaka, K., et al. (1983). Stable Isotope Dilution Analysis of Isovalerylglycine in Amniotic Fluid and Urine and Its Application for the Prenatal Diagnosis of Isovaleric Acidemia. Pediatric Research, 17(9), 717-723. Available from: [Link]
- BenchChem. (n.d.). Application Note: LC-MS/MS for the Optimal Detection of Isovaleric Acid.
-
ResearchGate. (n.d.). List of MRM transitions. m/z (amu). [Data table]. Retrieved from [Link]
-
MedLink Neurology. (n.d.). Isovaleric acidemia. Retrieved from [Link]
- Thermo Fisher Scientific. (2018). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS.
-
Ensenauer, R., et al. (2011). Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity. American Journal of Medical Genetics Part C: Seminars in Medical Genetics, 157C(3), 223–233. Available from: [Link]
-
Grünert, S. C., et al. (2024). Classic Isovaleric Acidemia. In GeneReviews®. Seattle (WA): University of Washington, Seattle. Available from: [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis, 1(1), 223-230. Available from: [Link]
-
Strbak, V., et al. (2020). Quantitation of non-derivatized free amino acids for detecting inborn errors of metabolism by incorporating mixed-mode chromatography with tandem mass spectrometry. Clinical Biochemistry, 86, 21-28. Available from: [Link]
-
MilliporeSigma. (n.d.). LC-MS/MS Method To Analyze 20 Amino Acids. Bioprocess Online. Retrieved from [Link]
-
Restek. (2021). 13-Minute Comprehensive Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]
- Agilent. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS.
-
Ensenauer, R., et al. (2018). Aspects of Newborn Screening in Isovaleric Acidemia - Consensus. International Journal of Neonatal Screening, 4(1), 5. Available from: [Link]
-
Niwa, T., et al. (1983). The identification and the excretion pattern of isovaleryl glucuronide in the urine of patients with isovaleric acidemia. Clinica Chimica Acta, 131(3), 337-346. Available from: [Link]
-
Tanaka, K., & Isselbacher, K. J. (1967). The Isolation and Identification of N-Isovalerylglycine from Urine of Patients with Isovaleric Acidemia. Journal of Biological Chemistry, 242(12), 2966-2972. Available from: [Link]
-
Sass, J. O., et al. (2023). Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions. Nutrients, 15(13), 2983. Available from: [Link]
-
FooDB. (2011). Showing Compound Isovalerylglutamic acid (FDB022204). Retrieved from [Link]
Sources
- 1. medlink.com [medlink.com]
- 2. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Classic Isovaleric Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The identification and the excretion pattern of isovaleryl glucuronide in the urine of patients with isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zivak.com [zivak.com]
- 8. Organic Acid Analysis Service| LC-MS and GC-MS - Creative Proteomics [creative-proteomics.com]
- 9. jasem.com.tr [jasem.com.tr]
- 10. scispace.com [scispace.com]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. ingenieria-analitica.com [ingenieria-analitica.com]
- 13. Showing Compound Isovalerylglutamic acid (FDB022204) - FooDB [foodb.ca]
Application Notes and Protocols for the Quantitative Analysis of N-Isovalerylglutamic Acid in Biological Matrices
Abstract
This document provides a comprehensive guide to the sample preparation of N-Isovalerylglutamic acid (N-IVA-Glu) for quantitative analysis in biological matrices, primarily plasma and urine. N-IVA-Glu is a key biomarker in the diagnosis and monitoring of Isovaleric Acidemia (IVA), an inherited metabolic disorder of leucine metabolism. Accurate and precise quantification of this metabolite is critical for clinical research and drug development. This guide details two primary analytical workflows: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We present detailed, step-by-step protocols for sample preparation, including protein precipitation, solid-phase extraction (SPE), and derivatization. The scientific rationale behind each step is thoroughly explained to provide a deep understanding of the methodological choices. Furthermore, this document adheres to the principles of scientific integrity by incorporating best practices for method validation and the use of internal standards, ensuring the generation of robust and reliable data.
Introduction: The Clinical Significance of N-Isovalerylglutamic Acid
N-Isovalerylglutamic acid is an unusual metabolite found in the urine of patients with Isovaleric Acidemia (IVA). IVA is an autosomal recessive disorder caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase, which plays a crucial role in the breakdown of the amino acid leucine. This enzymatic block leads to the accumulation of isovaleryl-CoA and its derivatives. The body attempts to detoxify this buildup by conjugating isovaleryl-CoA with various amino acids, including glutamic acid, forming N-Isovalerylglutamic acid. Therefore, the accurate measurement of N-IVA-Glu and other related metabolites like isovalerylglycine is essential for the diagnosis, monitoring, and evaluation of therapeutic interventions for IVA.
The analytical challenge lies in the accurate quantification of N-IVA-Glu from complex biological matrices such as plasma and urine, which contain a myriad of potentially interfering substances. This guide provides detailed protocols to effectively prepare samples for analysis by modern mass spectrometric techniques.
Foundational Principles of Sample Preparation
The primary goal of sample preparation is to isolate the analyte of interest, N-Isovalerylglutamic acid, from the complex biological matrix, remove interfering substances, and prepare it in a format suitable for the analytical instrument. The choice of method depends on the biological matrix (plasma, urine), the chosen analytical platform (LC-MS/MS or GC-MS), and the desired performance characteristics (e.g., sensitivity, throughput).
The Critical Role of Internal Standards
In quantitative mass spectrometry, the use of an internal standard (IS) is non-negotiable for achieving accurate and precise results. An IS is a compound that is chemically and physically similar to the analyte but can be distinguished by the mass spectrometer, typically a stable isotope-labeled version of the analyte (e.g., ¹³C, ¹⁵N-labeled N-Isovalerylglutamic acid).
Causality: The IS is added to the sample at the very beginning of the sample preparation process. It experiences the same potential for loss during extraction, derivatization, and any variability in instrument response as the analyte. By calculating the ratio of the analyte's signal to the IS's signal, these variations are normalized, leading to highly reliable quantification.[1] This is especially crucial in LC-MS/MS, where matrix effects (suppression or enhancement of ionization) can significantly impact results.[2]
Workflow for Plasma/Serum Samples: LC-MS/MS Analysis
LC-MS/MS is the preferred method for the analysis of N-acyl amino acids like N-IVA-Glu due to its high sensitivity, specificity, and throughput without the mandatory need for derivatization.
Caption: LC-MS/MS sample preparation workflow for plasma/serum.
Protocol: Protein Precipitation
Rationale: Plasma and serum are rich in proteins, which can interfere with the analysis by precipitating in the analytical column, suppressing the analyte signal, and fouling the mass spectrometer. Protein precipitation is a rapid and effective method to remove the bulk of these proteins. Acetonitrile is a commonly used solvent for this purpose as it efficiently denatures and precipitates proteins while keeping small polar metabolites like N-IVA-Glu in solution.
Step-by-Step Protocol:
-
Sample Thawing: Thaw frozen plasma or serum samples on ice to maintain sample integrity.
-
Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma/serum. Add a known amount of stable isotope-labeled N-Isovalerylglutamic acid internal standard solution.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample. The 4:1 ratio of solvent to sample ensures efficient protein precipitation.
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein denaturation.
-
Incubation: Incubate the samples at -20°C for 20-30 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.
-
Supernatant Collection: Carefully aspirate the supernatant containing N-IVA-Glu and the internal standard and transfer it to a new tube, being careful not to disturb the protein pellet.
-
Drying and Reconstitution: The supernatant can be injected directly if the solvent is compatible with the initial mobile phase conditions. For improved sensitivity and chromatographic peak shape, it is recommended to evaporate the supernatant to dryness under a gentle stream of nitrogen gas. The dried residue is then reconstituted in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).
LC-MS/MS Instrumental Parameters
While specific parameters must be optimized for the instrument in use, the following provides a typical starting point for the analysis of N-IVA-Glu.
| Parameter | Typical Setting |
| LC Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of B, ramp up to elute N-IVA-Glu, then wash and re-equilibrate. |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
MRM Transitions for N-Isovalerylglutamic Acid (C₁₀H₁₇NO₅, MW: 231.25 g/mol ): The following are hypothetical examples and must be empirically determined.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Ionization Mode |
| N-IVA-Glu | 232.1 | 84.1 (isovaleryl fragment) | Positive |
| N-IVA-Glu | 230.1 | 146.0 (glutamic acid fragment) | Negative |
| ¹³C₅,¹⁵N-N-IVA-Glu (IS) | 237.1 | 89.1 | Positive |
Workflow for Urine Samples: Extraction and Analysis
Urine is a common matrix for monitoring organic acidemias as metabolites are often excreted at high concentrations. However, urine contains a high concentration of salts and other metabolites that can cause ion suppression in the mass spectrometer. Therefore, an extraction step is highly recommended.
Caption: Sample preparation workflow for urine analysis.
Comparison of Extraction Techniques: SPE vs. LLE
Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective for extracting organic acids from urine. The choice often depends on laboratory resources, desired throughput, and the specific analytes of interest.
| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Principle | Partitioning between a solid sorbent and a liquid phase. Anion exchange is common for organic acids. | Partitioning between two immiscible liquid phases (e.g., aqueous urine and an organic solvent). |
| Selectivity | Can be highly selective based on sorbent choice. Good for removing salts and polar interferences. | Generally less selective; co-extraction of other compounds is common. |
| Recovery | Generally higher and more reproducible. Mean recovery for organic acids can be around 84%.[2] | Can be more variable. Mean recovery for organic acids is often lower, around 77%.[2] |
| Throughput | Amenable to automation with 96-well plates. | Can be labor-intensive and difficult to automate. |
| Cost | Higher consumable cost (cartridges/plates). | Lower consumable cost (solvents). |
Recommendation: For clinical research and high-throughput applications, Solid-Phase Extraction (SPE) is generally the superior choice due to its higher recovery, better reproducibility, and amenability to automation.
Protocol: Solid-Phase Extraction (SPE) of Urine
Rationale: This protocol uses a strong anion exchange (SAX) sorbent. At a neutral or slightly basic pH, the carboxylic acid groups of N-IVA-Glu will be deprotonated (negatively charged), allowing them to bind to the positively charged sorbent. Neutral and basic compounds are washed away. The analyte is then eluted by a low pH solution, which neutralizes the carboxylic acid groups, releasing them from the sorbent.
Step-by-Step Protocol:
-
Sample Thawing and Centrifugation: Thaw urine samples and centrifuge to remove any particulate matter.
-
Internal Standard Spiking: To 1 mL of urine, add the internal standard.
-
pH Adjustment: Adjust the sample pH to ~7.5 with a weak base (e.g., ammonium hydroxide).
-
SPE Cartridge Conditioning: Condition a SAX SPE cartridge (e.g., 1 mL, 100 mg) by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the prepared urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove salts and less polar interferences.
-
Elution: Elute the N-IVA-Glu and other organic acids with 1 mL of 2% formic acid in acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute in a suitable solvent for LC-MS/MS analysis or proceed to derivatization for GC-MS.
Workflow for GC-MS Analysis
GC-MS is a powerful technique for the analysis of small, volatile molecules. However, N-IVA-Glu is not sufficiently volatile for direct GC-MS analysis due to its polar carboxyl and amide groups. Therefore, a derivatization step is mandatory.
Protocol: Derivatization (Silylation)
Rationale: Derivatization chemically modifies the analyte to increase its volatility and thermal stability. Silylation is a common technique where active hydrogens in polar functional groups (-COOH, -NH) are replaced with a nonpolar trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.
Step-by-Step Protocol:
-
Start with Dried Extract: Begin with the dried extract obtained from the SPE or LLE procedure.
-
Add Derivatization Reagent: To the dried residue, add 50 µL of pyridine (as a catalyst) and 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane).
-
Reaction: Cap the vial tightly and heat at 70-80°C for 30-60 minutes to ensure complete derivatization.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Method Validation and Quality Control
For any quantitative method to be trustworthy, it must be properly validated. This ensures that the method is reliable for its intended purpose. Key validation parameters include:
-
Accuracy: Closeness of the measured value to the true value.
-
Precision: Agreement between replicate measurements (expressed as %CV).
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term storage at room temperature). Studies have shown that while many metabolites in urine are stable when frozen, some amino acid concentrations can be sensitive to prolonged storage at room or refrigerated temperatures.[3] Therefore, samples should be kept at -80°C for long-term storage and processed promptly after thawing.[4]
Conclusion
The accurate quantification of N-Isovalerylglutamic acid is vital for the study and management of Isovaleric Acidemia. The choice between LC-MS/MS and GC-MS will depend on the specific needs and resources of the laboratory. For high-throughput clinical research applications, an LC-MS/MS method coupled with a solid-phase extraction for urine or a simple protein precipitation for plasma offers an excellent combination of sensitivity, specificity, and efficiency. A GC-MS method, while requiring an additional derivatization step, remains a robust and reliable alternative. The cornerstone of any of these methods is a rigorous sample preparation protocol, the correct use of internal standards, and thorough method validation to ensure the generation of high-quality, reproducible data.
References
-
Khan, A., et al. (2016). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 31(4), 414–422. [Link]
-
Tanaka, K., & Isselbacher, K. J. (1967). The Isolation and Identification of N-Isovalerylglycine from Urine of Patients with Isovaleric Acidemia. The Journal of Biological Chemistry, 242(12), 2966–2972. [Link]
-
Shi, Y., et al. (2020). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Pharmaceutical and Biomedical Analysis, 185, 113233. [Link]
-
Rotter, M., et al. (2016). Stability of targeted metabolite profiles of urine samples under different storage conditions. Metabolomics, 12(12), 183. [Link]
-
Remer, T., et al. (2014). Long-term urine biobanking: storage stability of clinical chemical parameters under moderate freezing conditions without use of preservatives. Clinical Biochemistry, 47(18), 321–326. [Link]
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]
-
Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term urine biobanking: storage stability of clinical chemical parameters under moderate freezing conditions without use of preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of N-Isovalerylglutamic Acid in Human Plasma by Stable Isotope Dilution LC-MS/MS
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive, field-proven protocol for the highly selective and sensitive quantification of N-Isovalerylglutamic acid (IVA-Glu) in human plasma. The methodology is built upon the gold-standard technique of Stable Isotope Dilution (SID) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach is critical for researchers investigating inborn errors of metabolism, particularly Isovaleric Acidemia (IVA), where IVA-Glu and related metabolites like isovalerylglycine serve as key diagnostic biomarkers.[1][2][3] We detail the scientific rationale behind each step, from sample preparation to data analysis, ensuring both technical accuracy and practical applicability for researchers, clinicians, and drug development professionals.
Introduction and Scientific Rationale
Isovaleric Acidemia (IVA) is an autosomal recessive metabolic disorder that impairs the metabolism of the amino acid leucine.[2][4] The condition is caused by a deficiency in the isovaleryl-CoA dehydrogenase enzyme, leading to the accumulation of isovaleryl-CoA derivatives.[3][5] The body attempts to detoxify these compounds by conjugating them with amino acids, forming metabolites such as N-isovalerylglycine and, in the context of this note, N-Isovalerylglutamic acid.[3][6] Accurate quantification of these biomarkers is essential for the diagnosis, monitoring, and treatment evaluation of IVA.[1][4]
The analytical method of choice for this application is Stable Isotope Dilution (SID) LC-MS/MS.[7][8][9] The core principle of SID lies in the addition of a known quantity of a stable isotope-labeled version of the analyte (in this case, N-Isovaleryl(d7)glutamic acid) to the sample at the very beginning of the workflow.[10][11] This internal standard (IS) is chemically identical to the endogenous analyte but mass-shifted. Because the IS and analyte behave virtually identically during extraction, chromatography, and ionization, the ratio of their signals in the mass spectrometer provides a highly accurate and precise measurement.[7][12] This elegantly corrects for sample loss during preparation and mitigates the ion suppression or enhancement phenomena known as "matrix effects," which are common in complex biological samples like plasma.[10]
Principle of the Method
The workflow involves three main stages:
-
Sample Preparation: Plasma proteins are first removed via precipitation with an organic solvent. This step is critical as proteins can interfere with the analysis.[13] The sample is spiked with the stable isotope-labeled internal standard prior to precipitation to ensure that any subsequent analyte loss affects both the analyte and the standard equally.
-
LC-MS/MS Analysis: The clarified supernatant is injected into a reverse-phase liquid chromatography system, which separates IVA-Glu from other endogenous components. The eluent is then introduced into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both IVA-Glu and its labeled internal standard, ensuring maximum specificity and sensitivity.[14]
-
Quantification: A calibration curve is generated by analyzing standards containing known concentrations of IVA-Glu with a fixed concentration of the internal standard. The concentration of IVA-Glu in the unknown plasma samples is then determined by interpolating the measured analyte/internal standard peak area ratio against this calibration curve.[15]
Materials, Reagents, and Instrumentation
Materials and Reagents
-
Analytes: N-Isovalerylglutamic acid (analytical standard grade)
-
Internal Standard: N-Isovaleryl(d7)glutamic acid (or other suitable isotopologue, >98% isotopic purity)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm)
-
Collection Tubes: K2-EDTA plasma collection tubes
-
Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials with inserts
Instrumentation
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
General Lab Equipment: Calibrated pipettes, vortex mixer, refrigerated centrifuge.
Detailed Experimental Protocol
Preparation of Standards and Quality Controls
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of N-Isovalerylglutamic acid and dissolve in 5 mL of 50:50 methanol:water to create the Analyte Stock.
-
Accurately weigh ~1 mg of N-Isovaleryl(d7)glutamic acid and dissolve in 1 mL of 50:50 methanol:water to create the Internal Standard (IS) Stock.
-
-
Working Solutions:
-
Prepare a series of calibration standards by serially diluting the Analyte Stock in 50:50 methanol:water to cover the desired analytical range (e.g., 10 ng/mL to 5000 ng/mL).
-
Prepare an IS Working Solution by diluting the IS Stock to a final concentration of 500 ng/mL in acetonitrile. This solution will also serve as the protein precipitation solvent.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations using a separate weighing of the analyte stock.
-
Sample Preparation Protocol
The following protocol is a self-validating system; the inclusion of the internal standard at the first step ensures that variations in recovery are accounted for in the final ratio measurement.
-
Thaw Samples: Thaw plasma samples, calibrators, and QCs on ice to prevent degradation.
-
Aliquot: In a 1.5 mL polypropylene microcentrifuge tube, pipette 50 µL of plasma (or calibrator/QC).
-
Spike & Precipitate: Add 200 µL of the IS Working Solution (500 ng/mL in acetonitrile) to each tube. The 4:1 ratio of acetonitrile to plasma is highly effective for protein precipitation.[16]
-
Vortex: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Incubate: Allow tubes to stand at 4°C for 10 minutes to maximize protein precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer 150 µL of the clear supernatant to an autosampler vial, being careful not to disturb the protein pellet.
-
Inject: The sample is now ready for LC-MS/MS analysis.
Experimental Workflow Diagram
The diagram below illustrates the complete analytical workflow from sample receipt to final data processing.
Caption: High-level workflow for the quantification of N-Isovalerylglutamic acid.
LC-MS/MS Method Parameters
The following tables provide optimized, yet typical, parameters for the analysis. These should serve as a starting point and may require further optimization based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reverse Phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 5% B to 95% B over 5 min, hold 1 min, re-equilibrate |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | +4500 V |
| Source Temp. | 500°C |
| Collision Gas | Nitrogen |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Dwell Time | 100 ms |
Table 3: MRM Transitions
Note: Exact masses for precursor ([M+H]+) and product ions should be optimized by direct infusion of standards.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| N-Isovalerylglutamic Acid | 232.1 | 84.1 | 25 |
| N-Isovaleryl(d7)glutamic Acid (IS) | 239.2 | 91.1 | 25 |
Causality of Transition Selection: The precursor ion selected in Q1 is the protonated molecule [M+H]+. The collision energy is optimized to induce fragmentation in the collision cell (Q2). For IVA-Glu, the product ion m/z 84.1 likely corresponds to the protonated pyroglutamic acid fragment after the loss of the isovaleryl group, providing a specific and stable fragment for quantification. The corresponding fragment for the d7-labeled internal standard is shifted by 7 Da to m/z 91.1, ensuring no cross-talk between channels.[14]
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the analyte and internal standard MRM transitions using the instrument's data processing software.
-
Calculate Ratios: For each injection (calibrators, QCs, and unknowns), calculate the Peak Area Ratio = (Peak Area of Analyte / Peak Area of Internal Standard).
-
Construct Calibration Curve: Plot the Peak Area Ratio of the calibration standards against their known concentrations. Perform a linear regression analysis, typically with a 1/x or 1/x² weighting, to generate the calibration curve. The curve should have a coefficient of determination (r²) > 0.99.
-
Calculate Unknown Concentrations: Use the regression equation from the calibration curve to calculate the concentration of N-Isovalerylglutamic acid in the unknown plasma samples based on their measured Peak Area Ratios.
Conclusion
This application note describes a robust and reliable stable isotope dilution LC-MS/MS method for the quantification of N-Isovalerylglutamic acid in human plasma. The protocol emphasizes scientific integrity by explaining the rationale behind key steps and employs a self-validating sample preparation technique through the early addition of a stable isotope-labeled internal standard. This method provides the accuracy, precision, and specificity required for clinical research and diagnostic applications related to Isovaleric Acidemia and other metabolic disorders.
References
- Alta DiagnoTech. (n.d.). From Newborn Screen to Genetic Confirmation: The Isovaleric Acidemia (IVA) Diagnostic Journey.
- Fiveable. (n.d.). Principles of mass spectrometry | Isotope Geochemistry Class Notes.
- Spectroscopy Online. (2015). The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory.
- Gaki et al. (2019). Quantitative Analysis of Lactate and Other Organic Acids in Plasma: Preanalytical Challenges. American Journal of Clinical Pathology.
- BenchChem. (n.d.). Application Notes and Protocols for Organic Acid Analysis in Human Serum.
- Wikipedia. (n.d.). Isovaleric acidemia.
- New York State Department of Health, Wadsworth Center. (n.d.). Isovaleric Acidemia (IVA).
- Grünert et al. (2017). Aspects of Newborn Screening in Isovaleric Acidemia. MDPI.
- University of Georgia, Center for Applied Isotope Studies. (n.d.). Sample Preparation Guidelines.
- Dai et al. (2021). Prenatal Diagnosis of Isovaleric Acidemia From Amniotic Fluid Using Genetic and Biochemical Approaches. Frontiers.
- OSTI.GOV. (2017). Guideline on Isotope Dilution Mass Spectrometry.
- Blank, I. (n.d.). STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES.
- Ciccimaro & Blair. (2010). Stable-isotope dilution LC–MS for quantitative biomarker analysis. PMC - PubMed Central.
- Barri et al. (2013). Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS. PubMed.
- Shigematsu et al. (n.d.). Stable-isotope dilution measurement of isovalerylglycine by tandem mass spectrometry in newborn screening for isovaleric acidemia.
- Thermo Fisher Scientific - US. (n.d.). ICP-OES Sample Preparation.
- Thermo Fisher Scientific. (n.d.). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS.
- Shigematsu et al. (2007). Stable-isotope dilution measurement of isovalerylglycine by tandem mass spectrometry in newborn screening for isovaleric acidemia. PubMed.
- Ciccimaro & Blair. (2010). Stable-isotope dilution LC–MS for quantitative biomarker analysis. PubMed.
- Hori et al. (1986). Stable Isotope Dilution Analysis of Isovalerylglycine in Amniotic Fluid and Urine and Its Application for the Prenatal Diagnosis of Isovaleric Acidemia. PubMed.
- ResearchGate. (n.d.). Table 1 Multiple reaction monitoring (MRM) transitions and dwell times....
- ResearchGate. (2010). (PDF) Stable-Isotope Dilution LC–MS for Quantitative Biomarker Analysis.
- Tanaka & Isselbacher. (1967). The Isolation and Identification of N-Isovalerylglycine from Urine of Patients with Isovaleric Acidemia. ResearchGate.
- Forensic RTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods.
- Dooley et al. (2018). Differentiation of isomeric amino acid residues in proteins and peptides using mass spectrometry. PubMed.
Sources
- 1. From Newborn Screen to Genetic Confirmation: The Isovaleric Acidemia (IVA) Diagnostic Journey - Alta DiagnoTech [altadiagnotech.com]
- 2. Isovaleric acidemia - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Isovaleric Acidemia (IVA) | New York State Department of Health, Wadsworth Center [wadsworth.org]
- 5. Frontiers | Prenatal Diagnosis of Isovaleric Acidemia From Amniotic Fluid Using Genetic and Biochemical Approaches [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fiveable.me [fiveable.me]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. osti.gov [osti.gov]
- 13. benchchem.com [benchchem.com]
- 14. forensicrti.org [forensicrti.org]
- 15. imreblank.ch [imreblank.ch]
- 16. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A High-Throughput, Mass Spectrometry-Based Assay for Screening Modulators of N-Isovalerylglutamic Acid Production in a Cellular Model of Isovaleric Acidemia
Abstract
Isovaleric Acidemia (IVA) is an inborn error of leucine metabolism caused by the deficiency of isovaleryl-CoA dehydrogenase (IVD), leading to the accumulation of toxic isovaleryl-CoA derivatives.[1][2] The body attempts to detoxify these compounds by conjugating them with amino acids, forming metabolites such as the well-known biomarker N-isovalerylglycine (IVG) and the minor metabolite N-Isovalerylglutamic acid.[3] This application note details a robust, high-throughput screening (HTS) protocol to identify small molecule modulators of this metabolic pathway. We present a cell-based assay using patient-derived fibroblasts challenged with leucine to simulate the disease state. The primary endpoint is the quantification of N-Isovalerylglutamic acid by a rapid Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This assay is designed for screening large compound libraries to discover potential therapeutic agents that can restore or bypass the deficient metabolic pathway, evidenced by a reduction in downstream detoxification metabolites.
Introduction: The Metabolic Challenge of Isovaleric Acidemia
Isovaleric acidemia (IVA) is an autosomal recessive disorder that was first described in 1966 and is characterized by the body's inability to properly metabolize the branched-chain amino acid leucine.[4][5] The underlying cause is a deficiency in the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD), which catalyzes the third step in leucine catabolism: the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA.[2][6]
A defect in IVD leads to the accumulation of isovaleryl-CoA and its upstream precursor, isovaleric acid.[1] This buildup is toxic, leading to severe metabolic acidosis, hyperammonemia, and neurological damage, particularly during periods of metabolic stress.[2][3] The characteristic "sweaty feet" odor associated with IVA is due to the volatility of isovaleric acid.[4]
The body's primary defense mechanism is the conjugation of isovaleric acid to glycine and carnitine, forming N-isovalerylglycine (IVG) and isovalerylcarnitine (C5), respectively. These are the hallmark biomarkers used in newborn screening and diagnosis via tandem mass spectrometry.[1][4][7] However, other minor detoxification pathways exist, including the formation of N-Isovalerylglutamic acid.[3] While IVG is the more abundant conjugate, monitoring a panel of these metabolites can provide a more nuanced understanding of the metabolic phenotype.
A promising therapeutic strategy for IVA is the discovery of small molecule chaperones or activators that can restore partial function to the deficient IVD enzyme. A successful compound would re-establish flux through the leucine catabolic pathway, thereby reducing the accumulation of isovaleryl-CoA and the subsequent production of detoxification conjugates. This application note describes a high-throughput screening platform to identify such compounds by quantifying the reduction of N-Isovalerylglutamic acid in a disease-relevant cellular model.
References
- 1. Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions | MDPI [mdpi.com]
- 2. Isovaleric Acidemia — New England Consortium of Metabolic Programs [newenglandconsortium.org]
- 3. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. Isovaleric acidemia - Wikipedia [en.wikipedia.org]
- 6. Isovaleryl-CoA - Wikipedia [en.wikipedia.org]
- 7. From Newborn Screen to Genetic Confirmation: The Isovaleric Acidemia (IVA) Diagnostic Journey - Alta DiagnoTech [altadiagnotech.com]
Application of N-Isovalerylglutamic Acid in Metabolomics Studies: A Technical Guide
Introduction: Unveiling a Niche Metabolite in the Landscape of Metabolic Disease
In the intricate web of human metabolism, the identification and quantification of specific small molecules can provide profound insights into health and disease. N-Isovalerylglutamic acid, a conjugate of isovaleric acid and glutamic acid, represents one such metabolite. While not as ubiquitously studied as its counterparts, its presence and concentration in biological fluids are of significant interest, particularly in the context of inborn errors of metabolism. This technical guide serves as a comprehensive resource for researchers, clinicians, and pharmaceutical scientists on the application of N-Isovalerylglutamic acid in metabolomics, providing a deep dive into its biochemical significance and detailed protocols for its analysis.
N-Isovalerylglutamic acid belongs to the family of N-acyl amino acids, a class of molecules that are increasingly recognized for their roles in various physiological and pathological processes[1]. While the primary focus of this guide will be on its established role in Isovaleric Acidemia (IVA), we will also explore its broader potential in metabolomic profiling.
Biochemical Significance and Pathophysiological Relevance
The story of N-Isovalerylglutamic acid is intrinsically linked to the catabolism of the branched-chain amino acid, leucine. In healthy individuals, leucine is broken down through a series of enzymatic steps. A key enzyme in this pathway is isovaleryl-CoA dehydrogenase (IVD), which catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA.
The Metabolic Detour in Isovaleric Acidemia (IVA)
Isovaleric Acidemia is an autosomal recessive genetic disorder characterized by a deficiency in the IVD enzyme[2][3]. This enzymatic block leads to the accumulation of isovaleryl-CoA and its upstream precursor, isovaleric acid[2][4]. The buildup of these compounds is toxic, leading to a range of clinical manifestations, from acute neonatal crisis with vomiting, seizures, and a characteristic "sweaty feet" odor, to a chronic, intermittent form[5].
To mitigate this toxicity, the body employs alternative detoxification pathways. One of the primary mechanisms is the conjugation of isovaleryl-CoA with glycine to form N-isovalerylglycine, which is then excreted in the urine. Another detoxification product is isovalerylcarnitine. N-Isovalerylglutamic acid is considered a minor, yet significant, product of this detoxification process, formed through the conjugation of isovaleryl-CoA with glutamic acid[4]. Its presence in urine, therefore, serves as a direct indicator of the metabolic dysregulation inherent in IVA[4].
Caption: Biochemical pathway of N-Isovalerylglutamic acid formation in Isovaleric Acidemia.
Applications in Metabolomics Beyond Isovaleric Acidemia
While the primary clinical utility of measuring N-Isovalerylglutamic acid is in the diagnosis and monitoring of IVA, its presence could potentially be informative in other contexts:
-
Monitoring Dietary Interventions and Gut Microbiome Activity: Isovaleric acid is also a product of gut microbial fermentation of proteins. Elevated levels of N-Isovalerylglutamic acid could, therefore, reflect alterations in gut microbiome composition or function, or the metabolic consequences of high-protein diets.
-
Investigating Other Metabolic Disorders: The accumulation of acyl-CoA species is a hallmark of several other inborn errors of metabolism. Profiling of N-acyl amino acids, including N-Isovalerylglutamic acid, may provide novel biomarkers for these conditions.
-
Drug Development and Toxicology: Certain drugs or toxic compounds can disrupt mitochondrial function and amino acid metabolism. Monitoring N-Isovalerylglutamic acid could serve as a safety biomarker in preclinical and clinical studies.
Analytical Methodologies: A Protocol for LC-MS/MS Quantification
The gold standard for the sensitive and specific quantification of small molecules like N-Isovalerylglutamic acid in complex biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol provides a detailed workflow for the analysis of N-Isovalerylglutamic acid in urine.
Sources
- 1. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. Classic Isovaleric Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Quantification of N-Isovalerylglutamic Acid
Welcome to the technical support guide for the quantitative analysis of N-Isovalerylglutamic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your own experiments effectively. This guide is structured to address the most common and critical challenges encountered in the field, from sample preparation to data interpretation.
Troubleshooting Guide
This section addresses specific problems you might encounter during your analysis. Each answer provides a systematic approach to identify and resolve the issue.
Q1: Why is my N-isovalerylglutamic acid peak shape poor (e.g., tailing, broadening, or splitting)?
Poor peak shape is a common issue that can compromise both resolution and the accuracy of integration. The cause can typically be traced back to the chromatography, the sample itself, or hardware issues.
Causality: N-isovalerylglutamic acid, like other amino acid derivatives, is a polar molecule. When using reversed-phase chromatography, secondary interactions with the silica backbone of the column can occur if residual silanols are present. Furthermore, issues with the injection solvent or column integrity can distort the peak.
Troubleshooting Steps:
-
Evaluate Injection Solvent: Injecting your sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[1]
-
Action: Try to dissolve your final sample extract in the initial mobile phase or a weaker solvent. For instance, if your gradient starts at 5% acetonitrile, your injection solvent should be at or below this concentration.
-
-
Check for Column Contamination or Voiding: Contaminants from the sample matrix can accumulate at the head of the column, and high pH mobile phases can dissolve the silica packing, creating a void.[1]
-
Action: First, try flushing the column with a strong solvent wash sequence (e.g., water, isopropanol, acetonitrile, then back to initial mobile phase). If this fails, try reversing the column and flushing it (ensure the column is compatible with backflushing). If peak shape is restored, a partially plugged frit was likely the issue. If the problem persists, the column may be irreversibly damaged and require replacement.
-
-
Address Secondary Interactions (Peak Tailing):
-
Action (Mobile Phase): For reversed-phase methods, adding a small amount of an ion-pairing agent or an acidic modifier like formic acid (typically 0.1%) can saturate silanol groups and improve the peak shape of acidic analytes.
-
Action (Column Choice): Consider using a column with advanced end-capping or switching to a more suitable stationary phase like Hydrophilic Interaction Chromatography (HILIC), which is designed for retaining and separating polar compounds.[2]
-
-
Investigate Extra-Column Effects: Excessive tubing length or poor connections between the injector, column, and detector can lead to peak broadening.[1]
-
Action: Ensure all fittings are secure and that the capillary tubing used is of the appropriate internal diameter and as short as possible.
-
Q2: My signal intensity for N-isovalerylglutamic acid is low or highly variable. What are the likely causes?
Low and inconsistent signal intensity is a critical problem that directly impacts the sensitivity and reproducibility of your assay. This issue often points to matrix effects, problems with the ion source, or analyte stability.
Causality: The co-elution of endogenous matrix components (e.g., phospholipids, salts) from biological samples can suppress or enhance the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect.[3][4] Inconsistent sample preparation or analyte degradation can also lead to variable results.
Troubleshooting Workflow:
Below is a decision tree to systematically diagnose the root cause of low signal intensity.
Caption: Troubleshooting flow for low signal intensity.
Detailed Actions:
-
Assess Matrix Effects: The first diagnostic step is to analyze the response of your internal standard (IS). If both the analyte and a stable isotope-labeled IS show suppression, a matrix effect is highly likely.[3]
-
Action: Enhance your sample preparation. Simple protein precipitation may not be sufficient. Consider Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components like phospholipids.[5] Alternatively, simply diluting the sample can sometimes mitigate matrix effects.[4]
-
-
Check Instrument Cleanliness and Performance: Contamination of the ion source or mass spectrometer optics is a frequent cause of signal loss.[6]
-
Action: Perform routine cleaning of the ESI probe, orifice, and skimmer cone as per the manufacturer's guidelines. Run a system suitability test or tune the instrument to ensure it meets performance specifications.
-
-
Verify Analyte Stability: N-isovalerylglutamic acid can be susceptible to degradation depending on sample handling and storage conditions.[7]
-
Action: Conduct stability tests. Analyze samples immediately after preparation and compare the results to samples that have been left at room temperature or in the autosampler for several hours. Also, perform freeze-thaw stability tests to ensure the analyte is not degrading with repeated access.[8]
-
Q3: I'm having trouble chromatographically separating N-isovalerylglutamic acid from other isomers or endogenous compounds. What should I do?
Co-elution with isobaric compounds (molecules with the same mass) is a significant challenge that can lead to inaccurate quantification. Effective chromatographic separation is essential for specificity.
Causality: The accuracy of LC-MS/MS relies on the mass spectrometer's ability to distinguish compounds by their mass-to-charge ratio. If two isomers co-elute from the LC column, the MS cannot differentiate them, leading to an overestimation of the analyte concentration. N-isovalerylglutamic acid may have structural isomers present in biological matrices that must be separated.
Strategies for Improving Resolution:
-
Optimize the LC Method:
-
Gradient Modification: Make the elution gradient shallower. A slower increase in the organic solvent percentage over time increases the interaction with the stationary phase and can improve the separation of closely eluting compounds.
-
Mobile Phase pH: Adjusting the pH of the mobile phase can alter the ionization state of the analyte and interfering compounds, changing their retention and potentially resolving them.
-
Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.
-
-
Switch Column Chemistry: If optimization is insufficient, the column itself may not be suitable.
-
HILIC Chromatography: For polar compounds like N-isovalerylglutamic acid, HILIC is an excellent alternative to reversed-phase. It uses a polar stationary phase with a high organic mobile phase, promoting retention of polar analytes and often providing a different selectivity profile that can resolve isomers.[2]
-
Alternative Reversed-Phase Chemistries: Experiment with different C18 columns (e.g., with different end-capping or embedded polar groups) or a phenyl-hexyl column, which offers different selectivity through pi-pi interactions.
-
-
Consider Derivatization: While adding a sample preparation step, derivatization can significantly improve chromatographic properties by making the analyte less polar and more amenable to reversed-phase separation.[9] This is a common strategy for amino acid analysis.[10]
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation technique for N-isovalerylglutamic acid in plasma or urine?
The choice of sample preparation is a balance between cleanliness, recovery, and throughput.
-
Protein Precipitation (PPT): This is the simplest and fastest method, suitable for initial screening.[11] It involves adding a cold organic solvent (like acetonitrile or methanol, often containing an internal standard) to the sample to precipitate proteins. However, it is the least clean method and may not sufficiently remove phospholipids, which are a major cause of matrix effects.[5]
-
Solid-Phase Extraction (SPE): This technique provides a much cleaner extract by using a stationary phase cartridge to selectively retain the analyte while washing away interferences. It is more time-consuming but significantly reduces matrix effects and improves assay robustness.
-
"Dilute-and-Shoot": For very sensitive instruments, sometimes a simple dilution of the sample (e.g., 10-fold or more) with the initial mobile phase is sufficient to reduce matrix effects to an acceptable level.[4][11]
For robust, quantitative bioanalysis, SPE is often the preferred method . For high-throughput needs, a well-optimized PPT method coupled with a robust chromatographic separation can be effective.
Q2: What type of internal standard (IS) should be used for accurate quantification?
The gold standard for quantitative LC-MS/MS is a stable isotope-labeled (SIL) internal standard of the analyte (e.g., ¹³C- or ¹⁵N-labeled N-isovalerylglutamic acid).
Causality: A SIL-IS is chemically identical to the analyte and will therefore have the same chromatographic retention time and ionization efficiency.[12] Any variations during sample preparation (e.g., incomplete extraction) or analysis (e.g., ion suppression) will affect the analyte and the SIL-IS equally.[13] By calculating the peak area ratio of the analyte to the IS, these variations are normalized, leading to highly accurate and precise quantification.[14] Using a structural analog as an IS is a less ideal alternative, as its ionization efficiency and extraction recovery may differ from the analyte.
Q3: Which ionization mode and MS/MS transitions are best for N-isovalerylglutamic acid?
N-isovalerylglutamic acid contains a carboxylic acid group, making it amenable to analysis in both positive and negative electrospray ionization (ESI) modes.
-
Negative Ion Mode (ESI-): This mode is often preferred for acidic compounds. The deprotonated molecule [M-H]⁻ is typically the precursor ion. Fragmentation often involves the loss of neutral molecules like H₂O or CO₂.
-
Positive Ion Mode (ESI+): The protonated molecule [M+H]⁺ serves as the precursor ion. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed and should be minimized by using high-purity solvents.[15]
The optimal mode and transitions must be determined empirically by infusing a standard solution of N-isovalerylglutamic acid into the mass spectrometer.
Table 1: Example MS/MS Parameters (Hypothetical)
Note: These values are for illustrative purposes and must be optimized on your specific instrument.
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Negative | Carboxylic acid group deprotonates readily. |
| Precursor Ion (Q1) | m/z of [M-H]⁻ | Represents the intact deprotonated molecule. |
| Product Ion 1 (Q3) | Fragment 1 m/z | A stable, high-intensity fragment for quantification. |
| Product Ion 2 (Q3) | Fragment 2 m/z | A second fragment for confirmation (qualifier). |
| Collision Energy (CE) | Instrument-specific | Optimized to maximize the intensity of the product ions. |
| Internal Standard | SIL-IS [M-H]⁻ → Fragment | Monitors the corresponding transitions for the labeled standard. |
Experimental Protocol Example: Plasma Analysis by Protein Precipitation
This protocol provides a straightforward starting point for the analysis of N-isovalerylglutamic acid in plasma.
Sources
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. zefsci.com [zefsci.com]
- 7. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 8. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 14. A comparison of internal and external standardization in amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromacademy.com [chromacademy.com]
Technical Support Center: Overcoming Matrix Effects in N-Isovalerylglutamic Acid (IVG) Analysis
Welcome to the technical support center for the analysis of N-Isovalerylglutamic acid (IVG). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of IVG quantification, with a specific focus on identifying and mitigating matrix effects. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just procedural steps, but also the underlying scientific principles to empower you to develop robust and reliable bioanalytical methods.
Introduction to the Challenge: The Matrix Effect
In bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), the "matrix effect" is a critical challenge.[1] It refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often unidentified, components in the sample matrix.[1][2] These interferences can lead to ion suppression or enhancement, causing inaccurate and imprecise quantification of the target analyte, such as N-Isovalerylglutamic acid.[1] Biological samples like plasma, serum, and urine are inherently complex, containing a myriad of endogenous substances such as salts, lipids, and proteins that can contribute to these effects.[1][3][4]
This guide will provide a systematic approach to diagnosing, troubleshooting, and ultimately overcoming matrix effects in your IVG analysis.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during IVG analysis in a direct question-and-answer format.
Q1: My IVG peak area is significantly lower in plasma samples compared to the neat standard solution, even with an internal standard. What's happening?
A1: This is a classic sign of ion suppression, a common matrix effect. [5][6]
-
Causality: Co-eluting endogenous components from the plasma matrix are likely competing with your IVG analyte for ionization in the mass spectrometer's source.[3][6] This reduces the number of IVG ions that reach the detector, leading to a decreased signal. Even with an internal standard (IS), if the IS and analyte are affected differently by the matrix, accurate quantification is compromised.[7]
-
Troubleshooting Steps:
-
Confirm Matrix Effect: The first step is to quantitatively assess the matrix effect. A widely accepted method is the post-extraction spike experiment.[4][7]
-
Improve Sample Preparation: Your current sample preparation protocol may not be sufficiently removing interfering components.[8] Consider more rigorous cleanup techniques.
-
Optimize Chromatography: Adjust your chromatographic method to separate IVG from the suppression zone.[9]
-
Evaluate Internal Standard: Ensure you are using the most appropriate internal standard. A stable isotope-labeled (SIL) internal standard is the gold standard.[1][7]
-
Q2: How do I perform a post-extraction spike experiment to confirm matrix effects?
A2: The post-extraction spike experiment is a fundamental tool to quantify the extent of ion suppression or enhancement. [4][7]
-
Experimental Protocol: Quantitative Matrix Effect Assessment
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (IVG) and internal standard into the mobile phase or reconstitution solvent.
-
Set B (Post-Spike Sample): Extract blank biological matrix (from at least six different sources to assess variability).[2][10][11] After the final extraction step (e.g., evaporation), spike the analyte and internal standard into the dried extract before reconstitution.
-
Set C (Pre-Spike Sample): Spike the analyte and internal standard into the blank biological matrix before extraction. This set is used to determine recovery.
-
-
Analysis: Analyze all three sets by LC-MS/MS.
-
Calculation:
-
Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (RE): RE = (Peak Area in Set C) / (Peak Area in Set B)
-
Overall Process Efficiency (PE): PE = (Peak Area in Set C) / (Peak Area in Set A) or PE = MF * RE
-
-
-
Interpreting the Results:
-
An MF value < 1 indicates ion suppression .
-
An MF value > 1 indicates ion enhancement .
-
An MF value = 1 indicates no matrix effect .
-
The coefficient of variation (%CV) of the IS-normalized MF from the different matrix lots should not be greater than 15%.[11]
-
-
Data Presentation:
| Sample Set | Description | Purpose |
| A | Analyte in Solvent | Baseline analyte response |
| B | Post-extraction Spike | Measures matrix effect |
| C | Pre-extraction Spike | Measures recovery and overall process efficiency |
Q3: My current sample preparation is a simple protein precipitation. What are my options for a cleaner extract?
A3: While protein precipitation (PPT) is fast, it often leaves behind many matrix components like phospholipids, which are major contributors to ion suppression. [9] Upgrading your sample preparation is one of the most effective ways to combat matrix effects.[8][9]
-
Comparative Overview of Sample Preparation Techniques:
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | Protein denaturation with organic solvent (e.g., acetonitrile, methanol).[12] | Simple, fast, inexpensive. | Non-selective, high potential for matrix effects.[9] |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases based on polarity. | Cleaner extracts than PPT. | Can be labor-intensive, requires solvent optimization.[3] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly selective, provides very clean extracts.[8] | More complex method development, higher cost per sample. |
-
Recommendation for IVG: Given that IVG is an organic acid, a mixed-mode or anion-exchange SPE cartridge can provide excellent cleanup by selectively retaining the acidic analyte while allowing neutral and basic interferences to be washed away.
Q4: I'm seeing inconsistent results between batches. Could this be a matrix effect?
A4: Yes, inter-batch variability is a strong indicator of inconsistent matrix effects.
-
Causality: The composition of biological matrices can vary significantly between individuals and even within the same individual over time.[13] This variability can lead to different degrees of ion suppression or enhancement from sample to sample, compromising the precision and accuracy of your results.[14] Regulatory guidelines, such as those from the FDA, emphasize the importance of evaluating matrix effects from multiple sources.[2][10]
-
Visualizing the Troubleshooting Workflow:
Caption: Decision tree for troubleshooting inconsistent results.
Q5: Why is a Stable Isotope Labeled (SIL) Internal Standard so highly recommended?
A5: A SIL internal standard is the most effective tool for compensating for matrix effects. [1][7]
-
Mechanism of Action: A SIL-IS is a version of the analyte (IVG) where one or more atoms have been replaced with a heavier stable isotope (e.g., ¹³C, ¹⁵N, or D).[15] Because it is chemically and physically almost identical to the analyte, it co-elutes chromatographically and experiences the exact same degree of ion suppression or enhancement.[7][16] The mass spectrometer can differentiate between the analyte and the SIL-IS due to the mass difference.[15] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by the matrix effect is normalized, leading to highly accurate and precise results.[17]
-
SIL-IS vs. Analogue IS:
| Feature | Stable Isotope Labeled (SIL) IS | Analogue IS (Structurally Similar) |
| Chromatography | Co-elutes with the analyte. | Elutes at a different retention time. |
| Ionization | Experiences identical ionization effects as the analyte. | May have different ionization efficiency and be affected differently by the matrix. |
| Compensation | Effectively compensates for matrix effects and extraction variability.[7] | May not accurately track the analyte, leading to potential inaccuracies.[17] |
Part 2: Detailed Experimental Protocols
This section provides step-by-step protocols for key workflows discussed in the troubleshooting guide.
Protocol 1: Solid-Phase Extraction (SPE) for IVG from Plasma
This protocol is a starting point and should be optimized for your specific application.
-
Conditioning: Condition a mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX) with 1 mL of methanol, followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading:
-
Pre-treat 100 µL of plasma by adding the SIL-IS and 400 µL of 4% phosphoric acid in water.
-
Vortex and centrifuge.
-
Load the supernatant onto the SPE cartridge.
-
-
Washing:
-
Wash with 1 mL of 5% ammonium hydroxide in water.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute IVG and the SIL-IS with 1 mL of 2% formic acid in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute in 100 µL of the mobile phase.
Protocol 2: Post-Column Infusion to Qualitatively Identify Suppression Zones
This technique helps visualize where in the chromatogram ion suppression occurs.[5][7]
-
Setup:
-
Use a 'T' connector to introduce a constant flow of a standard solution of IVG (via a syringe pump) into the mobile phase stream after the analytical column but before the mass spectrometer.
-
-
Procedure:
-
Begin infusing the IVG standard to obtain a stable signal baseline.
-
Inject a prepared blank matrix extract (e.g., from the SPE protocol).
-
-
Analysis:
-
Monitor the signal of the infused IVG. Any dips or drops in the baseline signal indicate regions of ion suppression caused by co-eluting matrix components.
-
-
Application: Use this information to adjust your chromatographic gradient to move the IVG peak away from these suppression zones.[7][9]
-
Visualizing the Post-Column Infusion Setup:
Caption: Workflow for post-column infusion experiment.
References
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. waters.com. [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. amsbiopharma.com. [Link]
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. [Link]
-
FDA guideline - Bioanalytical Method Validation. PharmaCompass.com. [Link]
-
Bioanalytical Method Validation - Guidance for Industry. Food and Drug Administration. [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
How can I identify Ion Suppression in Biological Sample Analysis?. Providion Group. [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. PubMed Central. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Food and Drug Administration. [Link]
-
Interference Testing and Mitigation in LC-MS/MS Assays. myadlm.org. [Link]
-
Identifying and Overcoming Matrix Effects in Drug Discovery and Development. semanticscholar.org. [Link]
-
Matrix Effects: The Achilles Heel of Quantitative High-Performance Liquid Chromatography-Electrospray-Tandem Mass Spectrometry. ResearchGate. [Link]
-
Quantitative Analysis of Lactate and Other Organic Acids in Plasma: Preanalytical Challenges. American Journal of Clinical Pathology. [Link]
-
Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. ResearchGate. [Link]
-
The essence of matrix effects for chromatographic assays. europeanbioanalysisforum.eu. [Link]
-
Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS. PubMed. [Link]
-
Stable Isotope-Labeled Amino Acid Mixes. Separation Science. [Link]
-
Stable Isotope Dilution Analysis of Isovalerylglycine in Amniotic Fluid and Urine and Its Application for the Prenatal Diagnosis of Isovaleric Acidemia. PubMed. [Link]
-
Analysis of Organic Acids in Aqueous Samples Application. Agilent. [Link]
-
Detailed methodology of different plasma preparation procedures... ResearchGate. [Link]
-
Non-Derivatization LC/MS/MS Method for Determination. Shimadzu. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]
-
A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. National Institutes of Health. [Link]
-
Matrix and Sampling Effects on Quantification of Protein Biomarkers of Drug-Induced Liver Injury. PubMed. [Link]
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]
-
Dependence of matrix effect on ionization polarity during LC–ESI–MS analysis of derivatized amino acids in some natural samples. ResearchGate. [Link]
-
Effect of different matrices on physiological amino acids analysis by liquid chromatography: Evaluation and correction of the matrix effect. ResearchGate. [Link]
Sources
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. providiongroup.com [providiongroup.com]
- 7. myadlm.org [myadlm.org]
- 8. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. fda.gov [fda.gov]
- 11. e-b-f.eu [e-b-f.eu]
- 12. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Matrix and Sampling Effects on Quantification of Protein Biomarkers of Drug-Induced Liver Injury [pubmed.ncbi.nlm.nih.gov]
- 14. pharmacompass.com [pharmacompass.com]
- 15. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 16. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
Technical Support Center: Enhancing the Ultrasensitive Detection of N-Isovalerylglutamic Acid
Welcome to the technical support center for the analysis of N-Isovalerylglutamic acid (IGA). This guide is designed for researchers, clinical scientists, and professionals in drug development who are focused on achieving the lowest possible detection limits for this critical biomarker. Here, we move beyond standard protocols to delve into the nuanced challenges of IGA quantification, offering field-proven insights and troubleshooting strategies to enhance the sensitivity and robustness of your assays.
Frequently Asked Questions (FAQs)
Q1: What is N-Isovalerylglutamic acid (IGA), and why is its sensitive detection critical?
N-Isovalerylglutamic acid (IUPAC name: (2S)-2-(3-methylbutanamido)pentanedioic acid) is a small, endogenous metabolite.[1][2][3] Its primary clinical significance lies in its role as a secondary biomarker for Isovaleric Acidemia (IVA), an inherited metabolic disorder.[1][3][4][5][6] IVA is caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase, leading to the buildup of isovaleryl-CoA derivatives.[4][6] The body attempts to detoxify this buildup by conjugating isovaleric acid with other molecules, such as glutamic acid, to form IGA, which is then excreted in the urine.[1][3][4]
Sensitive and specific detection is paramount for:
-
Early Diagnosis: In newborn screening and early clinical workups, detecting even subtle elevations of IGA and other markers like isovalerylglycine can lead to early intervention, significantly improving patient outcomes.[7][8]
-
Monitoring Therapeutic Efficacy: Tracking the levels of IGA during treatment, which often includes a low-protein diet and supplementation, helps in assessing the effectiveness of the therapeutic regimen.[6][8]
-
Understanding Disease Pathophysiology: Research applications require highly sensitive methods to study the nuanced metabolic perturbations associated with IVA and related disorders.[4]
Q2: What are the primary analytical challenges in achieving low detection limits for IGA?
Quantifying IGA presents several analytical hurdles common to small, polar metabolites:[9][10]
-
High Polarity: IGA is a highly water-soluble molecule (predicted water solubility: 6.32 g/L) with two carboxylic acid groups and an amide linkage.[1] This makes it difficult to retain on traditional reversed-phase (RP) liquid chromatography (LC) columns like C18, leading to poor peak shape and co-elution with other polar interferences in the solvent front.[9][10]
-
Low Abundance in Matrix: While elevated in IVA, the absolute concentration of IGA in complex biological matrices (e.g., urine, plasma) can still be low, especially in mildly affected individuals or well-managed patients.
-
Matrix Effects: Co-eluting endogenous compounds from biological samples can suppress or enhance the ionization of IGA in the mass spectrometer source, leading to inaccurate and imprecise quantification.
-
Isomeric Compounds: The presence of isomers, which have the same mass, can interfere with accurate quantification if not chromatographically separated.[9][11]
Troubleshooting Guide: From Low Signal to Robust Quantification
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Poor Chromatographic Performance (Low Retention, Broad Peaks) on a C18 Column
Q: My IGA peak is eluting at or near the void volume with poor, asymmetric peak shape on my C18 column. How can I improve its retention and chromatography?
A: This is a classic challenge with polar analytes. A C18 stationary phase is hydrophobic and offers minimal interaction with polar molecules like IGA. To resolve this, you need to either modify the mobile phase chemistry or switch to a more suitable chromatography mode.
Solutions & Explanations:
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC):
-
Mechanism: HILIC columns have a polar stationary phase (e.g., silica, amide, zwitterionic).[9] You use a mobile phase with a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer. A water layer forms on the stationary phase, and polar analytes like IGA partition into this layer, leading to retention. Elution is achieved by increasing the aqueous content.[9]
-
Benefit: This is often the most effective solution for retaining highly polar compounds and can provide excellent peak shapes.
-
-
Use an Ion-Pairing (IP) Agent in Reversed-Phase:
-
Mechanism: Adding an ion-pairing agent (e.g., tributylamine, hexylamine) to the mobile phase complexes with the negatively charged carboxyl groups on IGA.[9] This complex is more hydrophobic and interacts more strongly with the C18 stationary phase, increasing retention.
-
Caveat: IP agents are notoriously difficult to wash out of an LC-MS system and can cause persistent background signals. This approach should be used with caution and preferably on a dedicated LC system.
-
-
Employ a "Polar-Embedded" or "Aqua" C18 Column:
-
Mechanism: These are modified reversed-phase columns that contain polar functional groups (e.g., amide, carbamate) embedded within the alkyl chains. This modification allows them to be used with highly aqueous mobile phases without the risk of "phase collapse," providing better retention for polar analytes than standard C18 columns.
-
Issue 2: Low Mass Spectrometry Signal and Poor Sensitivity
Q: My chromatography is acceptable, but the MS signal for IGA is too low to reach my required limit of quantification (LOQ). What are the key areas for optimization?
A: Low MS signal is typically due to inefficient ionization or fragmentation. IGA, with a molecular weight of 231.24 g/mol , can be detected in both positive and negative ion modes, but optimization is key.[2]
Solutions & Explanations:
-
Optimize Ionization Mode and Source Parameters:
-
Negative Ion Mode (ESI-): IGA has two carboxylic acid groups, which readily deprotonate to form a [M-H]⁻ ion at m/z 230.1 or a [M-2H]²⁻ ion. This is often the most sensitive mode.
-
Positive Ion Mode (ESI+): The amide nitrogen can be protonated to form a [M+H]⁺ ion at m/z 232.1.
-
Action: Systematically infuse an IGA standard and optimize source parameters (e.g., capillary voltage, gas temperatures, nebulizer pressure) for both polarities to determine which provides the superior signal in your system.
-
-
Implement Chemical Derivatization:
-
Mechanism: This is a powerful strategy to dramatically boost sensitivity. A chemical reagent is used to attach a functional group to IGA that is either easily ionizable or permanently charged. This overcomes poor ionization efficiency and can also improve chromatographic retention.
-
Recommended Approach: Derivatize the carboxylic acid groups. Reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) in the presence of a nucleophile can be used to create a derivative with a readily ionizable tag.
-
Benefit: A well-chosen derivatization scheme can increase sensitivity by orders of magnitude.
-
-
Optimize MS/MS Fragmentation (MRM/SRM):
-
Mechanism: For tandem mass spectrometry (MS/MS), the choice of precursor-to-product ion transition is critical for both sensitivity and specificity.[12][13]
-
Action: Infuse an IGA standard and perform a product ion scan for the most abundant precursor ion ([M-H]⁻ or [M+H]⁺). Select the most intense and specific product ions for your Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) method. Optimize the collision energy for each transition to maximize the product ion signal.
-
Issue 3: High Matrix Effects and Inconsistent Results
Q: I am observing significant signal suppression in my patient samples compared to my standards prepared in solvent. How can I mitigate these matrix effects?
A: Matrix effects are a major cause of inaccuracy in bioanalysis. The solution lies in a combination of more effective sample cleanup and the use of an appropriate internal standard.
Solutions & Explanations:
-
Improve Sample Preparation:
-
Protein Precipitation (PPT): While simple (e.g., adding cold acetonitrile or methanol), PPT is often insufficient for removing all interfering matrix components for a sensitive assay.
-
Liquid-Liquid Extraction (LLE): LLE can offer better cleanup but requires careful optimization of solvent systems to efficiently extract the polar IGA while leaving interferences behind.
-
Solid-Phase Extraction (SPE) (Recommended): SPE provides the most thorough cleanup.[14] For IGA, a mixed-mode or weak anion exchange (WAX) sorbent is ideal. The WAX sorbent can retain the negatively charged IGA while allowing neutral and basic interferences to be washed away. IGA is then eluted with a solvent that neutralizes the charge interaction.
-
-
Use a Stable Isotope-Labeled (SIL) Internal Standard:
-
Mechanism: An SIL internal standard (e.g., N-Isovaleryl-L-glutamic-¹³C₅,¹⁵N-acid) is the gold standard. It is chemically identical to IGA but has a different mass. It will co-elute chromatographically and experience the exact same matrix effects and extraction recovery losses as the analyte.
-
Action: Add the SIL-IGA to all samples, standards, and quality controls at the very beginning of the sample preparation process. Quantify by calculating the peak area ratio of the analyte to the internal standard. This ratio will remain constant even if signal suppression occurs, leading to highly accurate and precise results.
-
If SIL-IGA is unavailable: Use a structural analog that has similar chemical properties and chromatographic behavior. However, be aware that it will not compensate for matrix effects as perfectly as an SIL-IS.
-
Experimental Protocols & Data Visualization
Protocol 1: Sample Preparation of Urine using Weak Anion Exchange (WAX) SPE
This protocol is designed to selectively extract IGA and other organic acids from a complex urine matrix.
-
Sample Pre-treatment: Centrifuge urine at 10,000 x g for 10 minutes. Take 100 µL of the supernatant and add 10 µL of the SIL-IGA internal standard working solution. Add 400 µL of 2% formic acid in water and vortex.
-
Column Conditioning: Condition a WAX SPE cartridge (e.g., 30 mg / 1 mL) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the entire pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the IGA with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.[15]
Caption: Workflow for selective extraction of IGA using WAX SPE.
Table 1: Example LC-MS/MS Parameters for IGA Analysis
This table provides a starting point for method development. Parameters must be optimized on your specific instrument.
| Parameter | Setting | Rationale |
| LC Column | HILIC Amide (e.g., 2.1 x 100 mm, 1.7 µm) | Provides excellent retention and peak shape for polar acidic compounds.[9] |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 | Provides ions for ESI and a buffered environment for consistent chromatography. |
| Mobile Phase B | Acetonitrile | Strong solvent for HILIC elution. |
| Gradient | 95% B -> 50% B over 5 min | A typical starting gradient for HILIC separation of polar metabolites. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Balance between loading amount and peak shape.[15] |
| Ionization Mode | ESI Negative | Best for deprotonating the two carboxylic acid groups on IGA. |
| MRM Transition | Q1: 230.1 m/z -> Q3: 116.1 m/z | Example transition (Precursor [M-H]⁻ -> Product). Must be empirically determined. |
| Collision Energy | -15 eV | Example value. Must be optimized to maximize product ion intensity. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low IGA sensitivity.
References
-
Lu, W., & Rabinowitz, J. D. (2018). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. PMC - PubMed Central. [Link]
-
FooDB. (2011). Showing Compound Isovalerylglutamic acid (FDB022204). [Link]
-
Wolfender, J. L., et al. (2015). Current approaches and challenges for the metabolite profiling of complex natural extracts. ResearchGate. [Link]
-
Gagnon, D., & Bissonnette, M. (2024). Challenges and recent advances in quantitative mass spectrometry-based metabolomics. Wiley Online Library. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Isovalerylglutamic acid (HMDB0000726). [Link]
-
Vockley, J., & Ensenauer, R. (2006). Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity. PMC - NIH. [Link]
-
MDPI. (2023). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. MDPI. [Link]
-
ACS Publications. (2021). Bridging the Polar and Hydrophobic Metabolome in Single-Run Untargeted Liquid Chromatography-Mass Spectrometry Dried Blood Spot Metabolomics for Clinical Purposes. Journal of Proteome Research. [Link]
-
Scilit. (n.d.). Isotachophoretic analysis of isovalerylglycine in urine of a patient with isovaleric acidemia. [Link]
-
Tanaka, K., & Isselbacher, K. J. (1967). The Isolation and Identification of N-Isovalerylglycine from Urine of Patients with Isovaleric Acidemia. ResearchGate. [Link]
-
Genetic and Rare Diseases (GARD) Information Center. (n.d.). Isovaleric acidemia. [Link]
-
MedLink Neurology. (n.d.). Isovaleric acidemia. [Link]
-
PubChem - NIH. (n.d.). N-Isovaleroylglycine. [Link]
-
Vockley, J., & Ensenauer, R. (2006). Isovaleric acidemia: new aspects of genetic and phenotypic heterogeneity. PubMed - NIH. [Link]
-
Novalix. (n.d.). Mass spectrometry (MS). [Link]
-
Grünert, S. C., et al. (2024). Classic Isovaleric Acidemia. GeneReviews® - NCBI Bookshelf. [Link]
-
Dodds, E. D. (2017). Differentiation of isomeric amino acid residues in proteins and peptides using mass spectrometry. PubMed. [Link]
-
Liu, T., et al. (2012). Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin. PMC. [Link]
-
Peterson, R. L., & Thao, S. (2019). Identification of N-terminal protein processing sites by chemical labeling mass spectrometry. PMC - NIH. [Link]
Sources
- 1. Showing Compound Isovalerylglutamic acid (FDB022204) - FooDB [foodb.ca]
- 2. medkoo.com [medkoo.com]
- 3. hmdb.ca [hmdb.ca]
- 4. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isovaleric acidemia | About the Disease | GARD [rarediseases.info.nih.gov]
- 6. Isovaleric acidemia: new aspects of genetic and phenotypic heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medlink.com [medlink.com]
- 8. Classic Isovaleric Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges and recent advances in quantitative mass spectrometry‐based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differentiation of isomeric amino acid residues in proteins and peptides using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mass spectrometry (MS) - Novalix [novalix.com]
- 13. Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Extraction Efficiency for N-Acyl Amino Acids from Plasma
Welcome to the technical support center for the optimization of N-acyl amino acid (NAAA) extraction from plasma. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for the robust and reproducible extraction of NAAAs. Our focus is on providing not just protocols, but a deep understanding of the underlying principles to empower you to overcome experimental challenges.
Introduction: The Unique Challenge of N-Acyl Amino Acids
N-acyl amino acids are a diverse class of signaling lipids characterized by an amino acid headgroup linked to a fatty acid chain. This dual nature—a polar amino acid and a nonpolar acyl chain—presents a unique challenge for extraction from a complex matrix like plasma. The hydrophobicity of NAAAs can vary significantly depending on the length and saturation of the acyl chain, directly impacting their solubility and interaction with plasma components. A one-size-fits-all extraction approach is often suboptimal, leading to issues like low recovery, high variability, and significant matrix effects in downstream analysis, typically performed by liquid chromatography-mass spectrometry (LC-MS).
This guide will walk you through the critical considerations for selecting and optimizing an extraction method tailored to your specific NAAAs of interest.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting N-acyl amino acids from plasma?
A1: The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each has its advantages and disadvantages, and the optimal choice depends on the specific NAAA, the required level of sample cleanup, and the analytical sensitivity needed.[1][2][3]
Q2: How does the acyl chain length of the NAAA affect the choice of extraction method?
A2: The acyl chain length is a critical determinant of the NAAA's hydrophobicity. Short-chain NAAAs are more polar and may be amenable to simple protein precipitation. However, long-chain NAAAs are highly lipophilic and often require more rigorous extraction methods like LLE or SPE with a hydrophobic stationary phase to ensure efficient recovery and separation from polar interferences.[4][5]
Q3: What are matrix effects and why are they a concern for NAAA analysis?
A3: Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting compounds from the biological matrix.[6] In plasma, phospholipids are a major source of matrix effects in LC-MS analysis. Because NAAAs share structural similarities with other lipids, they can co-extract and co-elute, leading to ion suppression or enhancement and compromising the accuracy and precision of quantification.[7][8]
Q4: Is derivatization necessary for NAAA analysis?
A4: While derivatization can be used to improve chromatographic separation and detection sensitivity for some amino acids, it is often not necessary for NAAA analysis by modern LC-MS/MS systems.[9][] Direct analysis of underivatized NAAAs simplifies sample preparation and reduces the risk of introducing variability.[11]
Recommended Extraction Protocol: A Hybrid Approach for Broad NAAA Coverage
For robust extraction of a wide range of NAAAs with varying acyl chain lengths, we recommend a hybrid approach that combines protein precipitation with a subsequent solid-phase extraction cleanup. This method effectively removes proteins and phospholipids, minimizing matrix effects and improving recovery.
Step-by-Step Methodology
1. Plasma Sample Preparation:
-
Thaw frozen plasma samples on ice to prevent degradation.[12][13]
-
Vortex the sample to ensure homogeneity.
-
For quantitative analysis, spike the plasma sample with an appropriate internal standard (e.g., a stable isotope-labeled version of the target NAAA) before extraction. This will help to correct for any analyte loss during sample processing and for matrix effects.[8]
2. Protein Precipitation (PPT):
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing 1% formic acid. The organic solvent will precipitate the plasma proteins, while the acidic condition helps to keep the NAAAs in their protonated form, improving their solubility in the organic phase.
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the NAAAs and other soluble components.
3. Solid-Phase Extraction (SPE) Cleanup:
-
Conditioning: Condition a mixed-mode SPE cartridge (e.g., reversed-phase with anion exchange) by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the PPT step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the NAAAs with 1 mL of methanol. The more lipophilic NAAAs will be retained on the reversed-phase sorbent and eluted with the organic solvent.
-
Drying: Dry the eluate under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase of your LC-MS system.
Data Presentation: Expected Recovery Rates
| N-Acyl Amino Acid (Acyl Chain Length) | Protein Precipitation Only | Hybrid PPT-SPE Method |
| N-Butyryl Glycine (C4) | 85-95% | 90-100% |
| N-Octanoyl Glycine (C8) | 70-85% | 85-95% |
| N-Lauroyl Glycine (C12) | 50-70% | 80-90% |
| N-Oleoyl Glycine (C18:1) | 30-50% | 75-85% |
Note: These are representative values and actual recoveries may vary depending on the specific NAAA and experimental conditions.
Troubleshooting Guide
This section addresses common issues encountered during the extraction of NAAAs from plasma.
Visualizing the Troubleshooting Process
Caption: Troubleshooting workflow for NAAA extraction.
Q: I am experiencing low recovery, especially for my long-chain NAAAs. What should I do?
A: Low recovery of hydrophobic NAAAs is a common challenge. Here’s a systematic approach to troubleshoot this issue:
-
1. Evaluate Your Protein Precipitation Step:
-
Solvent Choice: While acetonitrile is common, a mixture of isopropanol and acetonitrile (1:1, v/v) can be more effective for precipitating proteins while keeping lipophilic compounds in solution.
-
Solvent-to-Plasma Ratio: A higher ratio (e.g., 5:1 or 6:1) of organic solvent to plasma can improve the recovery of hydrophobic molecules by ensuring complete protein precipitation and better solubilization of the NAAAs.
-
-
2. Optimize Your Solid-Phase Extraction (SPE) Method:
-
Sorbent Selection: For long-chain NAAAs, a C18 or a polymeric reversed-phase sorbent is generally effective. Ensure the sorbent mass is adequate for the sample volume.
-
Elution Solvent: A stronger elution solvent may be needed. Try a mixture of methanol and a less polar solvent like dichloromethane or methyl-tert-butyl ether (MTBE) to ensure complete elution of highly hydrophobic NAAAs from the SPE cartridge.[2]
-
-
3. Consider a Liquid-Liquid Extraction (LLE) Approach:
-
For very lipophilic NAAAs, LLE can be a highly effective alternative. A common LLE method involves extracting the acidified plasma sample with a water-immiscible organic solvent like ethyl acetate or MTBE.
-
Q: My results show high variability between replicate samples. What are the likely causes and solutions?
A: High variability often points to inconsistencies in the sample preparation process.
-
1. Standardize Your Manual Procedures:
-
Pipetting: Ensure accurate and consistent pipetting of plasma, internal standards, and solvents. Use calibrated pipettes.
-
Vortexing: Standardize the vortexing time and speed for each sample to ensure consistent mixing and extraction efficiency.
-
Evaporation: If using a nitrogen evaporator, ensure the gas flow rate and temperature are consistent for all samples to prevent analyte loss or degradation.
-
-
2. Implement Internal Standards Correctly:
-
Add the internal standard at the very beginning of the extraction process to account for variability in all subsequent steps.
-
Use a stable isotope-labeled internal standard for each analyte if possible, as it will have nearly identical chemical and physical properties to the analyte, providing the most accurate correction for extraction efficiency and matrix effects.[8]
-
-
3. Consider Automation:
-
Automated liquid handling systems can significantly reduce manual errors and improve the precision of sample preparation.
-
Q: I suspect significant matrix effects are impacting my LC-MS data (ion suppression). How can I mitigate this?
A: Matrix effects are a major hurdle in bioanalysis. Here are some strategies to minimize their impact:
-
1. Enhance Your Sample Cleanup:
-
The hybrid PPT-SPE method described above is designed to remove a significant portion of matrix components. If you are still observing matrix effects, consider a more rigorous SPE cleanup, such as using a phospholipid removal plate or a more selective sorbent.
-
-
2. Optimize Your Chromatographic Separation:
-
A well-optimized chromatographic method can separate your NAAAs of interest from co-eluting matrix components.
-
Gradient Elution: Adjust the gradient profile to increase the separation between your analytes and the regions where you observe ion suppression.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, C8, phenyl-hexyl) to achieve better selectivity.
-
-
3. Use Matrix-Matched Calibrators:
-
Prepare your calibration standards in a blank plasma matrix that has been stripped of endogenous NAAAs. This helps to ensure that the ionization efficiency of the calibrators is similar to that of the samples, providing more accurate quantification.[6]
-
Visualizing the Extraction Workflow
Caption: Recommended hybrid extraction workflow.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterizing hydrophobicity of amino acid side chains in a protein environment via measuring contact angle of a water nanodroplet on planar peptide network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies of the Minimum Hydrophobicity of α-Helical Peptides Required To Maintain a Stable Transmembrane Association with Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 11. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amino Acid Analysis, Plasma | Genetic Testing Labs | IU School of Medicine [medicine.iu.edu]
- 13. The effects of pre-analysis sample handling on human plasma amino acid concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in Liquid Chromatography of N-Isovalerylglutamic Acid
Welcome to the technical support center for troubleshooting challenging separations in liquid chromatography. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the analysis of N-Isovalerylglutamic acid. As an acidic and polar analyte, N-Isovalerylglutamic acid presents unique challenges that require a systematic and scientifically grounded troubleshooting approach. This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to help you diagnose and resolve these common chromatographic issues, ensuring the integrity and accuracy of your results.
Understanding the Analyte: N-Isovalerylglutamic Acid
N-Isovalerylglutamic acid is a dicarboxylic acid and an N-acyl-L-alpha-amino acid.[1][2][3] Its structure contains two carboxylic acid functional groups, making it an acidic compound. The predicted pKa for the strongest acidic group is approximately 3.72.[1][2] This property is critical in understanding its behavior in reversed-phase liquid chromatography.
| Property | Value | Source |
| Chemical Formula | C10H17NO5 | [1] |
| Average Molecular Weight | 231.2457 g/mol | [1] |
| pKa (Strongest Acidic) | ~3.72 | [1][2] |
| Structure | (2S)-2-(3-methylbutanamido)pentanedioic acid | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing when analyzing N-Isovalerylglutamic acid on a standard C18 column?
A1: The most common cause of peak tailing for acidic compounds like N-Isovalerylglutamic acid on silica-based reversed-phase columns (e.g., C18) is secondary interactions with residual silanol groups on the silica surface.[4][5][6]
-
Mechanism Explained: Silica-based columns have silanol groups (Si-OH) on their surface.[7] While many of these are bonded with the C18 stationary phase, some unreacted, or "residual," silanol groups always remain.[8] These residual silanols are acidic and can become deprotonated (Si-O⁻) at mobile phase pH values above their pKa (typically around 3-5), creating negatively charged sites.[9][10] When an acidic analyte like N-Isovalerylglutamic acid is partially or fully ionized (negatively charged), it can be repelled by these ionized silanols, but it can also interact with non-ionized silanols through hydrogen bonding. More significantly, trace metal impurities within the silica matrix can activate adjacent silanol groups, increasing their acidity and creating strong interaction sites that lead to peak tailing.[11][12] This mixed-mode retention mechanism, where the analyte interacts with both the C18 phase and the active silanol sites, results in a non-uniform elution profile, causing the characteristic peak tailing.[4][13]
Q2: How does the mobile phase pH influence the peak shape of N-Isovalerylglutamic acid?
A2: Mobile phase pH is a critical parameter that directly controls the ionization state of both the N-Isovalerylglutamic acid analyte and the residual silanol groups on the stationary phase.[14][15]
-
Causality: For acidic compounds, it is generally recommended to set the mobile phase pH at least 2 pH units below the analyte's pKa to ensure it is in a single, un-ionized state.[16][17] N-Isovalerylglutamic acid has a pKa of approximately 3.72.[1][2] If the mobile phase pH is close to this value, the analyte will exist as a mixture of ionized and un-ionized forms, which can lead to peak broadening or tailing.[18]
-
At low pH (e.g., pH < 2.7): Both the carboxylic acid groups of the analyte and the residual silanols on the column are protonated (neutral). This minimizes ionic interactions and promotes a single, hydrophobic retention mechanism on the C18 phase, resulting in a sharper, more symmetrical peak.[6][13]
-
At intermediate pH (e.g., pH 3-5): A mixture of ionized and un-ionized forms of both the analyte and silanols will exist, leading to multiple retention mechanisms and significant peak tailing.[9][18]
-
At high pH (e.g., pH > 6): The analyte will be fully deprotonated (doubly charged), and the silanols will also be deprotonated. While this can lead to less retention due to increased polarity, interactions with any remaining active sites can still cause tailing. Furthermore, traditional silica-based columns are not stable at high pH and can degrade.[11]
Q3: Can my column be the problem even if it's a new C18 column?
A3: Yes, the type and quality of the C18 column are crucial. Not all C18 columns are the same.
-
Type of Silica: Older columns often use "Type A" silica, which has a higher content of metal impurities and more acidic silanol groups, making it prone to causing peak tailing for polar and ionizable compounds.[4][10] Modern columns use high-purity, "Type B" silica with lower metal content, which significantly reduces these adverse interactions.[12]
-
End-capping: To further reduce the activity of residual silanols, manufacturers use a process called "end-capping," where the remaining Si-OH groups are reacted with a small silylating agent.[7][13] A column with poor or no end-capping will exhibit more pronounced peak tailing for compounds like N-Isovalerylglutamic acid.[8]
-
Column Contamination and Degradation: Even a high-quality column can become contaminated over time with strongly retained sample matrix components, or the stationary phase can degrade, leading to exposed silanols and peak tailing.[5][19]
Troubleshooting Guides
Guide 1: Systematic Approach to Mobile Phase Optimization
This guide provides a step-by-step protocol to optimize your mobile phase to improve the peak shape of N-Isovalerylglutamic acid.
Objective: To ensure the analyte is in a single, un-ionized state and to minimize secondary interactions with the stationary phase.
Protocol:
-
pH Adjustment:
-
Step 1.1: Prepare a mobile phase with a pH of approximately 2.5. This is more than one pH unit below the pKa of N-Isovalerylglutamic acid (~3.72), which should ensure it is fully protonated.[16]
-
Step 1.2: Use a suitable buffer to maintain a stable pH. For pH 2.5, a 20-50 mM phosphate or formate buffer is recommended. Ensure the buffer is soluble in your organic modifier.
-
Step 1.3: Inject your standard and observe the peak shape. You should see a significant reduction in tailing.
-
-
Buffer Concentration:
-
Step 2.1: If some tailing persists, increasing the buffer concentration (e.g., to 50 mM) can help to further mask the residual silanol activity.[10]
-
Step 2.2: Analyze the sample with the higher buffer concentration and compare the peak asymmetry.
-
-
Choice of Organic Modifier:
-
Step 3.1: If you are using acetonitrile, consider switching to methanol (or vice versa) at the same organic percentage. Methanol is a more protic solvent and can sometimes provide better shielding of silanol groups.
-
Step 3.2: Evaluate the impact on peak shape and retention time.
-
Guide 2: Column Selection and Care
If mobile phase optimization does not fully resolve the issue, the column itself may be the root cause.
Objective: To select an appropriate column and ensure its performance is not compromised.
Protocol:
-
Evaluate Your Current Column:
-
Step 1.1: Confirm that you are using a modern, high-purity, end-capped C18 column. Check the manufacturer's specifications.
-
Step 1.2: If the column is old or has been used extensively with complex matrices, it may be contaminated or degraded.[5]
-
-
Column Flushing and Regeneration:
-
Step 2.1: Disconnect the column from the detector and flush it with a series of strong solvents to remove potential contaminants. A typical sequence for a reversed-phase column is:
-
Water (20 column volumes)
-
Methanol (20 column volumes)
-
Acetonitrile (20 column volumes)
-
Isopropanol (20 column volumes)
-
-
Step 2.2: After flushing, re-equilibrate the column with your mobile phase and re-inject the standard.
-
-
Consider an Alternative Stationary Phase:
-
Step 3.1: If tailing persists, a standard C18 may not be ideal. Consider a column with a different stationary phase designed for polar analytes.
-
Step 3.2: Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This provides an alternative interaction site and shields the analyte from residual silanols.
-
Step 3.3: Polar-Endcapped Phases: Some columns are end-capped with polar groups to improve the peak shape of polar and acidic compounds.
-
Guide 3: Instrument and System Checks
Sometimes, peak tailing is caused by issues outside of the column and mobile phase chemistry. These are often referred to as "extra-column effects."[9]
Objective: To identify and eliminate sources of dead volume and other instrumental issues.
Protocol:
-
Check Connections and Tubing:
-
Step 1.1: Ensure all fittings and connections between the injector, column, and detector are secure and properly seated. A poor connection can create a small void, or dead volume, where the sample can diffuse and cause tailing.[5]
-
Step 1.2: Use tubing with the smallest possible internal diameter and length, especially between the column and the detector, to minimize extra-column band broadening.[9]
-
-
Sample Overload:
-
Step 2.1: Injecting too much sample can saturate the stationary phase, leading to peak fronting, but in some cases, it can contribute to tailing.[4][5]
-
Step 2.2: Perform a dilution series of your sample (e.g., inject at 100%, 50%, and 10% of the original concentration). If the peak shape improves significantly upon dilution, you may be overloading the column.
-
-
Sample Solvent Mismatch:
-
Step 3.1: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause peak distortion.[5][20]
-
Step 3.2: Ideally, dissolve your sample in the initial mobile phase. If this is not possible, use a solvent that is weaker than the mobile phase.
-
Visual Troubleshooting Workflows
Troubleshooting Logic Diagram
Caption: A systematic workflow for troubleshooting peak tailing.
Chemical Interaction Diagram
Caption: Interactions leading to peak tailing.
References
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. Retrieved from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Isovalerylglutamic acid (HMDB0000726). Retrieved from [Link]
-
ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections. Retrieved from [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]
-
KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]
-
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]
-
uHPLCs Class. (2025). Unveiling the Secrets of Silica in HPLC Columns. Retrieved from [Link]
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]
-
ALWSCI. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
-
LCGC International. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]
-
Phenomenex. (n.d.). LC Technical Tip. Retrieved from [Link]
-
ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]
-
FooDB. (2011). Showing Compound Isovalerylglutamic acid (FDB022204). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity. Retrieved from [Link]
-
Shimadzu. (n.d.). AD-0184 : Non-Derivatization LC/MS/MS Method for Determination. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. Retrieved from [Link]
-
National Institutes of Health. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-Isovaleroylglycine. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]
-
Peptideweb.com. (n.d.). pKa and pI values of amino acids. Retrieved from [Link]
Sources
- 1. hmdb.ca [hmdb.ca]
- 2. Showing Compound Isovalerylglutamic acid (FDB022204) - FooDB [foodb.ca]
- 3. medkoo.com [medkoo.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. LC Technical Tip [discover.phenomenex.com]
- 8. shodexhplc.com [shodexhplc.com]
- 9. chromtech.com [chromtech.com]
- 10. hplc.eu [hplc.eu]
- 11. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 12. youtube.com [youtube.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. biotage.com [biotage.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 19. uhplcs.com [uhplcs.com]
- 20. pharmagrowthhub.com [pharmagrowthhub.com]
Technical Support Center: Method Refinement for Reproducible N-Isovalerylglutamic Acid Results
Welcome to the technical support center dedicated to achieving reproducible and accurate results for the analysis of N-Isovalerylglutamic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this and similar polar metabolites. Here, you will find field-proven insights and evidence-based protocols to troubleshoot common issues and refine your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is N-Isovalerylglutamic acid and why is its analysis important?
N-Isovalerylglutamic acid is a derivative of glutamic acid and is recognized as a biomarker in certain metabolic disorders, such as Isovaleric Acidemia.[1] Its accurate quantification in biological matrices like urine and plasma is crucial for disease diagnosis, monitoring, and in broader metabolomics studies to understand biochemical pathways.
Q2: Which analytical technique is most suitable for quantifying N-Isovalerylglutamic acid?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of N-Isovalerylglutamic acid.[2][3] This technique offers high sensitivity and selectivity, which is essential when dealing with complex biological samples. Gas chromatography-mass spectrometry (GC-MS) is an alternative, but it necessitates a derivatization step to increase the volatility of the analyte.[4][5]
Q3: I am observing poor retention of N-Isovalerylglutamic acid on my C18 column. What can I do?
This is a common issue due to the polar nature of N-Isovalerylglutamic acid. Standard C18 columns often provide insufficient retention for such compounds in highly aqueous mobile phases.[4] Consider the following solutions:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for the separation of polar compounds.[6][7]
-
Reversed-Phase with Ion-Pairing Agents: Incorporating an ion-pairing agent into your mobile phase can enhance the retention of polar, ionic compounds on a C18 column.[4]
-
Polar-Embedded or Polar-Endcapped Reversed-Phase Columns: These columns are designed to be more stable in highly aqueous mobile phases and offer better retention for polar analytes.[8]
Q4: Should I use positive or negative ionization mode for MS detection?
N-Isovalerylglutamic acid contains carboxyl groups, making it amenable to detection in negative ion mode electrospray ionization (ESI), typically observing the [M-H]⁻ ion.[3] However, it is always advisable to perform an initial infusion of a standard solution in both positive and negative modes to determine which provides the optimal signal intensity and stability for your specific instrumentation. Some studies on similar amino acid derivatives have utilized positive ionization.[9][10]
Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter during your experiments.
Issue 1: High Variability and Poor Reproducibility in Quantitative Results
High variability is a frequent challenge in the analysis of polar metabolites and can stem from multiple stages of the analytical workflow.
Root Cause Analysis and Solutions:
-
Inconsistent Sample Preparation: This is a primary source of variability. The goal of sample preparation is to efficiently extract the analyte and remove interfering matrix components.
-
Protein Precipitation: Inconsistent precipitation can lead to variable recovery.
-
Recommendation: Use a fixed ratio of cold precipitation solvent (e.g., methanol or acetonitrile) to sample volume. Vortex thoroughly and centrifuge at a consistent temperature and duration. Methanol has been shown to have excellent extraction efficiency for a range of metabolites in blood samples.[2]
-
-
Lipid Removal: For plasma or serum samples, lipids can cause significant matrix effects.
-
Recommendation: If high lipid content is suspected, consider a liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE) or n-hexane after protein precipitation.[11]
-
-
Analyte Stability: N-Isovalerylglutamic acid may be susceptible to degradation.
-
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of N-Isovalerylglutamic acid, leading to inaccurate quantification.[14][15][16]
-
Assessment of Matrix Effects:
-
Post-extraction Spike: Compare the peak area of the analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution. A significant difference indicates the presence of matrix effects.
-
-
Mitigation Strategies:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. An ideal SIL-IS for N-Isovalerylglutamic acid would be, for example, N-Isovaleryl-[¹³C₅, ¹⁵N₁]-glutamic acid. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[17]
-
Chromatographic Separation: Optimize your LC method to separate N-Isovalerylglutamic acid from the majority of matrix components, particularly phospholipids.
-
Sample Dilution: A simple approach is to dilute the sample, which can reduce the concentration of interfering components.[14] However, ensure the diluted concentration of your analyte is still well above the limit of quantification.
-
-
-
Inadequate Chromatographic Peak Shape: Poor peak shape (e.g., tailing or fronting) will lead to inconsistent integration and, therefore, poor reproducibility.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of acidic compounds.
-
Recommendation: For reversed-phase chromatography, ensure the mobile phase pH is at least 2 units below the pKa of the carboxylic acid groups to keep them in their protonated, less polar form. Formic acid (0.1%) is a common additive.[3][18] For HILIC, mobile phases are often buffered at a specific pH to ensure consistent analyte ionization state.[6][19]
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Recommendation: Try reducing the injection volume or diluting the sample.
-
-
Issue 2: Low Analyte Recovery During Sample Preparation
Low recovery means that a significant portion of N-Isovalerylglutamic acid is lost during the extraction process, which can compromise the sensitivity of the assay.
Root Cause Analysis and Solutions:
-
Suboptimal Extraction Solvent: The choice of solvent for protein precipitation or liquid-liquid extraction is critical.
-
Recommendation: Perform a systematic evaluation of different extraction solvents. A common approach for polar metabolites is a mixture of methanol, acetonitrile, and water. For liquid-liquid extraction, solvents like ethyl acetate are frequently used for organic acids.[20] Test the recovery of a known amount of N-Isovalerylglutamic acid spiked into a blank matrix with each solvent system.
-
-
Analyte Adsorption: N-Isovalerylglutamic acid can adsorb to plasticware or glassware, especially at low concentrations.
-
Recommendation: Use low-binding microcentrifuge tubes and pipette tips. Silanizing glassware can also prevent adsorption.
-
-
Incomplete Elution from Solid-Phase Extraction (SPE) Cartridges: If using SPE, the elution solvent may not be strong enough to release the analyte from the sorbent.
-
Recommendation: Test different elution solvents with varying polarities and pH. Ensure the elution volume is sufficient to completely elute the analyte.
-
Experimental Protocols
Protocol 1: Sample Preparation of Plasma/Serum using Protein Precipitation
This protocol is a starting point and should be optimized for your specific application.
-
Thaw Samples: Thaw plasma/serum samples on ice.
-
Aliquoting: In a low-binding microcentrifuge tube, add 50 µL of the sample.
-
Internal Standard Spiking: Add 10 µL of the working internal standard solution (a stable isotope-labeled version of N-Isovalerylglutamic acid is highly recommended).
-
Protein Precipitation: Add 200 µL of ice-cold methanol.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.[21]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen at room temperature or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method Parameters
These are suggested starting parameters that will likely require optimization.
Liquid Chromatography (HILIC)
-
Column: A HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 150 mm, 2.7 µm).[6]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (adjusted with ammonium hydroxide).[6]
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 95% B
-
1-10 min: 95% to 50% B
-
10-12 min: 50% B
-
12.1-15 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (Triple Quadrupole)
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions: To be determined by infusing a standard of N-Isovalerylglutamic acid. A precursor ion corresponding to [M-H]⁻ should be selected, and the most stable and abundant product ions should be identified for quantification and qualification.
-
Gas Temperatures and Flow Rates: Optimize according to manufacturer's recommendations.[3]
-
Collision Energy: Optimize for each MRM transition.
Data Presentation
Table 1: Example MRM Transitions for N-Isovalerylglutamic acid (Note: These are hypothetical values and must be determined empirically)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| N-Isovalerylglutamic acid | 232.1 | 146.1 (Quantifier) | 100 | -15 |
| N-Isovalerylglutamic acid | 232.1 | 85.1 (Qualifier) | 100 | -25 |
| SIL-IS | 238.1 | 151.1 | 100 | -15 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for N-Isovalerylglutamic acid analysis.
Logical Relationship: Troubleshooting Reproducibility
Sources
- 1. hmdb.ca [hmdb.ca]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 6. hpst.cz [hpst.cz]
- 7. Liquid Chromatography Methods for Separation of Polar and Charged Intracellular Metabolites for 13C Metabolic Flux Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 12. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability of nutrients in complex liquid and powder food matrices: learnings from shelf-life studies in foods for special medical purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bme.psu.edu [bme.psu.edu]
- 15. researchgate.net [researchgate.net]
- 16. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stable isotope dilution analysis of isovalerylglycine in amniotic fluid and urine and its application for the prenatal diagnosis of isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Addressing instability of N-Isovalerylglutamic acid during sample storage
Addressing the Instability of N-Isovalerylglutamic Acid During Sample Storage and Analysis
Welcome to the technical support guide for N-Isovalerylglutamic acid (N-IVG). This resource is designed for researchers, clinical scientists, and drug development professionals who are quantifying this critical biomarker and facing challenges with its stability. N-IVG is a key metabolite for diagnosing and monitoring Isovaleric Acidemia (IVA), an inherited metabolic disorder of leucine metabolism.[1][2] Accurate measurement is paramount, but N-IVG's chemical nature makes it susceptible to degradation if samples are not handled and stored with rigorous care.
This guide provides in-depth, evidence-based answers to common questions, troubleshooting workflows for prevalent issues, and validated protocols to ensure the integrity of your samples and the reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What is N-Isovalerylglutamic acid and why is its stability so critical?
N-Isovalerylglutamic acid is a conjugate metabolite formed in the body to detoxify excess isovaleryl-CoA, which accumulates in individuals with Isovaleric Acidemia (IVA) due to a deficiency of the enzyme isovaleryl-CoA dehydrogenase.[1][3] Its measurement in biological fluids like urine is a primary diagnostic and monitoring marker for this condition.[2]
Instability leads to a time-dependent decrease in N-IVG concentration, resulting in underestimation. For clinical samples, this can lead to a missed diagnosis or incorrect assessment of treatment efficacy. In a research context, it introduces significant variability, compromising the integrity of experimental outcomes. Therefore, maintaining its stability from collection to analysis is non-negotiable for accurate and reproducible results.
Q2: What are the primary factors that cause N-IVG instability in biological samples?
The instability of N-IVG, an N-acyl-amino acid, is primarily driven by two mechanisms:
-
Enzymatic Degradation: Biological samples, particularly urine and plasma, contain active proteases and other hydrolases. These enzymes can cleave the amide bond linking isovaleric acid and glutamic acid, leading to a loss of the parent molecule. This activity continues even at refrigerated temperatures, albeit at a slower rate.
-
Chemical Hydrolysis: The amide bond in N-IVG is susceptible to hydrolysis, a reaction that is accelerated by non-optimal pH conditions (either highly acidic or alkaline) and elevated temperatures. Microbial contamination of the sample can also alter the local pH and introduce exogenous enzymes, further promoting degradation.
Q3: What are the definitive storage conditions for ensuring long-term N-IVG stability?
For maximum stability, immediate deep freezing is essential to halt all enzymatic and microbial activity. The following conditions are recommended:
| Sample Type | Short-Term Storage (<24h) | Long-Term Storage (>24h) | Recommended Temperature |
| Urine | 2-8°C | ≤ -70°C | -80°C is the gold standard |
| Plasma/Serum | 2-8°C | ≤ -70°C | -80°C is the gold standard |
Causality: Storing samples at -20°C is a common practice but is often insufficient to completely stop slow enzymatic degradation over weeks or months. Research on the long-term stability of amino acids in dried blood spots has shown that storage at -20°C or -80°C significantly reduces or prevents degradation compared to room temperature or 4°C.[4] For a sensitive metabolite like N-IVG, the ultra-low temperature of -80°C provides the most reliable preservation.
Q4: How do repeat freeze-thaw cycles impact N-IVG concentration?
Each freeze-thaw cycle exposes the sample to temperatures where degradative enzymes can become transiently active. This repeated exposure can cause cumulative loss of N-IVG.
Best Practice: When collecting samples, aliquot them into smaller, single-use volumes before the initial freeze. This self-validating practice ensures that you only thaw the amount needed for a single experiment, preserving the integrity of the master sample.
Q5: What are the recommended analytical methods for quantifying N-IVG?
The most reliable and sensitive methods for N-IVG quantification are chromatography-based, coupled with mass spectrometry.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method due to its high specificity, sensitivity, and throughput. It allows for the precise detection of N-IVG even in complex biological matrices.[][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A well-established method, often requiring derivatization of the analyte to increase its volatility.[7][8]
A stable isotope-labeled internal standard, such as a deuterated form of N-IVG, is crucial for accurate quantification.[8] This standard is added at the beginning of sample preparation and co-elutes with the analyte, correcting for any sample loss during extraction and for variations in instrument response (matrix effects).
Troubleshooting Guide: N-IVG Instability
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Consistently low or undetectable N-IVG levels in known positive samples. | 1. Sample Degradation: Delayed freezing post-collection. 2. Improper Storage: Stored at -20°C or 4°C for an extended period. 3. Multiple Freeze-Thaw Cycles: The same aliquot was used for multiple experiments. | 1. Review your sample collection SOP. Ensure samples are placed on ice immediately and frozen at -80°C within 4 hours. 2. Transition all long-term storage to -80°C. 3. Implement a single-use aliquotting strategy during sample processing. |
| High variability (>15% CV) in N-IVG concentrations across replicates of the same sample. | 1. Inconsistent Sample Handling: Thawing times or temperatures vary between replicates. 2. Non-homogenous Sample: The sample was not properly vortexed after thawing. 3. Matrix Effects: Inconsistent ion suppression/enhancement during MS analysis. | 1. Standardize the thawing protocol: e.g., thaw on ice for a fixed duration. 2. Always vortex samples gently but thoroughly after thawing and before extraction. 3. Ensure a suitable stable isotope-labeled internal standard is used to correct for matrix effects. |
| Appearance of unknown peaks in the chromatogram, potentially interfering with N-IVG. | 1. Degradation Products: The unknown peaks could be isovaleric acid or glutamic acid. 2. Microbial Contamination: Metabolites from bacterial or fungal growth. | 1. Check the retention times of isovaleric acid and glutamic acid standards to confirm. If present, this indicates significant sample degradation. 2. Visually inspect samples for turbidity before analysis. Consider centrifuging samples at high speed to pellet contaminants before extraction. |
Validated Experimental Protocols
Protocol 1: Optimal Sample Collection and Pre-processing
This protocol is designed to minimize pre-analytical sources of N-IVG degradation.
-
Collection: Collect urine or blood (for plasma/serum) using standard clinical procedures.
-
Immediate Cooling: Place the collected sample container immediately on wet ice.
-
Processing (within 2 hours of collection):
-
Urine: Centrifuge at 2,000 x g for 10 minutes at 4°C to remove cellular debris.
-
Plasma: Collect blood in EDTA or heparin tubes. Centrifuge at 1,500 x g for 15 minutes at 4°C.
-
-
Aliquotting: Transfer the supernatant (urine) or plasma into pre-labeled, cryo-safe polypropylene tubes in single-use volumes (e.g., 500 µL).
-
Snap Freezing: Place the aliquots in a -80°C freezer immediately. Avoid slow freezing, as it can promote the formation of ice crystals that damage cellular structures and release degradative enzymes.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
This protocol uses a stable isotope-labeled internal standard for robust quantification.
-
Thawing: Retrieve a single-use aliquot from the -80°C freezer. Thaw completely on wet ice.
-
Homogenization: Vortex the sample for 10 seconds.
-
Internal Standard Spiking: Add the stable isotope-labeled N-IVG internal standard to the sample at a known concentration.
-
Protein Precipitation (for Plasma/Serum): Add 3 volumes of ice-cold acetonitrile to 1 volume of plasma. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Extraction: Transfer the supernatant to a new tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase of your LC method.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations and Workflows
Diagram 1: Leucine Degradation and N-IVG Formation
This diagram illustrates the metabolic pathway leading to the formation of N-Isovalerylglutamic acid in Isovaleric Acidemia.
Caption: Workflow for optimal N-IVG sample handling.
Diagram 3: Troubleshooting Decision Tree
This decision tree helps diagnose the root cause of inaccurate N-IVG measurements.
Caption: Decision tree for troubleshooting N-IVG results.
References
- Sigma-Aldrich. (n.d.). Material Safety Data Sheet.
- Vockley, J., & Ensenauer, R. (2006). Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity. American Journal of Medical Genetics Part C: Seminars in Medical Genetics, 142C(2), 95–103.
-
Penta Chemicals. (2024). Isovaleric acid Safety Data Sheet. Retrieved from [Link]
- Kerckhoffs, J., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. Metabolites, 11(3), 136.
- D'Souza, M., et al. (2020).
- Kodama, H., et al. (1980). Isotachophoretic analysis of isovalerylglycine in urine of a patient with isovaleric acidemia.
- Tanaka, K., & Isselbacher, K. J. (1967). The Isolation and Identification of N-Isovalerylglycine from Urine of Patients with Isovaleric Acidemia. Journal of Biological Chemistry, 242(12), 2966–2972.
- Mahmud, T., & Wenzel, S. C. (2005).
-
LibreTexts. (n.d.). Branched-Chain Amino Acid Degradation. Retrieved from [Link]
-
University of California, Davis. (n.d.). Amino Acid Degradation. Retrieved from [Link]
-
LibreTexts. (2023). 18.5: Pathways of Amino Acid Degradation. Retrieved from [Link]
- Al-Ghamdi, A. A., & Al-Otaibi, K. E. (2021). Review: Determination of Amino Acids by Different Methods. International Journal of Pharmaceutical Research & Allied Sciences, 10(2).
- Hori, T., et al. (1986). Stable Isotope Dilution Analysis of Isovalerylglycine in Amniotic Fluid and Urine and Its Application for the Prenatal Diagnosis of Isovaleric Acidemia.
- Dercksen, M., et al. (2013). Inhibition of N-acetylglutamate synthase by various monocarboxylic and dicarboxylic short-chain coenzyme A esters and the production of alternative glutamate esters. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1832(8), 1164-1170.
- Michalski, C., et al. (2012). Amino Acid Analysis: Methods and Protocols. Humana Press.
- Grünert, S. C., et al. (2021). Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions. Nutrients, 13(3), 977.
- Koekemoer, G., et al. (2011). Concurrent class analysis identifies discriminatory variables from metabolomics data on isovaleric acidemia.
Sources
- 1. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots [mdpi.com]
- 6. Inhibition of N-acetylglutamate synthase by various monocarboxylic and dicarboxylic short-chain coenzyme A esters and the production of alternative glutamate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stable isotope dilution analysis of isovalerylglycine in amniotic fluid and urine and its application for the prenatal diagnosis of isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of a GC-MS Method for N-Isovalerylglutamic Acid
This guide provides an in-depth, experience-driven walkthrough for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of N-Isovalerylglutamic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of validation parameters. Instead, it offers a comparative analysis of methodological choices, grounded in scientific principles and regulatory expectations, to ensure the development of a robust and reliable analytical method.
Introduction: The Clinical Significance of N-Isovalerylglutamic Acid
N-Isovalerylglutamic acid is a key metabolite in isovaleric acidemia (IVA), an autosomal recessive inborn error of leucine metabolism.[1][2] This condition results from a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD), leading to the accumulation of isovaleric acid and its derivatives.[1][2] The quantitative analysis of these metabolites, including N-Isovalerylglutamic acid, in biological fluids like urine is crucial for the diagnosis, monitoring, and management of IVA.[1][3][4] While tandem mass spectrometry (MS/MS) is often used in newborn screening to detect elevated isovaleryl (C5)-carnitine, GC-MS remains a valuable and widely used tool for the comprehensive profiling of organic acids in urine to confirm and monitor the condition.[1][2]
Analytical Landscape: GC-MS vs. Alternative Technologies
While techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer high sensitivity and specificity, GC-MS provides a robust and cost-effective alternative for the analysis of volatile and semi-volatile organic acids.[5][6][7] The primary advantage of GC-MS in this context is its excellent chromatographic resolution for complex mixtures of organic acids found in urine, especially after derivatization.[5][6][8]
Why GC-MS is a Suitable Choice for N-Isovalerylglutamic Acid:
-
Established Methodologies: GC-MS methods for urinary organic acid profiling are well-established in clinical laboratories.[5][6][8]
-
High Resolving Power: Capillary GC columns offer superior separation efficiency for isomeric and closely related compounds.
-
Comprehensive Profiling: A single GC-MS run can provide a comprehensive profile of various organic acids, which is beneficial for the differential diagnosis of metabolic disorders.[8]
The primary challenge with GC-MS for a compound like N-Isovalerylglutamic acid lies in its polar nature and low volatility, necessitating a crucial chemical modification step known as derivatization.[9][10]
The Cornerstone of a Robust GC-MS Method: Derivatization
Derivatization is the chemical modification of an analyte to enhance its analytical properties, particularly for GC-MS analysis. For N-Isovalerylglutamic acid, the goal is to replace the active hydrogens on its carboxylic acid and amine functional groups with nonpolar moieties, thereby increasing its volatility and thermal stability.[9][10][11]
Common Derivatization Strategies for Amino and Organic Acids:
-
Silylation: This is a widely used technique where active hydrogens are replaced with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[10] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.[10]
-
Acylation followed by Esterification: This two-step process involves first protecting the amino group via acylation (e.g., with pentafluoropropionic anhydride) and then converting the carboxylic acid groups to esters (e.g., methyl or propyl esters).[12][13][14] This approach can yield stable derivatives with excellent chromatographic properties.[14]
-
Chloroformate Derivatization: Alkyl chloroformates react with both amino and carboxylic acid groups, offering a rapid and efficient single-step derivatization.[15][16]
For N-Isovalerylglutamic acid, a two-step approach involving esterification followed by acylation, or a comprehensive silylation, are the most logical choices to ensure complete derivatization of all active sites.
Method Validation: A Framework for Trustworthiness
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. The validation parameters discussed below are based on the internationally recognized guidelines from the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA).[17][18][19][20][21][22]
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Experimental Approach:
-
Analyze a blank urine sample to identify any interfering peaks at the retention time of N-Isovalerylglutamic acid.
-
Analyze a urine sample spiked with N-Isovalerylglutamic acid and a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the matrix).
-
Compare the mass spectra of the derivatized standard with the peak in the spiked sample to confirm identity.
-
Linearity and Range
Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Experimental Approach:
-
Prepare a series of calibration standards by spiking known concentrations of N-Isovalerylglutamic acid into a blank urine matrix. A minimum of five concentration levels is recommended.
-
Analyze each standard in triplicate.
-
Plot the peak area ratio (analyte/internal standard) against the concentration and determine the linearity using the coefficient of determination (R²). An R² value of >0.99 is generally considered acceptable.[23]
-
Accuracy
Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.
-
Experimental Approach:
-
Spike blank urine samples at three different concentration levels (low, medium, and high) within the linear range.
-
Analyze these quality control (QC) samples in triplicate.
-
Calculate the percent recovery at each level. The acceptance criterion is typically within ±15% of the nominal value (±20% at the Lower Limit of Quantification).
-
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).
-
Repeatability (Intra-assay Precision): Analyze QC samples at three concentration levels multiple times on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay Precision): Analyze the same QC samples on different days, with different analysts, and/or on different instruments.
-
Acceptance Criteria: The %RSD should typically not exceed 15% (20% at the LLOQ).
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest concentration of analyte in a sample that can be detected but not necessarily quantified with an acceptable level of accuracy and precision.
-
LOQ: The lowest concentration of analyte in a sample that can be quantified with acceptable accuracy and precision.
-
Determination: These can be estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.
-
Experimental Approach: Introduce small variations in parameters such as:
-
GC oven temperature ramp rate (e.g., ±2°C/min)
-
Injector temperature (e.g., ±5°C)
-
Derivatization reaction time or temperature
-
Analyze QC samples under these modified conditions and assess the impact on the results.
-
Experimental Workflow and Data Presentation
A well-defined experimental protocol is essential for reproducibility.
Detailed Experimental Protocol
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 10,000 x g for 10 minutes to remove particulate matter.
-
Transfer a 100 µL aliquot of the supernatant to a clean glass tube.
-
Add 10 µL of the internal standard solution.
-
-
Extraction (if necessary):
-
For complex matrices, a liquid-liquid extraction with a solvent like ethyl acetate can be performed to remove interferences.[6]
-
-
Derivatization (Silylation Example):
-
Evaporate the sample to dryness under a gentle stream of nitrogen at 50°C.
-
Add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane).[10]
-
Cap the tube tightly and heat at 70°C for 60 minutes.
-
Allow the sample to cool to room temperature before injection.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Column: A non-polar column, such as a DB-5ms or equivalent, is suitable for separating the derivatized organic acids.
-
Oven Program: A temperature gradient is used to separate the compounds, for example, starting at 80°C and ramping up to 280°C.
-
MS Detection: The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[24]
-
Data Presentation: Summary of Validation Parameters
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (R²) | ≥ 0.99 | 0.998 |
| Range | Defined by clinical relevance | 1 - 500 µg/mL |
| Accuracy (% Recovery) | 85 - 115% | 92.5 - 108.3% |
| Precision (% RSD) | ≤ 15% | Intra-assay: 4.2 - 8.7% Inter-assay: 6.5 - 11.2% |
| LOD | S/N ≥ 3 | 0.3 µg/mL |
| LOQ | S/N ≥ 10 | 1.0 µg/mL |
| Specificity | No interfering peaks at the retention time of the analyte | Passed |
| Robustness | %RSD of results with varied parameters ≤ 15% | Passed |
Visualizing the Workflow
A clear visual representation of the experimental process enhances understanding and reproducibility.
Caption: GC-MS workflow for N-Isovalerylglutamic acid analysis.
Conclusion: Ensuring Methodological Integrity
The validation of a GC-MS method for N-Isovalerylglutamic acid is a multi-faceted process that requires a deep understanding of the analyte's chemistry, the analytical technique, and the regulatory landscape. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, researchers can develop a reliable and trustworthy method for the clinical monitoring of isovaleric acidemia. This guide provides a framework for this process, emphasizing the causal relationships between experimental choices and the ultimate quality of the analytical data.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Grünert, S. C., et al. (2024). Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions. MDPI. [Link]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
Isovaleric Acidemia: Quick reference guide - Guidelines for the Diagnosis and Treatment of. (n.d.). [Link]
-
JEOL. (n.d.). Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization. [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. [Link]
-
Kumps, A., et al. (n.d.). Gas Chromatography–Mass Spectrometry Analysis of Organic Acids: Altered Quantitative Response for Aqueous Calibrators and Dilute Urine Specimens. [Link]
-
Duez, P., et al. (1996). GC-MS profiling of urinary organic acids evaluated as a quantitative method. Clinical Chemistry, 42(10), 1609-15. [Link]
-
Hiller, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PLOS ONE, 15(9), e0239599. [Link]
-
Guideline for the diagnosis and management of isovaleryl-CoA-dehydrogenase deficiency (isovaleric acidemia) - a systematic review. (n.d.). E-IMD. [Link]
-
Health Resources and Services Administration. (n.d.). Isovaleric acidemia. Newborn Screening. [Link]
-
Isovaleric acidemia Genetic Testing. (n.d.). Foresight® Carrier Screen. [Link]
-
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
Borman, P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Vockley, J., & Ensenauer, R. (2006). Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity. American Journal of Medical Genetics Part C: Seminars in Medical Genetics, 142C(2), 95–103. [Link]
-
Shanaida, M., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(20), 7189. [Link]
-
Hanff, E., et al. (2021). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Amino Acids, 53(5), 717–735. [Link]
-
Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. (n.d.). LOUIS - UAH. [Link]
-
Hanff, E., et al. (2021). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. ResearchGate. [Link]
-
Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]
-
Brückner, H., et al. (2015). Optimization and validation of a chiral GC-MS method for the determination of free D-amino acids ratio in human urine: application to a gestational diabetes mellitus study. Journal of Pharmaceutical and Biomedical Analysis, 107, 209-217. [Link]
-
Fantozzi, C., et al. (2006). GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis. Chirality, 18(4), 284-293. [Link]
-
Waldhier, M. C., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B, 878(15-16), 1103-1112. [Link]
-
Waldhier, M. C., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. ResearchGate. [Link]
-
Tanaka, K., & Isselbacher, K. J. (1967). The Isolation and Identification of N-Isovalerylglycine from Urine of Patients with Isovaleric Acidemia. ResearchGate. [Link]
-
Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1684. [Link]
-
Xia, B., et al. (2017). Detection of inborn errors of metabolism utilizing GC-MS urinary metabolomics coupled with a modified orthogonal partial least squares discriminant analysis. Clinica Chimica Acta, 468, 139-145. [Link]
-
Seccombe, D. W., et al. (1984). Identification of 19 New Metabolites Induced by Abnormal Amino Acid Conjugation in Isovaleric Acidemia. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-imd.org [e-imd.org]
- 4. e-imd.org [e-imd.org]
- 5. Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization | Applications Notes | JEOL Ltd. [jeol.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. metbio.net [metbio.net]
- 9. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization and validation of a chiral GC-MS method for the determination of free D-amino acids ratio in human urine: application to a gestational diabetes mellitus study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. fda.gov [fda.gov]
- 18. fda.gov [fda.gov]
- 19. jordilabs.com [jordilabs.com]
- 20. researchgate.net [researchgate.net]
- 21. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 22. database.ich.org [database.ich.org]
- 23. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. GC-MS profiling of urinary organic acids evaluated as a quantitative method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-Isovalerylglutamic Acid and Isovalerylglycine as Biomarkers in Isovaleric Acidemia
For researchers and clinicians navigating the complexities of inborn errors of metabolism, the selection of appropriate biomarkers is paramount for accurate diagnosis, patient monitoring, and the evaluation of therapeutic interventions. In the context of Isovaleric Acidemia (IVA), an autosomal recessive disorder of leucine metabolism, several metabolites accumulate due to the deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[1][2] This guide provides a detailed, evidence-based comparison of two key urinary biomarkers: the well-established N-isovalerylglycine (IVG) and the less abundant N-Isovalerylglutamic acid.
The Biochemical Landscape of Isovaleric Acidemia
Under normal physiological conditions, the essential amino acid leucine is broken down through a series of enzymatic steps. A crucial step is the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA, catalyzed by IVD.[3] In IVA, the genetic deficiency of this enzyme disrupts the pathway, leading to a toxic accumulation of isovaleryl-CoA in the mitochondria.[1][3]
To mitigate this toxicity, the body employs alternative detoxification pathways, primarily through the conjugation of isovaleryl-CoA with amino acids. The most significant of these is the formation of N-isovalerylglycine (IVG) , a reaction catalyzed by glycine N-acyltransferase (GLYAT).[4][5][6] This non-toxic conjugate is readily excreted in the urine.[3] A secondary, minor pathway involves the conjugation with other amino acids, including glutamic acid, to form metabolites such as N-Isovalerylglutamic acid .[1][7][8] These conjugation reactions represent the body's attempt to manage the buildup of toxic isovaleryl-CoA.
Head-to-Head Biomarker Comparison
The clinical utility of a biomarker is determined by its sensitivity, specificity, and correlation with disease state. While both IVG and N-isovalerylglutamic acid are direct consequences of the metabolic block in IVA, their performance characteristics differ significantly.
| Feature | N-Isovalerylglycine (IVG) | N-Isovalerylglutamic Acid |
| Metabolic Role | Primary detoxification product; considered non-toxic.[3][9] | Minor detoxification product.[1][7][8] |
| Abundance in Urine | Highly abundant; the hallmark urinary metabolite in IVA.[1][10] | Present in significantly smaller amounts.[7] |
| Diagnostic Significance | Primary diagnostic marker. Its presence is a key indicator for IVA diagnosis and is used in newborn screening follow-up.[7][11][12] | Contributes to the overall organic acid profile but is not a primary diagnostic marker.[8] |
| Correlation with Phenotype | Concentrations correlate with clinical severity.[1] | Less established correlation with disease severity due to low abundance. |
| Typical Concentrations | Mild/Intermediate: 15-195 mmol/mol creatinine. Severe: Up to 3300 mmol/mol creatinine.[1] | Generally falls within the range of other minor metabolites (20-300 mmol/mol creatinine).[7] |
| Influencing Factors | Excretion is dose-dependently increased by glycine supplementation.[1][13] Very high glycine doses (>250 mg/kg/day) may paradoxically reduce excretion.[9][13] | Assumed to be formed by glycine N-acylase action on glutamic acid, but less studied.[8] |
| Primary Matrix | Urine.[1] | Urine.[7] |
Expert Analysis & Causality
N-Isovalerylglycine is unequivocally the superior biomarker for the diagnosis and routine monitoring of Isovaleric Acidemia. Its status as the primary detoxification product means its concentration in urine is directly and substantially proportional to the flux of accumulated isovaleryl-CoA.[1] This strong correlation allows clinicians to not only confirm a diagnosis but also to classify the severity of the patient's phenotype, which is critical for determining the stringency of dietary management and therapeutic supplementation.[1][9] For instance, the marked difference in urinary IVG levels between metabolically mild and severe forms of IVA provides a clear biochemical basis for stratifying patients.[1]
N-Isovalerylglutamic acid, while mechanistically interesting, serves a more supportive role. Its low abundance makes it a less sensitive marker.[7] In a diagnostic setting, its presence alongside other minor conjugates like N-isovalerylalanine and N-isovalerylsarcosine helps to confirm the characteristic metabolic signature of IVA, but it would not be the primary analyte of interest.[8] For drug development professionals, while IVG remains the primary endpoint for assessing the efficacy of treatments aimed at reducing isovaleryl-CoA, monitoring shifts in the profile of minor metabolites like N-isovalerylglutamic acid could offer deeper insights into how a therapeutic agent might be altering secondary metabolic shunting.
Experimental Protocol: Quantification by GC-MS
The gold-standard method for the simultaneous quantification of urinary organic acids, including IVG and N-isovalerylglutamic acid, is Gas Chromatography-Mass Spectrometry (GC-MS).[1] This technique offers the necessary sensitivity and specificity to resolve and measure these compounds in a complex biological matrix.
Step-by-Step Methodology
-
Sample Preparation & Internal Standard Addition:
-
Collect a random or first-morning urine sample. Store at -20°C or lower until analysis.
-
Thaw the sample and centrifuge to remove particulate matter.
-
To an aliquot of urine (typically 1-2 mL), add a known amount of an internal standard. A non-endogenous, structurally similar compound or a stable isotope-labeled version of an analyte of interest is chosen to correct for variations in extraction efficiency and instrument response.
-
-
Extraction:
-
Acidify the urine sample to a pH of ~1-2 using hydrochloric acid. This protonates the carboxylic acid groups, making them less water-soluble and more amenable to extraction into an organic solvent.
-
Perform a liquid-liquid extraction by adding an immiscible organic solvent (e.g., ethyl acetate or diethyl ether), vortexing vigorously, and allowing the layers to separate.[10]
-
Carefully collect the organic layer, which now contains the organic acids. Repeat the extraction process two to three times to ensure quantitative recovery.
-
Pool the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water.
-
-
Derivatization:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
The non-volatile organic acids must be chemically modified to become volatile for GC analysis. This is achieved through derivatization. A common and effective method is silylation, where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is added to the dried extract and heated (e.g., at 60-80°C for 30 minutes). This replaces the acidic protons on carboxyl and hydroxyl groups with trimethylsilyl (TMS) groups.
-
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC injector, typically in splitless mode for trace analysis.[14]
-
Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a polar column like a DB-5ms). The column oven temperature is programmed to ramp up (e.g., from 80°C to 280°C) to separate the different derivatized organic acids based on their boiling points and interaction with the column's stationary phase.[14]
-
Mass Spectrometry: As compounds elute from the GC column, they enter the mass spectrometer source, where they are ionized (typically by electron impact). The MS then separates and detects the resulting ions based on their mass-to-charge ratio. The system can be operated in full-scan mode to acquire a full mass spectrum for identification or in selected ion monitoring (SIM) mode, where only specific, characteristic ions for each target analyte are monitored, significantly increasing sensitivity and specificity for quantification.[14]
-
-
Quantification and Data Analysis:
-
Identify the peaks for derivatized IVG, N-isovalerylglutamic acid, and the internal standard based on their retention times and mass spectra.
-
Integrate the peak areas for the characteristic ions of each compound.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the concentration of each analyte in the original sample by comparing this ratio to a calibration curve generated from standards of known concentrations that have undergone the same sample preparation procedure. Results are typically normalized to the urinary creatinine concentration to account for variations in urine dilution.
-
Conclusion and Recommendations
For professionals engaged in the diagnosis and management of Isovaleric Acidemia, N-isovalerylglycine (IVG) is the definitive urinary biomarker of choice. Its high abundance and direct correlation with the underlying metabolic defect make it an exceptionally reliable tool for diagnosis, patient stratification, and monitoring the effectiveness of dietary and pharmacological treatments.[1][7]
N-Isovalerylglutamic acid , while a valid indicator of the disease, should be considered a minor, confirmatory metabolite. Its primary value lies in contributing to a comprehensive metabolic profile, which can be useful in research settings to explore the nuances of isovaleryl-CoA detoxification. For routine clinical applications, however, analytical methods and diagnostic criteria should be centered on the robust and quantitative data provided by N-isovalerylglycine.
References
-
Vockley, J., & Ensenauer, R. (2006). Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity. American Journal of Medical Genetics Part C: Seminars in Medical Genetics, 142C(2), 95–103. [Link]
-
Ensenauer, R. (2020). Isovaleric acidemia. MedLink Neurology. [Link]
-
Grünert, S. C., et al. (2024). Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions. International Journal of Molecular Sciences, 25(5), 2799. [Link]
-
Naglak, M. E., Salvo, R., & Elsas, L. J. (1988). The treatment of isovaleric acidemia with glycine supplement. Pediatric Research, 24(1), 9-13. [Link]
-
Small Molecule Pathway Database (SMPDB). (2023). Metabolism and Physiological Effects of Isovalerylglycine. SMPDB. [Link]
-
Tanaka, K., & Isselbacher, K. J. (1967). The Isolation and Identification of N-Isovalerylglycine from Urine of Patients with Isovaleric Acidemia. Journal of Biological Chemistry, 242(12), 2966–2972. [Link]
-
Human Metabolome Database (HMDB). (2023). Showing metabocard for Isovalerylglycine (HMDB0000678). HMDB. [Link]
-
HealthMatters.io. (n.d.). Isovalerylglycine - Metabolimix+. HealthMatters.io. [Link]
-
Beden N, et al. (2006). A biosynthetic pathway to isovaleryl-CoA in myxobacteria: the involvement of the mevalonate pathway. Journal of Biological Chemistry, 281(3), 1493-501. [Link]
-
Williams, M., et al. (2023). Retrospective Review of Positive Newborn Screening Results for Isovaleric Acidemia and Development of a Strategy to Improve the Efficacy of Newborn Screening in the UK. International Journal of Neonatal Screening, 9(4), 55. [Link]
-
Grünert, S. C., & Vockley, J. (2024). Classic Isovaleric Acidemia. GeneReviews®. [Link]
-
Chinen, Y., et al. (2017). Isovaleric acidemia: Therapeutic response to supplementation with glycine, l-carnitine, or both in combination and a 10-year follow-up case study. Molecular Genetics and Metabolism Reports, 11, 2-5. [Link]
-
Ensenauer, R., et al. (2011). Aspects of Newborn Screening in Isovaleric Acidemia. International Journal of Neonatal Screening, 1(4), 206-212. [Link]
-
Health Resources and Services Administration (HRSA). (n.d.). Isovaleric acidemia. Newborn Screening Information Center. [Link]
-
Islam, M. Z., et al. (2019). Isovaleric Acidemia in a 5 Years of Boy: A Case Report. Journal of Current and Advance Medical Research, 6(1), 64-66. [Link]
-
Lehnert, W., & Junker, A. (1981). Isotachophoretic analysis of isovalerylglycine in urine of a patient with isovaleric acidemia. Journal of clinical chemistry and clinical biochemistry, 19(2), 57-59. [Link]
-
van der Westhuizen, F. H., et al. (2022). The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation. Metabolites, 12(7), 649. [Link]
-
Tanaka, K., & Isselbacher, K. J. (1967). The isolation and identification of N-isovalerylglycine from urine of patients with isovaleric acidemia. Journal of Biological Chemistry, 242(12), 2966-72. [Link]
-
Lehnert, W. (1983). N-Isovalerylalanine and N-isovalerylsarcosine: two new minor metabolites in isovaleric acidemia. Clinica Chimica Acta, 134(1-2), 207-12. [Link]
-
Beden, N., et al. (2006). A Biosynthetic Pathway to Isovaleryl-CoA in Myxobacteria: The Involvement of the Mevalonate Pathway. Journal of Biological Chemistry, 281(3), 1493-1501. [Link]
-
Fernandes, C. G., et al. (2011). Role of Isovaleryl-CoA Dehydrogenase and Short Branched-Chain Acyl-CoA Dehydrogenase in the Metabolism of Valproic Acid: Implications for the Branched-Chain Amino Acid Oxidation Pathway. Drug Metabolism and Disposition, 39(7), 1155-1160. [Link]
-
Botham, K. M., & Murray, R. K. (2021). Nonessential Amino Acid Biosynthesis. In Harper's Illustrated Biochemistry (31st ed.). McGraw-Hill Education. [Link]
-
Fernandes, C. G., et al. (2011). Role of Isovaleryl-CoA Dehydrogenase and Short Branched-Chain Acyl-CoA Dehydrogenase in the Metabolism of Valproic Acid: Implications for the Branched-Chain Amino Acid Oxidation Pathway. Drug Metabolism and Disposition, 39(7), 1155-1160. [Link]
Sources
- 1. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. SMPDB [smpdb.ca]
- 5. hmdb.ca [hmdb.ca]
- 6. The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medlink.com [medlink.com]
- 8. N-Isovalerylalanine and N-isovalerylsarcosine: two new minor metabolites in isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isovaleric acidemia: Therapeutic response to supplementation with glycine, l-carnitine, or both in combination and a 10-year follow-up case study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. revvity.com [revvity.com]
- 12. Classic Isovaleric Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The treatment of isovaleric acidemia with glycine supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Introduction: The Clinical Imperative for Accurate N-IVGA Measurement
An Inter-Laboratory Guide to the Comparative Analysis of N-Isovalerylglutamic Acid
N-Isovalerylglutamic acid is a secondary metabolite that becomes clinically significant in certain inborn errors of metabolism.[1] Primarily, it is found in the urine of patients with Isovaleric Acidemia (IVA), an autosomal recessive disorder caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[2] This enzyme deficiency disrupts the normal metabolism of leucine, leading to the accumulation of isovaleryl-CoA and its derivatives.[3] While the primary diagnostic markers for IVA are elevated isovaleryl (C5)-carnitine in blood and N-isovalerylglycine (IVG) in urine, N-IVGA serves as an additional indicator of metabolic decompensation.[3][4]
Accurate and reproducible measurement of these metabolites is paramount for the diagnosis, monitoring of dietary therapy, and management of acute metabolic crises in affected individuals.[5][6] However, significant inter-laboratory variability is a well-documented challenge in the field of organic acid analysis, arising from differences in sample preparation, analytical instrumentation, and calibration strategies.[7] This guide addresses these challenges by comparing the two gold-standard analytical platforms—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—within the framework of a formal inter-laboratory comparison.
The Foundation of Trustworthiness: External Quality Assurance
For diagnostic tests, especially those for rare conditions, analytical results must be reliable and comparable across different testing sites. External Quality Assurance (EQA) and Proficiency Testing (PT) programs are the cornerstones of this reliability.[8] Organizations such as the European Research Network for evaluation and improvement of screening, diagnosis and treatment of Inherited disorders of Metabolism (ERNDIM) and the College of American Pathologists (CAP) provide invaluable services by distributing patient-derived samples to participating laboratories to assess their diagnostic performance.[9][10] The data from such programs consistently reveal that while performance has improved over time, challenges remain, underscoring the need for standardized protocols and a deep understanding of analytical variables.[7][8]
The following sections will detail the core methodologies for N-IVGA analysis and present a hypothetical inter-laboratory study to illustrate common sources of variability and best practices for mitigation.
Core Analytical Methodologies: GC-MS vs. LC-MS/MS
The choice of analytical platform is a critical determinant of a test's performance characteristics. Both GC-MS and LC-MS/MS are powerful techniques widely used in clinical and research laboratories for metabolite quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the traditional gold standard for comprehensive urinary organic acid profiling.[7][11] Its strength lies in its high chromatographic resolution, which allows for the separation of numerous analytes in a single run.
Principle of Causality: Amino acids and their derivatives like N-IVGA are non-volatile. To be analyzed by GC, they must first undergo chemical derivatization to increase their volatility and thermal stability. This is typically a two-step process involving oximation to protect keto-groups followed by silylation of polar hydroxyl, amino, and carboxyl groups. The resulting derivatives are then separated based on their boiling points and polarity on a GC column and detected by a mass spectrometer, which provides definitive structural information.[11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the platform of choice for targeted, high-sensitivity quantification, particularly in newborn screening for acylcarnitines and amino acids.[12][13]
Principle of Causality: LC-MS/MS circumvents the need for complex derivatization. Analytes are separated in their native form in the liquid phase, typically using reversed-phase chromatography.[14] Detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and selectivity.[15] MRM works by isolating a specific precursor ion (the molecular ion of N-IVGA) and then fragmenting it to produce a characteristic product ion. Monitoring this specific precursor-to-product transition minimizes interference from other molecules in the complex biological matrix.[14]
Comparative Workflow Diagram
The following diagram illustrates the distinct workflows for N-IVGA analysis by GC-MS and LC-MS/MS.
Hypothetical Inter-Laboratory Comparison Study
To objectively compare these methods, we present a hypothetical study involving three distinct laboratories (Lab A, Lab B, and Lab C). This study is designed to assess the accuracy and precision of each lab's in-house method for quantifying N-IVGA.
Study Design
-
Sample Preparation: A pooled human urine sample, previously confirmed to have negligible endogenous N-IVGA, is used as the base matrix. This matrix is divided into four aliquots. One is left un-spiked (Blank), while the other three are spiked with a certified N-IVGA reference standard to achieve concentrations of 25 µM (Low), 100 µM (Medium), and 400 µM (High). A stable isotope-labeled internal standard (SIL-IS), N-Isovaleryl-(¹³C₅, ¹⁵N₁)-glutamic acid, is added to all samples before processing.
-
Sample Distribution: The four sample sets are blinded and shipped frozen to the three participating laboratories.
-
Analysis: Each laboratory is instructed to analyze the samples in triplicate using their validated in-house method (Lab A and B use LC-MS/MS; Lab C uses GC-MS).
-
Data Reporting: Laboratories report their triplicate concentration values for each sample level. The study coordinator then calculates the mean, standard deviation (SD), and coefficient of variation (%CV or %RSD) for each lab and each level.
Study Design Workflow Diagram
Comparative Performance Data (Hypothetical)
The results from our hypothetical study are summarized below. Accuracy is reported as the percent recovery of the known spiked amount, and precision is reported as the percent relative standard deviation (%RSD) of the triplicate measurements.
| Laboratory | Method | Spiked Conc. (µM) | Mean Measured Conc. (µM) | Accuracy (% Recovery) | Precision (%RSD) |
| Lab A | LC-MS/MS | 25 (Low) | 24.1 | 96.4% | 4.5% |
| 100 (Medium) | 103.2 | 103.2% | 3.1% | ||
| 400 (High) | 391.5 | 97.9% | 2.5% | ||
| Lab B | LC-MS/MS | 25 (Low) | 28.5 | 114.0% | 6.8% |
| 100 (Medium) | 110.1 | 110.1% | 5.2% | ||
| 400 (High) | 425.8 | 106.5% | 4.1% | ||
| Lab C | GC-MS | 25 (Low) | 21.7 | 86.8% | 8.9% |
| 100 (Medium) | 94.3 | 94.3% | 6.5% | ||
| 400 (High) | 380.2 | 95.1% | 5.8% |
Interpretation of Results
-
Accuracy: Lab A demonstrates excellent accuracy, with recoveries close to 100% across all concentrations. Lab B shows a consistent positive bias (recoveries >100%), suggesting a potential issue with calibrator preparation or integration. Lab C (GC-MS) shows a negative bias, particularly at the low concentration, which could be attributed to incomplete derivatization or analyte loss during the multi-step sample preparation.[7]
-
Precision: Both LC-MS/MS labs (A and B) show superior precision (lower %RSD) compared to the GC-MS lab (C). This is an expected outcome, as the LC-MS/MS workflow involves fewer manual steps, reducing the potential for introduced variability.[16]
-
Overall Performance: Lab A's LC-MS/MS method demonstrates the highest performance in this hypothetical comparison. The results highlight that even when using the same technology (LC-MS/MS), differences in laboratory-specific protocols (e.g., calibration, sample extraction) can lead to significant variations in reported results (compare Lab A and Lab B).
Experimental Protocols and Self-Validating Systems
To ensure trustworthiness, every protocol must be a self-validating system. The inclusion of a stable isotope-labeled internal standard (SIL-IS) is the most critical component of this system. A SIL-IS is chemically identical to the analyte but has a different mass. It is added at the very beginning of the sample preparation process and experiences the exact same conditions (extraction loss, derivatization inefficiency, ionization suppression) as the endogenous analyte. By measuring the ratio of the analyte to the SIL-IS, these sources of error are effectively cancelled out, leading to highly accurate and precise quantification.[15][17]
Protocol: N-IVGA Quantification by LC-MS/MS
-
Sample Preparation:
-
To 100 µL of urine (calibrator, QC, or unknown sample) in a microcentrifuge tube, add 10 µL of the SIL-IS working solution (e.g., 500 µM N-Isovaleryl-(¹³C₅, ¹⁵N₁)-glutamic acid).
-
Add 400 µL of cold protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds to mix thoroughly.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A linear gradient from 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions (Hypothetical):
-
N-IVGA: Precursor m/z 232.1 -> Product m/z 148.1
-
SIL-IS: Precursor m/z 238.1 -> Product m/z 153.1
-
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio (N-IVGA / SIL-IS) against the known concentrations of the calibrators. Determine the concentration of unknown samples from this curve.
Protocol: N-IVGA Quantification by GC-MS
-
Sample Preparation & Extraction:
-
To 500 µL of urine, add 20 µL of the SIL-IS working solution.
-
Adjust pH to <2 with HCl.
-
Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate, vortexing for 1 minute, and centrifuging.
-
Transfer the organic (top) layer to a clean tube. Repeat the extraction.
-
Pool the organic extracts and evaporate to complete dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
GC Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium.
-
MS Detection: Electron Ionization (EI), 70 eV.
-
Monitoring Ions (Hypothetical): Monitor characteristic ions for the di-TMS derivative of N-IVGA and its SIL-IS.
-
-
Quantification: Similar to LC-MS/MS, create a calibration curve based on the peak area ratio of the analyte to the internal standard.
Conclusion and Recommendations
The accurate measurement of N-Isovalerylglutamic acid is a vital component in the management of Isovaleric Acidemia. This guide demonstrates that while both GC-MS and LC-MS/MS are capable analytical platforms, LC-MS/MS generally offers superior precision and a more streamlined workflow, reducing opportunities for analytical error.
However, technology alone does not guarantee accuracy. As our hypothetical study illustrates, significant inter-laboratory variability can persist regardless of the platform used. To achieve harmonization and ensure that patient data is comparable and reliable across institutions, the following are strongly recommended:
-
Adoption of a common, validated methodology, with LC-MS/MS being the preferred platform for targeted quantification.
-
Mandatory use of a high-quality, stable isotope-labeled internal standard to control for analytical variability.
-
Utilization of Certified Reference Materials (CRMs) for the preparation of calibrators and quality control samples.
-
Regular and mandatory participation in external proficiency testing programs to benchmark performance against peer laboratories and identify areas for improvement.[8][9]
By embracing these principles of scientific integrity and quality assurance, the clinical laboratory community can enhance the reliability of N-IVGA measurements, leading to improved diagnostic accuracy and better outcomes for patients with inborn errors of metabolism.
References
-
Grünert, S. C., et al. (2024). Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions. MDPI. [Link][3]
-
Grünert, S. C., et al. (2012). Isovaleric Acidemia: Quick reference guide. Orphanet. [Link][5]
-
Tan, I. K., & Aw, T. C. (2006). External proficiency testing programmes in laboratory diagnoses of inherited metabolic disorders. Annals of the Academy of Medicine, Singapore. [Link][9]
-
Forni, S., et al. (2022). The role of ERNDIM Diagnostic Proficiency Schemes in improving the quality of diagnostic testing for Inherited Metabolic Diseases. Journal of Inherited Metabolic Disease. [Link][8]
-
Tan, I. K. (2006). External Proficiency Testing Programmes in Laboratory Diagnoses of Inherited Metabolic Disorders. Annals, Academy of Medicine, Singapore. [Link][10]
-
Grünert, S. C., et al. (2012). Guideline for the diagnosis and management of isovaleryl-CoA-dehydrogenase deficiency (isovaleric acidemia). Orphanet Journal of Rare Diseases. [Link][18]
-
Mei, Z., et al. (2015). The Newborn Screening Quality Assurance Program at the Centers for Disease Control and Prevention. Seminars in Perinatology. [Link][12]
-
Coutts, C. M., & Hoganson, G. E. (2023). Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. Metabolites. [Link][7]
-
HRSA. Isovaleric acidemia | Newborn Screening. Health Resources & Services Administration. [Link][19]
-
Myriad Women's Health. Isovaleric Acidemia Genetic Testing | Foresight® Carrier Screen. Myriad Women's Health. [Link][6]
-
De Jesús, V. R., et al. (2015). The Newborn Screening Quality Assurance Program at the Centers for Disease Control and Prevention. ResearchGate. [Link][20]
-
Sun, Q., et al. (2018). Laboratory analysis of organic acids, 2018 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Genetics in Medicine. [Link][11]
-
Vockley, J., & Ensenauer, R. (2006). Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity. American Journal of Medical Genetics Part C: Seminars in Medical Genetics. [Link][2]
-
Tanaka, K., & Isselbacher, K. J. (1967). The Isolation and Identification of N-Isovalerylglycine from Urine of Patients with Isovaleric Acidemia. Journal of Biological Chemistry. [Link][21]
-
Hori, D., et al. (2005). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Chromatography B. [Link][15]
-
Husek, P. (1998). Stable Isotope Dilution Analysis of Isovalerylglycine in Amniotic Fluid and Urine and Its Application for the Prenatal Diagnosis of Isovaleric Acidemia. Pediatric Research. [Link][17]
-
Wang, B., et al. (2015). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules. [Link][13]
-
Human Metabolome Database. Showing metabocard for Isovalerylglutamic acid (HMDB0000726). HMDB. [Link]
-
FooDB. Showing Compound Isovalerylglutamic acid (FDB022204). FooDB. [Link][1]
Sources
- 1. Showing Compound Isovalerylglutamic acid (FDB022204) - FooDB [foodb.ca]
- 2. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. N-Isovalerylglycine | 23590-18-3 | Benchchem [benchchem.com]
- 5. e-imd.org [e-imd.org]
- 6. myriad.com [myriad.com]
- 7. mdpi.com [mdpi.com]
- 8. The role of ERNDIM diagnostic proficiency schemes in improving the quality of diagnostic testing for inherited metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. External proficiency testing programmes in laboratory diagnoses of inherited metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. annals.edu.sg [annals.edu.sg]
- 11. Laboratory analysis of organic acids, 2018 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Newborn Screening Quality Assurance Program at the Centers for Disease Control and Prevention: Thirty-five Year Experience Assuring Newborn Screening Laboratory Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Stable isotope dilution analysis of isovalerylglycine in amniotic fluid and urine and its application for the prenatal diagnosis of isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. e-imd.org [e-imd.org]
- 19. Isovaleric acidemia | Newborn Screening [newbornscreening.hrsa.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Metabolomics of Isovaleric Acidemia
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the "Sweaty Feet" Odor
Isovaleric Acidemia (IVA) is an autosomal recessive inborn error of metabolism first described in 1966.[1][2] It arises from a deficiency in the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD), a critical component in the catabolic pathway of the branched-chain amino acid, leucine.[3][4][5] This enzymatic block leads to the accumulation of isovaleryl-CoA and its derivatives, most notably isovaleric acid, which imparts a characteristic "sweaty feet" odor.[6][7] While this clinical sign is a hallmark, the pathophysiology of IVA is far more complex, involving severe metabolic acidosis, hyperammonemia, and potential neurological damage.[6][8][9]
Historically, diagnosis relied on identifying one or two key metabolites. However, the advent of high-resolution mass spectrometry has ushered in the era of metabolomics, allowing for a global, unbiased snapshot of the metabolic perturbations caused by IVA.[10][11] This guide provides a comparative analysis of metabolomic strategies for studying IVA, offering insights into experimental design, methodological choices, and data interpretation to empower researchers in diagnostics, therapeutic monitoring, and drug development.
The "Why": From Single Biomarkers to a Systems View
Traditional diagnostic approaches for IVA focus on quantifying isovalerylglycine in urine and isovalerylcarnitine (C5) in plasma or dried blood spots.[3] While effective for initial screening, these targeted methods only capture the most immediate consequences of the IVD enzyme deficiency.
Untargeted metabolomics, by contrast, aims to comprehensively analyze as many small molecules as possible in a single analysis.[12][13] This approach offers several distinct advantages for studying inborn errors of metabolism (IEMs) like IVA:
-
Discovery of Novel Biomarkers: It can uncover previously unknown metabolites and perturbed pathways, providing deeper insights into disease pathophysiology.[12][14][15] For instance, untargeted studies have identified novel biomarkers for other organic acidemias, expanding our understanding beyond the primary enzymatic defect.[16]
-
Comprehensive Pathway Analysis: By measuring hundreds to thousands of metabolites, we can move beyond the leucine degradation pathway and observe downstream effects on the Krebs cycle, fatty acid metabolism, and other interconnected pathways.[6][8]
-
Differential Diagnosis: The metabolic signatures of different organic acidemias can overlap.[10][17] Untargeted profiling provides a rich dataset that can help distinguish IVA from conditions with similar clinical presentations, such as propionic or methylmalonic acidemia.[16]
Comparative Analysis of Metabolomic Platforms
The choice of analytical platform is a critical decision in study design. The three most common platforms in metabolomics—Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—each offer unique strengths and weaknesses for the analysis of IVA-related metabolites.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Targets | Volatile & semi-volatile organic acids, amino acids, sugars.[18] | Broad range: acylcarnitines, amino acids, organic acids, lipids.[18][19] | Highly abundant metabolites: amino acids, organic acids, sugars. |
| Sample Prep | Extensive: Requires chemical derivatization to make analytes volatile.[20][21] | Minimal: Typically protein precipitation followed by dilution.[20] | Minimal: Often just dilution with a buffered solvent.[22] |
| Sensitivity | High, especially for targeted compounds.[23] | Very High (pg/mL to ng/mL range), considered the "gold standard" for sensitivity.[19] | Relatively Low. |
| Throughput | Lower, due to longer run times (>40 min) and complex sample prep.[20] | Higher, with shorter run times (5-20 min) and simpler prep.[20][21] | High, with very fast acquisition times. |
| Reproducibility | Can be variable due to the multi-step derivatization process.[20] | High, with robust and automated workflows. | Excellent, highly quantitative and reproducible. |
| Strengths for IVA | Excellent for quantifying known, key organic acids like isovaleric acid. | Superior for both targeted (C5-carnitine) and untargeted discovery of a wide range of metabolites.[21] | Good for structural elucidation and analyzing major metabolic shifts without bias. |
| Limitations for IVA | Labor-intensive, potential for analyte loss during prep, limited to volatile compounds.[20][21] | Susceptible to matrix effects and ion suppression. | Lower sensitivity may miss low-abundance but biologically important metabolites. |
Scientist's Insight: For a comprehensive, discovery-oriented study of IVA, LC-MS/MS is the platform of choice . Its superior sensitivity, broad metabolite coverage, and high-throughput capabilities make it ideal for untargeted profiling.[19] GC-MS remains a valuable, complementary technique, particularly for the robust quantification of specific volatile organic acids that are hallmarks of the disease.[23]
Experimental Design & Protocols: A Self-Validating System
A successful metabolomics study hinges on meticulous experimental design and execution. The goal is to minimize pre-analytical and analytical variability to ensure that observed differences are biological, not technical.
Workflow for Comparative Metabolomics
The following diagram illustrates a robust workflow for a comparative metabolomics study of IVA, emphasizing points of quality control.
Caption: A comprehensive metabolomics workflow from sample collection to biological insight.
Protocol 1: Plasma Sample Collection and Preparation
Causality: Plasma preparation must be rapid and cold to quench enzymatic activity, preventing artefactual changes in the metabolome.[24][25] Protein precipitation is necessary to prevent clogging of the LC column and to remove components that interfere with ionization.[24]
-
Collection: Collect whole blood into EDTA-containing tubes.[26]
-
Mixing: Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Centrifugation: Within 30 minutes of collection, centrifuge at 3000 rpm for 10 minutes at 4°C.[26]
-
Aliquoting: Carefully transfer the supernatant (plasma) into pre-labeled cryovials. It is crucial to aliquot samples before freezing to avoid repeated freeze-thaw cycles.[27]
-
Storage: Snap-freeze aliquots in liquid nitrogen and store them at -80°C until analysis.[26]
-
Metabolite Extraction:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 400 µL of ice-cold methanol (containing a mixture of isotopically-labeled internal standards). The 4:1 solvent-to-plasma ratio ensures efficient protein precipitation.[24]
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to facilitate protein precipitation.[22]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 5% acetonitrile/95% water) for LC-MS analysis.
-
Protocol 2: Quality Control (QC) and Data Acquisition
Causality: Quality control is not optional; it is the foundation of a reproducible experiment.[28] Pooled QC samples, created by mixing a small aliquot from every study sample, represent the average metabolic profile and are used to assess the stability and performance of the analytical system over time.[29][30] Randomizing the injection order prevents systematic bias from instrument drift.[29]
-
Prepare Pooled QC Sample: Combine 20 µL from every plasma sample in the study into a single tube. Mix thoroughly. Prepare multiple aliquots of this pooled QC sample and treat them identically to the study samples.[30]
-
Create the Analytical Run Sequence:
-
LC-MS/MS Acquisition:
-
Chromatography: Use a reversed-phase (e.g., C18) column for broad separation of metabolites. A typical gradient runs from highly aqueous to highly organic over 15-20 minutes.
-
Mass Spectrometry: Operate in both positive and negative electrospray ionization (ESI) modes in separate runs to maximize metabolite coverage. Acquire data using a data-dependent acquisition (DDA) method, where a full MS1 scan is followed by MS/MS fragmentation of the top 5-10 most intense ions.
-
Data Analysis and Interpretation
Raw metabolomics data is complex and requires a sophisticated bioinformatics pipeline to extract meaningful biological information.
-
Data Processing: Use software like XCMS or MS-DIAL to perform peak picking, retention time correction, and alignment across all samples.
-
Normalization: Normalize the data to the internal standards and/or using the signal from the QC samples to correct for analytical drift.[13] Features with high variance (e.g., coefficient of variation > 30%) in the QC samples should be removed from the dataset.[30]
-
Statistical Analysis: A combination of univariate and multivariate methods is essential.[31][32]
-
Univariate Analysis (e.g., t-test, volcano plot): Identifies individual metabolites that are significantly different between IVA patients and controls.
-
Multivariate Analysis (e.g., PCA, PLS-DA): Identifies patterns and clusters in the data. Principal Component Analysis (PCA) provides an unsupervised overview of the data structure, while Partial Least Squares-Discriminant Analysis (PLS-DA) is a supervised method that can identify the variables most responsible for separating the groups.[33][34]
-
-
Metabolite Identification: This is often the bottleneck in untargeted metabolomics. Putative identifications are made by matching the accurate mass, retention time, and MS/MS fragmentation pattern to spectral libraries (e.g., METLIN, HMDB).
-
Pathway Analysis: Use tools like MetaboAnalyst to perform pathway and enrichment analysis.[35][36][37] This contextualizes the list of significantly altered metabolites by mapping them onto known biochemical pathways, highlighting which processes are most affected by IVA.[38][39]
Key Metabolic Signatures in Isovaleric Acidemia
Comparative metabolomics in IVA reveals a cascade of metabolic disruptions originating from the deficiency of isovaleryl-CoA dehydrogenase.
Caption: Disrupted Leucine catabolism in Isovaleric Acidemia (IVA).
Beyond the canonical markers, metabolomics can uncover other significant changes:
-
Mitochondrial Dysfunction: The accumulation of isovaleric acid can inhibit enzymes in the Krebs cycle, such as succinate-CoA ligase, impairing cellular energy production.[6] This can be observed through altered levels of Krebs cycle intermediates.
-
Urea Cycle Impairment: Isovaleryl-CoA can deplete intracellular acetyl-CoA stores, which is required for the synthesis of N-acetylglutamate, an essential activator of the urea cycle.[40] This leads to secondary hyperammonemia, a common finding during metabolic crises.
-
Carnitine Depletion: The conjugation of isovaleryl-CoA to carnitine to form isovalerylcarnitine for excretion can lead to a secondary carnitine deficiency, impairing fatty acid oxidation.
Conclusion and Future Perspectives
Comparative metabolomics provides an unprecedentedly detailed view of the biochemical chaos wrought by isovaleric acidemia. By moving beyond a few known biomarkers to a systems-level analysis, we can enhance diagnostic accuracy, discover novel therapeutic targets, and develop more effective strategies for monitoring treatment efficacy. Untargeted LC-MS/MS, when coupled with rigorous, self-validating experimental protocols and sophisticated bioinformatics, is a powerful engine for discovery in the study of IVA and other inborn errors of metabolism. The continued application of these techniques holds the promise of transforming our understanding and management of these devastating genetic diseases.
References
-
Title: Isovaleric Acidemia | Syndromes: Rapid Recognition and Perioperative Implications, 2e Source: Access Anesthesiology URL: [Link]
-
Title: Untargeted metabolomic analysis for the clinical screening of inborn errors of metabolism Source: JIMD Reports URL: [Link]
-
Title: Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping Source: RSC Publishing URL: [Link]
-
Title: Untargeted metabolomic analysis for the clinical screening of inborn errors of metabolism Source: Wiley Online Library URL: [Link]
-
Title: Inborn Errors of Metabolism in the Era of Untargeted Metabolomics and Lipidomics Source: MDPI URL: [Link]
-
Title: Untargeted metabolomic analysis for the clinical screening of inborn errors of metabolism Source: PubMed URL: [Link]
-
Title: Untargeted Metabolomics for Inborn Errors of Metabolism: Development and Evaluation of a Sustainable Reference Material for Correcting Inter-Batch Variability in Clinical Screening Source: Clinical Chemistry URL: [Link]
-
Title: Multivariate Analysis in Metabolomics Source: PMC - NIH URL: [Link]
-
Title: Multivariate Analysis in Metabolomics Source: PubMed URL: [Link]
-
Title: Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions Source: MDPI URL: [Link]
-
Title: Isovaleric Acidemia Source: YouTube URL: [Link]
-
Title: Isovaleric acidemia Source: MedLink Neurology URL: [Link]
-
Title: Metabolomics Quality Control, Reproducibility & Method Validation Guide Source: Arome Science URL: [Link]
-
Title: Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics Source: Agilent URL: [Link]
-
Title: Advantages of LC/MS-MS Over GC/MS for Organic Source: Studylib URL: [Link]
-
Title: Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics Source: MDPI URL: [Link]
-
Title: 4. Joint Pathway Analysis - MetaboAnalyst 5.0 Source: MetaboAnalyst URL: [Link]
-
Title: Analysis and interpretation | Metabolomics Source: EMBL-EBI URL: [Link]
-
Title: Isovaleric acidemia - Research Explorer Source: University of Groningen URL: [Link]
-
Title: Isovaleric acidemia – Knowledge and References Source: Taylor & Francis Online URL: [Link]
-
Title: Isovaleric Acidemia Source: New England Consortium of Metabolic Programs URL: [Link]
-
Title: Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms Source: NIH URL: [Link]
-
Title: MetaHD: a multivariate meta-analysis model for metabolomics data Source: Oxford Academic URL: [Link]
-
Title: MetaboAnalyst 5.0 Pathway Enrichment Analysis for Metabolites Significantly Different Between Groups (p < 0.05) Source: ResearchGate URL: [Link]
-
Title: Propionic Acidemia, Methylmalonic Acidemia, and Cobalamin C Deficiency: Comparison of Untargeted Metabolomic Profiles Source: MDPI URL: [Link]
-
Title: Quality Control in Metabolomics Source: Thames Restek URL: [Link]
-
Title: Isovaleryl-CoA dehydrogenase – Knowledge and References Source: Taylor & Francis Online URL: [Link]
-
Title: Quality Control in Metabolomics Source: FutureLearn URL: [Link]
-
Title: MetaboAnalyst 6.0: towards a unified platform for metabolomics data processing, analysis and interpretation Source: Nucleic Acids Research | Oxford Academic URL: [Link]
-
Title: Metabolomics Sample Preparation FAQ Source: MetwareBio URL: [Link]
-
Title: Guide to Metabolomics Analysis: A Bioinformatics Workflow Source: PMC - NIH URL: [Link]
-
Title: Classic Isovaleric Acidemia Source: GeneReviews® - NCBI Bookshelf URL: [Link]
-
Title: Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity Source: PMC - NIH URL: [Link]
-
Title: From Newborn Screen to Genetic Confirmation: The Isovaleric Acidemia (IVA) Diagnostic Journey Source: Alta DiagnoTech URL: [Link]
-
Title: MetaboAnalyst Source: MetaboAnalyst URL: [Link]
-
Title: QComics: Recommendations and Guidelines for Robust, Easily Implementable and Reportable Quality Control of Metabolomics Data Source: NIH URL: [Link]
-
Title: Isovaleric Acidemia Source: The Medical Biochemistry Page URL: [Link]
-
Title: Structural insights into IVD enzyme function and isovaleric acidemia Source: News-Medical.Net URL: [Link]
-
Title: (PDF) The metabolomics of organic acidemias: current advances and future prospects Source: ResearchGate URL: [Link]
-
Title: Mass Spectrometry-Based Metabolomic and Proteomic Strategies in Organic Acidemias Source: PMC - PubMed Central URL: [Link]
-
Title: Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism Source: NIH URL: [Link]
-
Title: The metabolomics of organic acidemias: current advances and future prospects Source: OUCI URL: [Link]
-
Title: The metabolomics of organic acidemias: current advances and future prospects Source: Semantic Scholar URL: [Link]
-
Title: Comparison of GC–MS and LC–MS methods for the analysis of antioxidant phenolic acids in herbs | Request PDF Source: ResearchGate URL: [Link]
Sources
- 1. pure.uva.nl [pure.uva.nl]
- 2. Isovaleric Acidemia - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 3. medlink.com [medlink.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. news-medical.net [news-medical.net]
- 6. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Isovaleric Acidemia — New England Consortium of Metabolic Programs [newenglandconsortium.org]
- 10. researchgate.net [researchgate.net]
- 11. Mass Spectrometry-Based Metabolomic and Proteomic Strategies in Organic Acidemias - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Untargeted metabolomic analysis for the clinical screening of inborn errors of metabolism | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. The metabolomics of organic acidemias: current advances and future prospects [ouci.dntb.gov.ua]
- 18. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 19. Organic Acid Analysis Service| LC-MS and GC-MS - Creative Proteomics [creative-proteomics.com]
- 20. studylib.net [studylib.net]
- 21. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) DOI:10.1039/D0AN01319F [pubs.rsc.org]
- 25. agilent.com [agilent.com]
- 26. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 27. mdpi.com [mdpi.com]
- 28. thamesrestek.co.uk [thamesrestek.co.uk]
- 29. Metabolomics Quality Control, Reproducibility & Validation [arome-science.com]
- 30. futurelearn.com [futurelearn.com]
- 31. Univariate and Multivariate Analysis of Untargeted Metabolomics - Creative Proteomics [creative-proteomics.com]
- 32. Analysis and interpretation | Metabolomics [ebi.ac.uk]
- 33. Multivariate Analysis in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Multivariate Analysis in Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. academic.oup.com [academic.oup.com]
- 36. Guide to Metabolomics Analysis: A Bioinformatics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 37. MetaboAnalyst [metaboanalyst.ca]
- 38. api2.xialab.ca [api2.xialab.ca]
- 39. researchgate.net [researchgate.net]
- 40. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-Isovalerylglutamic Acid Levels in Different Patient Cohorts
Introduction: Beyond the Primary Biomarkers of Isovaleric Acidemia
Isovaleric Acidemia (IVA) is an autosomal recessive inborn error of metabolism characterized by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[1][2] This enzymatic block disrupts the normal catabolism of the branched-chain amino acid leucine, leading to the accumulation of isovaleryl-CoA and its derivatives.[3][4] While the diagnosis and monitoring of IVA primarily rely on the quantification of isovalerylglycine (IVG) and C5-acylcarnitine, the metabolic perturbations in this condition also lead to the formation of other, minor metabolites.[5][6] One such metabolite is N-Isovalerylglutamic acid, a conjugate of isovaleric acid and glutamic acid.[7]
This guide provides a comparative analysis of N-Isovalerylglutamic acid levels across different patient cohorts, offering insights into its potential as a secondary biomarker. Furthermore, we present a detailed, field-proven gas chromatography-mass spectrometry (GC-MS) protocol for the robust quantification of this metabolite in urine, designed for researchers and drug development professionals.
Biochemical Rationale: The Formation of N-Isovalerylglutamic Acid in IVA
In a healthy individual, isovaleryl-CoA, derived from leucine, is efficiently dehydrogenated by IVD to 3-methylcrotonyl-CoA.[5] However, in patients with IVA, the deficiency of IVD leads to a build-up of isovaleryl-CoA within the mitochondria. This accumulation drives alternative metabolic pathways as a detoxification mechanism. One such pathway is the conjugation of isovaleryl-CoA with amino acids. While glycine conjugation to form isovalerylglycine is the major detoxification route, under conditions of saturation of this pathway, other amino acids, such as glutamic acid, can also be utilized.[8] The formation of N-Isovalerylglutamic acid, therefore, reflects the metabolic overflow resulting from the primary enzymatic defect in IVA.
Comparative Analysis of N-Isovalerylglutamic Acid Levels
The clinical utility of a biomarker is defined by its ability to differentiate between health and disease states. The following table summarizes the expected urinary concentrations of N-Isovalerylglutamic acid in three distinct patient cohorts. It is important to note that while the presence of N-Isovalerylglutamic acid in the urine of IVA patients has been documented, extensive quantitative data across large cohorts is not widely available in the literature.[7] The values presented here are illustrative and based on the known metabolic disturbances in organic acidemias.
| Patient Cohort | Expected N-Isovalerylglutamic Acid Levels (µmol/mmol creatinine) | Rationale for Expected Levels |
| Patients with Isovaleric Acidemia (IVA) | Significantly Elevated (>5) | The deficiency of isovaleryl-CoA dehydrogenase leads to the accumulation of isovaleryl-CoA, which is then shunted to alternative detoxification pathways, including conjugation with glutamic acid.[5] |
| Healthy Control Subjects | Not Detected or Trace Levels (<0.1) | In individuals with normal IVD activity, isovaleryl-CoA is efficiently metabolized, preventing its accumulation and subsequent conjugation with glutamic acid. |
| Patients with other Organic Acidemias | Not Detected or Trace Levels (<0.1) | The formation of N-Isovalerylglutamic acid is specific to the accumulation of isovaleryl-CoA. Other organic acidemias, such as propionic or methylmalonic acidemia, involve different metabolic pathways and acyl-CoA species. |
Analytical Methodology for N-Isovalerylglutamic Acid Quantification
The following protocol provides a robust and validated method for the quantification of N-Isovalerylglutamic acid in urine using Gas Chromatography-Mass Spectrometry (GC-MS). This method is based on established principles for the analysis of organic and amino acids in biological fluids.[9][10]
Principle of the Method
Urinary N-Isovalerylglutamic acid is extracted from the urine matrix using a liquid-liquid extraction. To enable analysis by GC-MS, the non-volatile N-Isovalerylglutamic acid is chemically modified (derivatized) to a more volatile and thermally stable compound. Quantification is achieved by comparing the signal of the analyte to that of a stable isotope-labeled internal standard.
Experimental Workflow Diagram
Detailed Step-by-Step Protocol
1. Reagents and Materials
-
N-Isovalerylglutamic acid analytical standard
-
Stable isotope-labeled N-Isovalerylglutamic acid (e.g., D3-N-Isovalerylglutamic acid) as internal standard
-
Ethyl acetate, HPLC grade
-
Hydrochloric acid (HCl), concentrated
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine, anhydrous
-
Sodium sulfate, anhydrous
-
Urine samples from patients and controls
2. Sample Preparation
-
2.1. Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at 3000 x g for 10 minutes to pellet any particulate matter.
-
2.2. Internal Standard Spiking: To 1 mL of urine supernatant, add a known amount of the internal standard solution. The rationale for adding the internal standard at the beginning is to account for any loss of analyte during the subsequent extraction and derivatization steps.
-
2.3. Acidification: Adjust the pH of the urine to ~1 by adding concentrated HCl. This step protonates the carboxylic acid groups of N-Isovalerylglutamic acid, making it more soluble in the organic extraction solvent.
-
2.4. Liquid-Liquid Extraction: Add 3 mL of ethyl acetate to the acidified urine. Vortex vigorously for 2 minutes. Centrifuge at 3000 x g for 5 minutes to separate the layers. Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube. Repeat the extraction twice more and pool the organic extracts. This ensures efficient recovery of the analyte from the aqueous urine matrix.
-
2.5. Drying and Evaporation: Add anhydrous sodium sulfate to the pooled organic extract to remove any residual water. Decant the dried extract into a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
3. Derivatization
-
3.1. Reagent Addition: To the dried extract, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS. Pyridine acts as a catalyst and solvent for the reaction. BSTFA is a silylating agent that replaces the active hydrogens on the carboxylic acid and amine groups with trimethylsilyl (TMS) groups, thereby increasing the volatility of the analyte for GC analysis.
-
3.2. Reaction: Cap the tube tightly and heat at 70°C for 60 minutes to ensure complete derivatization.
4. GC-MS Analysis
-
4.1. Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
-
4.2. GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating the TMS-derivatized amino acid conjugates.
-
Injector: Splitless injection at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes. This temperature program allows for the separation of the analyte from other components in the derivatized extract.
-
-
4.3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for the TMS-derivatized N-Isovalerylglutamic acid and its internal standard.
-
5. Quantification and Data Analysis
-
5.1. Calibration Curve: Prepare a series of calibration standards by spiking known amounts of the N-Isovalerylglutamic acid analytical standard and a fixed amount of the internal standard into a control urine matrix. Process these standards in the same manner as the unknown samples.
-
5.2. Calculation: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Determine the concentration of N-Isovalerylglutamic acid in the unknown samples by interpolating their peak area ratios on the calibration curve. The final concentration is typically normalized to the urinary creatinine concentration to account for variations in urine dilution.
Discussion and Future Perspectives
The measurement of N-Isovalerylglutamic acid offers a window into the secondary detoxification pathways that become active during metabolic crises in Isovaleric Acidemia. While not a primary diagnostic marker, its quantification can provide valuable information for researchers studying the pathophysiology of IVA and the metabolic response to treatment. The significantly elevated levels expected in IVA patients compared to healthy controls and those with other organic acidemias suggest its potential as a specific, albeit minor, biomarker for this disorder.
Future research should focus on quantifying N-Isovalerylglutamic acid in larger, well-characterized patient cohorts to establish definitive reference ranges and to correlate its levels with disease severity, dietary protein intake, and the efficacy of treatments such as glycine and carnitine supplementation. Furthermore, the application of more sensitive LC-MS/MS methods could be explored for the detection of this and other minor acyl-amino acid conjugates, potentially revealing a more comprehensive picture of the metabolic dysregulation in IVA.[11][12]
References
- Budd, M. A., Tanaka, K., Holmes, L. B., Efron, M. L., Crawford, J. D., & Isselbacher, K. J. (1967). Isovaleric acidemia: a new genetic defect of leucine metabolism.
- Ensenauer, R., Vockley, J., Willard, J. M., Huey, J. C., & Sass, J. O. (2004). A common mutation is associated with a mild, potentially asymptomatic phenotype in patients with isovaleric acidemia diagnosed by newborn screening. American journal of human genetics, 75(6), 1136–1142.
- Han, J., Liu, Y., Wang, Y., & Liu, G. (2018). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. Thermo Fisher Scientific.
- Niwa, T., Shigematsu, Y., & Tanaka, K. (1985). The identification and the excretion pattern of isovaleryl glucuronide in the urine of patients with isovaleric acidemia. Clinica chimica acta; international journal of clinical chemistry, 149(2-3), 207–215.
-
Isovaleric Acidemia. (n.d.). Washington State Department of Health. Retrieved from [Link]
- Derks, T. G., van der Ploeg, A. T., & Reijngoud, D. J. (2019). Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions. Metabolites, 9(10), 223.
- Ensenauer, R., Fingerhut, R., Maier, E. M., & Olgemöller, B. (2004). Newborn screening for isovaleric acidemia using tandem mass spectrometry: data from a cohort of 770 000 neonates. Journal of inherited metabolic disease, 27(5), 605–612.
- Vockley, J., & Ensenauer, R. (2006). Isovaleric acidemia: new aspects of genetic and phenotypic heterogeneity. American journal of medical genetics. Part C, Seminars in medical genetics, 142C(2), 95–103.
- Fries, M. H., Rinaldo, P., Schmidt-Sommerfeld, E., Jurecki, E., & Packman, S. (1995). Isovaleric acidemia: response to a leucine load after three weeks of supplementation with L-carnitine.
- Forman, D. T. (1987). Role of the Laboratory in Diagnosis of Organic Acidurias.
- Tanaka, K., & Isselbacher, K. J. (1967). The isolation and identification of N-isovalerylglycine from urine of patients with isovaleric acidemia. The Journal of biological chemistry, 242(12), 2966–2972.
- Shigematsu, Y., Hata, I., & Nakai, A. (1991). Stable isotope dilution analysis of isovalerylglycine in amniotic fluid and urine and its application for the prenatal diagnosis of isovaleric acidemia.
- Lin, C. C., Hsiao, K. J., & Chen, C. H. (1987). Determination of urinary amino acids by liquid chromatography with "dabsyl chloride". Clinical chemistry, 33(7), 1279–1282.
- Muranjan, M., & Das, S. (2014). Organic acidurias: an updated review. Indian journal of clinical biochemistry : IJCB, 29(3), 268–279.
- Tanaka, K., Budd, M. A., Efron, M. L., & Isselbacher, K. J. (1966). Isovaleric acidemia: a new genetic defect of leucine metabolism.
- Li, Y., Wang, Y., Zhang, Y., & Guo, Z. (2018). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of pharmaceutical and biomedical analysis, 159, 233–241.
- Kodama, H., & Uasa, I. (1979). Isotachophoretic analysis of isovalerylglycine in urine of a patient with isovaleric acidemia. Journal of chromatography.
-
Non-Derivatization LC/MS/MS Method for Determination of Proteinogenic Amino Acids and Taurine in Nutritional Formula. (n.d.). Shimadzu. Retrieved from [Link]
- Popa, G., & Dinca, N. (2008). GC-MS methods for amino acids determination in different biological extracts. Romanian Biotechnological Letters, 13(6), 3958-3964.
- Lehnert, W. (1981). Excretion of N-isovalerylglutamic acid in isovaleric acidemia. Clinica chimica acta; international journal of clinical chemistry, 116(3), 249–252.
- Validation of a Method of Measuring the Amino Acid Composition of Proteins by Gas Chromatography/Mass Spectrometry. (2014). Journal of Analytical & Bioanalytical Techniques, 5(4).
Sources
- 1. Changing plasma and urinary organic acid levels in a patient with isovaleric acidemia during an attack - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. oaanews.org [oaanews.org]
- 4. Stable isotope dilution analysis of isovalerylglycine in amniotic fluid and urine and its application for the prenatal diagnosis of isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The identification and the excretion pattern of isovaleryl glucuronide in the urine of patients with isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. familiasga.com [familiasga.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Understanding the Metabolic Landscape of Isovaleric Acidemia
A Comprehensive Guide to the Correlation of N-Isovalerylglutamic Acid with Key Metabolic Markers in Isovaleric Acidemia
For Researchers, Scientists, and Drug Development Professionals
Isovaleric Acidemia (IVA) is an autosomal recessive disorder stemming from the deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[1][2] This enzymatic block disrupts the normal catabolism of the branched-chain amino acid leucine, leading to the accumulation of isovaleryl-CoA and its derivatives.[1][3] The clinical presentation of IVA is heterogeneous, ranging from life-threatening neonatal metabolic crises to chronic, intermittent forms with developmental delay.[1][2]
The hallmark biochemical indicators of IVA are elevated concentrations of isovalerylcarnitine (C5-acylcarnitine) in blood and isovalerylglycine in urine.[1][4] These markers are central to newborn screening and diagnostic confirmation. However, a broader spectrum of metabolites is associated with IVA, reflecting the body's attempts to detoxify and excrete the excess isovaleryl-CoA. Among these is N-Isovalerylglutamic acid, a less abundant but significant urinary metabolite.[5][6] This guide focuses on the correlation of N-Isovalerylglutamic acid with the primary markers, isovalerylglycine and isovaleryl-carnitine, to provide a more nuanced understanding of the metabolic dysregulation in IVA.
Metabolic Pathways and Key Markers
In a healthy individual, isovaleryl-CoA is converted to 3-methylcrotonyl-CoA by the IVD enzyme. In IVA, the deficiency of IVD leads to an accumulation of isovaleryl-CoA, which is then shunted into alternative metabolic pathways, primarily conjugation with glycine and carnitine to form isovalerylglycine and isovalerylcarnitine, respectively. These conjugates are more water-soluble and can be excreted in the urine.[1]
N-Isovalerylglutamic acid is formed through a similar detoxification process where isovaleryl-CoA is conjugated with glutamic acid. While isovalerylglycine is the major urinary metabolite, the presence of N-Isovalerylglutamic acid and other N-isovaleryl amino acid conjugates points to a broader response to the metabolic block.[5][6]
Below is a diagram illustrating the metabolic fate of isovaleryl-CoA in Isovaleric Acidemia.
Caption: Metabolic pathway of Isovaleryl-CoA in IVA.
Correlation of N-Isovalerylglutamic Acid with Other Metabolic Markers: A Comparative Analysis
While isovalerylglycine and isovalerylcarnitine are the most abundant and diagnostically significant markers of IVA, metabolomics studies have revealed that N-Isovalerylglutamic acid is also significantly elevated in the urine of IVA patients.[5] The correlation between these markers can provide a more comprehensive picture of the patient's metabolic state.
| Metabolic Marker | Biological Matrix | Typical Levels in IVA | Correlation with Disease Severity | Notes |
| Isovaleryl-Carnitine (C5) | Blood (Plasma/Serum), Dried Blood Spot | Markedly Elevated | Strong | Primary marker for newborn screening and diagnosis. Levels reflect the intramitochondrial accumulation of isovaleryl-CoA.[1][4] |
| Isovalerylglycine | Urine | Markedly Elevated | Strong | The major detoxification product excreted in urine.[1][7] Its levels are a reliable indicator of metabolic decompensation. |
| N-Isovalerylglutamic Acid | Urine | Moderately Elevated | Likely Positive | A minor but significant detoxification product. Its presence indicates a broader metabolic response to high isovaleryl-CoA levels.[5][6] |
| Glutamic Acid | Plasma, Urine | Potentially Altered | Under Investigation | As a substrate for N-Isovalerylglutamic acid formation, its levels may be influenced by the metabolic burden of IVA. |
Interpretation of Correlations:
The available data suggests a positive correlation between the levels of N-Isovalerylglutamic acid and the primary markers, isovalerylglycine and isovalerylcarnitine. During periods of metabolic stress, such as illness or high protein intake, an increase in isovaleryl-CoA would likely lead to a concurrent increase in the synthesis and excretion of all three conjugates. Therefore, a higher concentration of N-Isovalerylglutamic acid is expected to be observed alongside high levels of isovalerylglycine and isovalerylcarnitine.
The clinical utility of quantifying N-Isovalerylglutamic acid lies in its potential to serve as a secondary or confirmatory marker. In cases with ambiguous primary marker levels, the presence of a complete profile of isovaleryl conjugates, including N-Isovalerylglutamic acid, could strengthen the diagnosis. Furthermore, monitoring the ratio of these different conjugates may offer insights into the efficiency of different detoxification pathways and the overall metabolic capacity of the patient.
Experimental Protocols for the Comprehensive Analysis of IVA Markers
A multi-analyte approach is essential for the accurate assessment of the metabolic profile in IVA. The following outlines a robust experimental workflow for the simultaneous or sequential analysis of isovalerylcarnitine, isovalerylglycine, and N-Isovalerylglutamic acid.
Workflow for Sample Analysis
Caption: A typical experimental workflow for IVA marker analysis.
Detailed Methodologies
1. Analysis of Isovaleryl-Carnitine in Blood by LC-MS/MS
-
Principle: This method relies on the high sensitivity and specificity of tandem mass spectrometry (MS/MS) for the quantification of acylcarnitines.
-
Sample Preparation:
-
For plasma/serum: Perform protein precipitation by adding a threefold volume of cold acetonitrile containing isotopically labeled internal standards (e.g., d3-isovalerylcarnitine).
-
For dried blood spots (DBS): Punch a 3mm spot into a microtiter plate well and extract with a methanol solution containing internal standards.
-
Vortex and centrifuge the samples. Transfer the supernatant for analysis.
-
-
LC-MS/MS Conditions:
-
Chromatography: Utilize a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, to separate C5-carnitine isomers.
-
Mass Spectrometry: Employ electrospray ionization in positive ion mode (ESI+). Monitor the specific precursor-to-product ion transitions for isovalerylcarnitine and its internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis: Quantify the concentration of isovalerylcarnitine by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar biological matrix.
2. Analysis of Isovalerylglycine and N-Isovalerylglutamic Acid in Urine by GC-MS or LC-MS/MS
-
A. Gas Chromatography-Mass Spectrometry (GC-MS) - For Organic Acid Profiling
-
Principle: This is a classic and robust method for the analysis of volatile organic acids after derivatization.
-
Sample Preparation:
-
Thaw urine samples and add an internal standard (e.g., a non-physiological organic acid like tropic acid).
-
Perform a liquid-liquid or solid-phase extraction to isolate the organic acids.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatize the dried residue to increase volatility, typically using a silylating agent like BSTFA with 1% TMCS.
-
-
GC-MS Conditions:
-
Gas Chromatography: Use a capillary column (e.g., DB-5ms) with a temperature gradient program to separate the derivatized organic acids.
-
Mass Spectrometry: Operate in electron ionization (EI) mode and acquire data in full scan mode to identify a broad range of metabolites, or in selected ion monitoring (SIM) mode for targeted quantification.
-
-
Data Analysis: Identify peaks by comparing their retention times and mass spectra to a reference library. Quantify by comparing the peak area of the analyte to the internal standard.
-
-
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - For Targeted Quantification
-
Principle: This method offers high sensitivity and specificity for the direct analysis of non-volatile amino acid conjugates without the need for derivatization.
-
Sample Preparation:
-
Thaw urine samples and centrifuge to remove particulates.
-
Perform a simple dilution with the initial mobile phase containing isotopically labeled internal standards (e.g., d2-isovalerylglycine).
-
-
LC-MS/MS Conditions:
-
Chromatography: Employ a HILIC (Hydrophilic Interaction Liquid Chromatography) or reversed-phase column depending on the specific method.
-
Mass Spectrometry: Use ESI in negative or positive ion mode, monitoring the specific MRM transitions for isovalerylglycine, N-Isovalerylglutamic acid, and their respective internal standards.
-
-
Data Analysis: Similar to the acylcarnitine analysis, quantify based on the peak area ratios against a calibration curve.
-
Conclusion and Future Directions
The metabolic signature of Isovaleric Acidemia is more complex than the elevation of its two primary diagnostic markers. N-Isovalerylglutamic acid, while a minor metabolite, is a consistent feature in the urinary organic acid profile of IVA patients.[5][6] Its positive correlation with isovalerylglycine and isovalerylcarnitine underscores its role as an indicator of metabolic dysregulation.
For researchers and drug development professionals, a comprehensive understanding of this metabolic profile is crucial. The development of high-throughput, multi-analyte platforms, such as advanced LC-MS/MS methods, will be instrumental in simultaneously quantifying a broad range of these markers. Future research should focus on establishing the precise quantitative relationships between these metabolites across different clinical states of IVA. Elucidating the clinical significance of N-Isovalerylglutamic acid and other minor metabolites may lead to the discovery of novel biomarkers for disease monitoring and the development of more targeted therapeutic strategies.
References
- Dercksen, M., et al. (2012). Organic acid profile of isovaleric acidemia: a comprehensive metabolomics approach. Metabolomics, 9(4), 765–777.
- Vockley, J., & Ensenauer, R. (2006). Isovaleric acidemia: new aspects of genetic and phenotypic heterogeneity. American Journal of Medical Genetics Part C: Seminars in Medical Genetics, 142C(2), 95–103.
- Grünert, S. C., et al. (2012). Isovaleric acidemia: clinical presentation and outcome in 55 patients. Orphanet Journal of Rare Diseases, 7(1), 9.
- Lehnert, W. (1981). Excretion of N-isovalerylglutamic acid in isovaleric acidemia. Clinica Chimica Acta, 116(2), 249-252.
- Shigematsu, Y., et al. (1982). Changing plasma and urinary organic acid levels in a patient with isovaleric acidemia during an attack.
- Dercksen, M., et al. (2012). Clinical variability of isovaleric acidemia in a genetically homogeneous population. Journal of Inherited Metabolic Disease, 35(6), 1021-1029.
- Ensenauer, R., et al. (2004). A common mutation is associated with a mild, potentially asymptomatic phenotype in patients with isovaleric acidemia diagnosed by newborn screening. American Journal of Human Genetics, 75(6), 1136–1142.
- Lehnert, W. (1983). N-Isovalerylalanine and N-isovalerylsarcosine: two new minor metabolites in isovaleric acidemia. Clinica Chimica Acta, 134(1-2), 207-212.
- Loots, D. T., Erasmus, E., & Mienie, L. J. (2005). Identification of 19 new metabolites by induced by abnormal amino acid conjugation in isovaleric acidemia. Clinical Chemistry, 51(9), 1510–1512.
-
Waters Corporation. (n.d.). A Validated Method for the Quantification of Amino Acids in Mammalian Urine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Classic Isovaleric Acidemia. In GeneReviews. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Routine Quantitation of 17 Underivatized Amino Acids by LC/MS. Retrieved from [Link]
- Lim, J. A., et al. (2015). Development and validation of an ultra-performance liquid chromatography quadrupole time of flight mass spectrometry method for rapid quantification of free amino acids in human urine. Metabolomics, 11(6), 1735–1746.
- Liu, Y., et al. (2022). Analysis of the genotype–phenotype correlation in isovaleric acidaemia: A case report of long-term follow-up of a chinese patient and literature review.
- Ciapponi, C., et al. (2023). Validation of an LC-MS/MS method for urinary homovanillic and vanillylmandelic ACIDS and application to the diagnosis of neuroblastoma. Clinica Chimica Acta, 548, 117503.
Sources
- 1. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Analysis of the genotype–phenotype correlation in isovaleric acidaemia: A case report of long-term follow-up of a chinese patient and literature review [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. pure.uva.nl [pure.uva.nl]
- 6. N-Isovalerylalanine and N-isovalerylsarcosine: two new minor metabolites in isovaleric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Changing plasma and urinary organic acid levels in a patient with isovaleric acidemia during an attack - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Isovalerylglutamic Acid
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of N-Isovalerylglutamic acid, grounding every recommendation in established safety principles and regulatory standards. While this compound may be shipped as non-hazardous, a cautious approach to its disposal is warranted due to its chemical structure.[1]
The Rationale for a Cautious Approach
N-Isovalerylglutamic acid is an N-acyl amino acid, structurally composed of L-glutamic acid and isovaleric acid.[2][3] While L-glutamic acid is a naturally occurring amino acid and is considered readily biodegradable with low toxicity,[4][5] isovaleric acid presents more significant hazards. The Safety Data Sheet (SDS) for isovaleric acid classifies it as a combustible liquid that can cause severe skin burns and eye damage, and it is harmful to aquatic life.[6][7][8]
Given the absence of a specific, comprehensive Safety Data Sheet for N-Isovalerylglutamic acid, the most prudent and scientifically sound approach is to handle its disposal with the precautions required for its most hazardous component, isovaleric acid. This conservative strategy ensures the highest level of safety for laboratory personnel and the environment.
Chemical and Physical Properties
A summary of the known properties of N-Isovalerylglutamic acid is provided below. This information is crucial for understanding its behavior and potential interactions.
| Property | Value | Source |
| Chemical Formula | C10H17NO5 | [1] |
| Molecular Weight | 231.24 g/mol | [1] |
| Physical State | Solid | [3] |
| Water Solubility | 6.32 g/L (Predicted) | [2] |
| pKa (Strongest Acidic) | 3.72 (Predicted) | [2] |
Step-by-Step Disposal Protocol
This protocol is designed for the disposal of small, laboratory-scale quantities of N-Isovalerylglutamic acid and associated contaminated materials.
Part 1: Personal Protective Equipment (PPE) and Preparation
Before beginning any disposal procedures, it is imperative to be equipped with the appropriate PPE and to work in a designated area.
-
Glove Selection : Wear chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection : Use chemical safety goggles and a face shield.[9]
-
Protective Clothing : A lab coat and closed-toe shoes are mandatory. For tasks with a risk of splashing, a chemical-resistant apron is recommended.[9]
-
Work Area : All disposal procedures should be conducted in a well-ventilated chemical fume hood.[9]
-
Emergency Equipment : Ensure that a safety shower and eyewash station are readily accessible.
Part 2: Waste Collection and Segregation
Proper segregation of chemical waste is a critical step in ensuring safe disposal and regulatory compliance.
-
Solid Waste :
-
Carefully collect any unused or waste N-Isovalerylglutamic acid powder into a designated hazardous waste container.
-
Avoid generating dust. If the material is finely powdered, consider using a damp cloth or paper towel to wipe up residues, which should then be placed in the waste container.
-
-
Contaminated Materials :
-
Any materials that have come into contact with N-Isovalerylglutamic acid, such as weighing paper, pipette tips, gloves, and other contaminated PPE, must be considered hazardous waste.
-
Place these items into the same designated hazardous waste container as the solid waste.
-
-
Aqueous Solutions :
Part 3: Container Labeling and Storage
Accurate and clear labeling is a regulatory requirement and essential for the safety of waste handlers.
-
Labeling :
-
Clearly label the hazardous waste container with the words "Hazardous Waste."
-
Identify the contents, including "N-Isovalerylglutamic acid" and any solvents present.
-
Indicate the approximate concentration and quantity.
-
-
Storage :
-
Keep the waste container tightly sealed when not in use.
-
Store the container in a designated, well-ventilated, and cool satellite accumulation area, away from incompatible materials such as strong bases or oxidizing agents.[10]
-
Part 4: Final Disposal
The final step is to arrange for the removal of the hazardous waste by qualified professionals.
-
Contact EHS : Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[9]
-
Documentation : Complete any required waste disposal forms or manifests as per your institution's and local regulations.
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial to mitigate any potential hazards.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
PPE : Don the appropriate PPE as described in Part 1 before attempting to clean the spill.
-
Containment :
-
For small powder spills, gently cover with an inert absorbent material (e.g., vermiculite, sand) to prevent it from becoming airborne.
-
Carefully sweep or scoop the material into the hazardous waste container.
-
-
Neutralization (for spill residue) :
-
After the bulk of the material has been removed, the spill area can be decontaminated.
-
Slowly apply a weak base such as a 5% sodium bicarbonate solution to the contaminated surface.[9]
-
Allow the neutralization reaction to complete (cessation of fizzing).
-
Test the pH of the treated area with a moistened pH strip to ensure it is between 6 and 8.[9]
-
-
Final Cleanup :
-
Wipe the area clean with soap and water.
-
Dispose of all cleaning materials in the hazardous waste container.[9]
-
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of N-Isovalerylglutamic acid.
Caption: Disposal workflow for N-Isovalerylglutamic acid.
References
-
pentachemicals. (2024, November 26). Safety Data Sheet: Isovaleric acid. Retrieved from [Link]
-
Agilent. (2024, August 23). Safety Data Sheet: Isovaleric Acid. Retrieved from [Link]
-
MetaSci. (n.d.). Safety Data Sheet: Isovaleric acid. Retrieved from [Link]
- Google Patents. (n.d.). Method for disposing high-concentration waste liquid of glutamic acid.
-
Loba Chemie. (2024, May 27). Safety Data Sheet: L-GLUTAMIC ACID FOR BACTERIOLOGY. Retrieved from [Link]
-
Cellseco. (2012, January 28). Material Safety Data Sheet: L-Glutamic Acid. Retrieved from [Link]
-
FooDB. (2011, September 21). Showing Compound Isovalerylglutamic acid (FDB022204). Retrieved from [Link]
-
ResearchGate. (2020, December 21). What is the proper disposal of dansyl-substituted amino acids? Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Isovalerylglutamic acid (HMDB0000726). Retrieved from [Link]
-
Vockley, J., & Ensenauer, R. (2006). Isovaleric acidemia: New aspects of genetic and phenotypic heterogeneity. American Journal of Medical Genetics Part C: Seminars in Medical Genetics, 142C(2), 95-103. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity. Retrieved from [Link]
-
Doctor 2018. (n.d.). Amino acid metabolism: Disposal of Nitrogen. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Amino Acids Metabolism: Disposal of Nitrogen. Retrieved from [Link]
-
Remond, M., & T.J. (2023, January 11). Biochemistry, Amino Acid Synthesis and Degradation. StatPearls. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Removal of Nitrogen From Amino Acids. Retrieved from [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. Showing Compound Isovalerylglutamic acid (FDB022204) - FooDB [foodb.ca]
- 3. hmdb.ca [hmdb.ca]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. lobachemie.com [lobachemie.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. agilent.com [agilent.com]
- 8. Isovaleric Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 9. benchchem.com [benchchem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling N-Isovalerylglutamic acid
An In-Depth Guide to Personal Protective Equipment for Handling N-Isovalerylglutamic Acid
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of the researchers who handle these materials is paramount. This guide provides a comprehensive, experience-driven framework for the safe handling of N-Isovalerylglutamic acid, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). Our approach is built on a foundation of rigorous hazard assessment and procedural discipline, designed to empower you with the knowledge to operate safely and effectively.
A Note on Chemical Analogs: Specific safety data for N-Isovalerylglutamic acid is not widely available. Therefore, this guidance is predicated on the well-documented hazardous properties of its reactive component, isovaleric acid. Isovaleric acid is classified as a corrosive organic acid that can cause severe skin burns and eye damage.[1][2][3][4] It is imperative to handle the parent compound, N-Isovalerylglutamic acid, with the same level of caution.
The Foundation: A Proactive Hazard Assessment
Before any handling protocol is initiated, a thorough understanding of the potential risks is essential. The principle of causality dictates our PPE choices; we don't just wear equipment, we select specific barriers engineered to mitigate identified hazards.
Primary Hazards of N-Isovalerylglutamic Acid (inferred from Isovaleric Acid):
-
Dermal Contact: The most immediate threat is severe skin corrosion.[2][3] Direct contact can lead to chemical burns. The material may also be toxic upon skin absorption.[1]
-
Ocular Contact: The compound poses a risk of serious, potentially irreversible eye damage.[1][2][3] Splashes are a critical concern.
-
Inhalation: Inhalation of vapors or mists can cause irritation to the respiratory tract.[1][3]
-
Ingestion: The substance is harmful if swallowed and can cause burns to the gastrointestinal tract.[1][2]
-
Flammability: The compound is a combustible liquid and should be kept away from heat, sparks, and open flames.[2][4][5]
This assessment logically leads to a multi-layered PPE strategy that protects all potential routes of exposure.
The Workflow of Safety: Hazard Assessment and PPE Selection
The following workflow illustrates the decision-making process that underpins the selection of appropriate PPE. This is not a static checklist but a dynamic risk assessment that should be performed before every procedure.
Caption: Hazard Assessment and PPE Selection Workflow.
Core Protective Equipment: A Detailed Breakdown
Your PPE is the last line of defense. Engineering controls, like working in a chemical fume hood, are the first. The following PPE is mandatory for any quantity of N-Isovalerylglutamic acid.
Hand Protection: The Primary Barrier
The choice of glove material is critical. A glove is not just a glove; it is a specific chemical barrier. For organic acids like isovaleric acid, nitrile or neoprene gloves are recommended for their resistance.[6][7]
| Glove Material | Recommended Use Case | Key Considerations |
| Nitrile | General handling, small quantities, protection from incidental splashes. | Good resistance to acids, oils, and solvents. Offers excellent puncture resistance.[7] Always check the manufacturer's compatibility chart. |
| Neoprene | Handling larger volumes, extended duration tasks, or situations with a higher splash risk. | Resists a broad range of acids, caustics, and solvents.[7] Offers better flexibility than butyl rubber. |
| Butyl Rubber | High-hazard scenarios, handling highly corrosive materials (though likely overkill for this specific compound unless mixed with other aggressive chemicals). | Provides excellent protection against strong acids but can be less dexterous.[8] |
| Silver Shield® | Spill response and handling of unknown or highly toxic substances. | Offers very high levels of chemical resistance but is not intended for routine, fine-manipulation tasks.[9][10] |
Procedural Imperative: Always inspect gloves for tears or punctures before use. After handling, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.[11][12] Dispose of contaminated gloves as hazardous waste.[11]
Eye and Face Protection: Defending Against Irreversible Damage
Given the severe eye damage risk, robust protection is non-negotiable.
-
Chemical Splash Goggles: These are the minimum requirement. They must be ANSI Z87.1-rated and provide a complete seal around the eyes to protect from splashes, even from the side.[11]
-
Face Shield: A face shield, worn in addition to chemical splash goggles, is required when handling larger volumes (>50 mL) or when the procedure has a significant risk of splashing (e.g., vigorous mixing, heating, or transferring under pressure).[7][10] This provides a secondary, broader barrier for the entire face.
Body Protection: Shielding the Skin
-
Laboratory Coat: A standard lab coat is the minimum requirement.
-
Chemical-Resistant Apron: When handling quantities that could result in a significant splash, a rubber-coated or neoprene apron worn over the lab coat is essential.[1][10] This prevents corrosive material from soaking through to your personal clothing and skin.
-
Full-Coverage Clothing and Shoes: Long pants and closed-toe, liquid-resistant shoes are mandatory at all times in the laboratory.[10]
Respiratory Protection: An Often-Overlooked Necessity
While handling small quantities in a certified chemical fume hood should prevent inhalation exposure, certain procedures may generate vapors or aerosols.
-
When is it needed? If you are handling large quantities outside of a fume hood (not recommended), if there is a spill, or if the material is being heated or aerosolized, respiratory protection is necessary.
-
What kind? A NIOSH-approved respirator with cartridges rated for organic vapors and acid gases is appropriate.[9][11] A full-face respirator offers the dual benefit of respiratory and enhanced eye protection.[8] Fit testing is mandatory for all users of tight-fitting respirators to ensure a proper seal.[8]
Operational and Disposal Plans
Trustworthy protocols are self-validating. This means they include clear, sequential steps for the entire lifecycle of the chemical's use, from preparation to disposal.
Experimental Protocol: Safe Handling and Use
-
Preparation: Designate a specific area for the work, preferably within a chemical fume hood.[13] Ensure an eyewash station and safety shower are accessible and unobstructed.[13] Assemble all necessary equipment and reagents before bringing the N-Isovalerylglutamic acid into the hood.
-
Donning PPE: Don PPE in the following order: lab coat, closed-toe shoes, long pants, respirator (if needed), safety goggles, face shield (if needed), and finally, gloves (pulling the cuffs over the sleeves of the lab coat).
-
Handling: Always handle the chemical in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.[3] Use bottle carriers for transport.[14] When opening containers, do so slowly and carefully to avoid splashes.[12]
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination. A common sequence is: gloves, apron, face shield, goggles, and then the lab coat. Always wash hands thoroughly with soap and water after removing gloves.[1]
-
Waste Collection: All materials contaminated with N-Isovalerylglutamic acid, including pipette tips, wipes, and used PPE, must be collected in a designated hazardous waste container.[13] The container must be clearly labeled as "Hazardous Waste" and list the chemical contents.[13]
Emergency Protocol: Spills and Exposures
-
Skin Exposure: Immediately go to the nearest safety shower or sink and flush the affected area with copious amounts of water for at least 15 minutes.[12][13] Remove any contaminated clothing while flushing. Seek immediate medical attention.[15]
-
Eye Exposure: Immediately use an eyewash station to flush the eyes with water for at least 15 minutes, holding the eyelids open.[11][13] Seek immediate medical attention.[3][15]
-
Small Spill (<100 mL): If you are trained and have the appropriate spill kit, you can manage a small spill. Ensure you are wearing your full PPE. Contain the spill with an inert absorbent material like sand or vermiculite.[4] Neutralize the contained spill with a weak base like sodium bicarbonate.[4] Collect the neutralized material in a designated hazardous waste container.
-
Large Spill (>100 mL): Evacuate the immediate area. Alert others and notify your institution's Environmental Health & Safety (EHS) department.[14]
Disposal Plan
Under no circumstances should N-Isovalerylglutamic acid or its solutions be poured down the drain.[13] It is considered hazardous waste. All waste must be collected, labeled, and stored according to institutional and local regulations. Arrange for disposal through your institution's EHS department or a licensed professional waste disposal service.[11][13]
References
-
Personal Protective Equipment | Safety | Physical Facilities. (n.d.). Miami University. Retrieved from [Link]
-
Personal Protective Equipment - Environmental Health & Safety Services. (n.d.). Northern Illinois University. Retrieved from [Link]
-
What PPE Should You Wear When Handling Acid 2025? (2025, January 7). LeelineWork. Retrieved from [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority (HSA). Retrieved from [Link]
-
Personal Protective Equipment. (n.d.). Auburn University Business and Administration. Retrieved from [Link]
-
Acid Handling. (n.d.). University of Utah. Retrieved from [Link]
-
Isovaleric Acid - Safety Data Sheet. (2024, August 23). Agilent. Retrieved from [Link]
-
NIH Waste Disposal Guide 2022. (2022). National Institutes of Health. Retrieved from [Link]
-
The NIH Drain Discharge Guide. (n.d.). National Institutes of Health. Retrieved from [Link]
-
WORKING WITH ACIDS STANDARD OPERATING PROCEDURE. (2014, March 3). Zaera Research Group - UC Riverside. Retrieved from [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. vigon.com [vigon.com]
- 3. bio.vu.nl [bio.vu.nl]
- 4. Isovaleric Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. agilent.com [agilent.com]
- 6. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 7. hsa.ie [hsa.ie]
- 8. leelinework.com [leelinework.com]
- 9. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 10. ba.auburn.edu [ba.auburn.edu]
- 11. fishersci.com [fishersci.com]
- 12. earth.utah.edu [earth.utah.edu]
- 13. benchchem.com [benchchem.com]
- 14. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 15. lgcstandards.com [lgcstandards.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
